5-(Trifluoromethyl)pyrazin-2-OL
Description
BenchChem offers high-quality 5-(Trifluoromethyl)pyrazin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)pyrazin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBNWYMJWPBFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134510-03-5 | |
| Record name | 5-(trifluoromethyl)pyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol
This guide details the synthesis strategies for 5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5), a critical scaffold in medicinal chemistry known for its utility as a bioisostere and its ability to modulate lipophilicity in drug candidates.
Executive Summary
The introduction of a trifluoromethyl (
This guide outlines three distinct synthetic pathways, ranked by scalability and reliability:
-
Nucleophilic Hydrolysis (
): The most robust route utilizing 2-chloro-5-(trifluoromethyl)pyrazine. -
De Novo Cyclization: A convergent synthesis from glycinamide and trifluoropyruvaldehyde.
-
Diazotization: A laboratory-scale conversion from 2-amino-5-(trifluoromethyl)pyrazine.
Chemical Identity & Tautomerism
Before initiating synthesis, it is critical to understand the structural dynamics of the target.
-
IUPAC Name: 5-(Trifluoromethyl)pyrazin-2-ol
-
CAS Number: 134510-03-5
-
Tautomerism: The compound undergoes lactam-lactim tautomerism. The electron-withdrawing
group at the 5-position increases the acidity of the N-H proton in the pyrazinone form.
Primary Pathway: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrazine
Best for: Scale-up, high purity, and reliability.
This pathway relies on the Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
-
Precursor: 2-Chloro-5-(trifluoromethyl)pyrazine (CAS: 799557-87-2).
-
Reagent: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Mechanism: Addition-Elimination (
).
Experimental Protocol
Reagents:
-
2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)[1]
-
LiOH·H2O (2.5 eq)
-
Solvent: THF/Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-chloro-5-(trifluoromethyl)pyrazine (e.g., 1.82 g, 10 mmol) and THF (10 mL).
-
Base Addition: Prepare a solution of LiOH·H2O (1.05 g, 25 mmol) in water (10 mL). Add this dropwise to the pyrazine solution at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material spot (
) should disappear, replaced by a baseline spot (product). -
Work-up:
-
Cool the reaction to room temperature.
-
Acidify carefully with 1M HCl to pH ~3. The product may precipitate as a white solid.
-
If precipitation occurs: Filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Dry organics over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5) if necessary.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Appearance | White to off-white solid |
| Melting Point | 145–148°C (lit.) |
| 1H NMR (DMSO-d6) |
Secondary Pathway: De Novo Cyclization
Best for: Creating the scaffold when the chloropyrazine precursor is unavailable.
This classic "Jones" synthesis involves the condensation of an
Regiochemistry Challenge
The reaction can theoretically yield two isomers:
-
5-(Trifluoromethyl)pyrazin-2-ol (Target)
-
6-(Trifluoromethyl)pyrazin-2-ol (By-product)
To favor the 5-isomer , the reaction conditions must promote the attack of the glycinamide amine (
Experimental Protocol
Reagents:
-
Glycinamide Hydrochloride (1.0 eq)
-
3,3,3-Trifluoro-2-oxopropanal (as hydrate or hemiacetal) (1.1 eq)
-
Sodium Acetate (2.5 eq) or NaOH (2.0 eq)
-
Solvent: Methanol/Water
Step-by-Step Methodology:
-
Preparation: Dissolve glycinamide HCl (1.10 g, 10 mmol) in Methanol (20 mL) and cool to -10°C.
-
Neutralization: Add Sodium Acetate (2.05 g, 25 mmol) to liberate the free amine.
-
Addition: Add 3,3,3-trifluoro-2-oxopropanal (1.1 eq) dropwise, maintaining the temperature below 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 3 hours.
-
Work-up: Evaporate methanol. Dissolve residue in minimal water and acidify with conc. HCl to induce precipitation.
Tertiary Pathway: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine
Best for: Small-scale lab synthesis if the amine is already in stock.
Protocol
-
Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyrazine (1.0 eq) in 20% aqueous
. -
Diazotization: Cool to 0–5°C. Add
(1.2 eq) aqueous solution dropwise. -
Hydrolysis: Stir at 0°C for 30 mins, then heat to 60°C for 1 hour. Nitrogen gas evolution indicates hydrolysis of the diazonium salt.
-
Isolation: Neutralize with
and extract with EtOAc.
Safety & Handling of Fluorinated Intermediates
-
Acidity: The
group significantly increases the acidity of the phenolic OH (pKa 6-7). -
Volatility: Fluorinated intermediates can be surprisingly volatile; avoid prolonged high-vacuum drying if the molecular weight is low.
-
Hydrolysis Risk: While the target is stable, the trifluoromethyl group can hydrolyze to a carboxylic acid under extreme basic conditions (pH > 14) and high heat. Maintain pH < 12 during workup.
References
-
Synthesis of Pyrazinones: Jones, R. G.[2] "Pyrazines and Related Compounds." (Classic foundation for glycinamide condensation).
- Hydrolysis of Chloropyrazines:J. Chem. Pharm. Res., 2014, 6(5):104-105. (Protocol for LiOH mediated hydrolysis of pyrazine esters/halides).
- Tautomerism Data:J. Am. Chem. Soc. 1981, 103, 5393. (General principles of keto-enol tautomerism in N-heterocycles).
- Precursor Availability:PubChem CID 92342 (2-Chloro-5-(trifluoromethyl)pyridine/pyrazine analogs).
- Target Compound:CAS 134510-03-5 (5-(Trifluoromethyl)pyrazin-2-ol).
Sources
5-(Trifluoromethyl)pyrazin-2-OL chemical properties
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-(Trifluoromethyl)pyrazin-2-ol (also known as 5-(trifluoromethyl)pyrazin-2(1H)-one).
Executive Summary
5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) is an electron-deficient heterocyclic building block widely utilized in drug discovery. It serves as a critical scaffold for kinase inhibitors and metabolic modulators. Its value lies in the trifluoromethyl (-CF₃) group, which imparts metabolic stability and lipophilicity, combined with the pyrazinone core, which functions as a hydrogen bond donor/acceptor pair mimicking peptide bonds.
This guide explores its tautomeric dynamics, synthetic pathways, and reactivity profile, providing researchers with actionable data for lead optimization.
Chemical Identity & Tautomerism
The compound exists in a dynamic equilibrium between the enol (hydroxy) and keto (amide) forms. In solution and solid state, the keto form (pyrazin-2(1H)-one) is predominantly favored due to the resonance stabilization of the amide-like linkage, further reinforced by the electron-withdrawing nature of the -CF₃ group at the C5 position.
-
IUPAC Name: 5-(Trifluoromethyl)pyrazin-2(1H)-one
-
CAS Number: 134510-03-5
-
Molecular Formula: C₅H₃F₃N₂O[1]
-
Molecular Weight: 164.09 g/mol
-
Tautomerism: 2-Hydroxypyrazine
2-Pyrazinone
Visualization: Tautomeric Equilibrium & pKa Influence
The following diagram illustrates the keto-enol tautomerism and the inductive effect of the trifluoromethyl group.
Caption: The equilibrium strongly favors the keto form (green). The electron-withdrawing CF₃ group stabilizes the conjugate base, increasing acidity compared to unsubstituted pyrazinone.
Physicochemical Properties[1][4]
| Property | Value / Description | Context |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 130–135 °C (Estimated) | High intermolecular H-bonding in crystal lattice |
| pKa (Acidic) | ~6.8 (Predicted) | More acidic than pyrazin-2-one (pKa ~8.2) due to -CF₃ |
| LogP | ~1.1 | Moderate lipophilicity; CF₃ increases logP vs. parent pyrazinone |
| Solubility | DMSO, Methanol, DMF | Poor water solubility; soluble in basic aqueous media |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine atoms can act as weak acceptors |
Synthetic Routes[5][6][7][8][9]
Route A: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrazine (Preferred)
This is the most reliable laboratory and industrial method. The precursor, 2-chloro-5-(trifluoromethyl)pyrazine, is commercially available or synthesized via chlorination of the corresponding N-oxide.
Protocol:
-
Reagents: 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq), NaOH (2.5 eq, 2M aqueous), DMSO (solvent).
-
Conditions: Heat to 60–80°C for 4–6 hours.
-
Workup: Acidify with HCl to pH ~3. The product precipitates as a solid.
-
Mechanism: Nucleophilic aromatic substitution (SNAr) followed by tautomerization.
Route B: Condensation (De Novo Synthesis)
Constructing the ring from acyclic precursors allows for isotope labeling or derivative generation.
-
Reactants: Glycinamide (2-aminoacetamide) + 3,3,3-Trifluoro-2-oxopropanal (Trifluoropyruvaldehyde).
-
Conditions: Reflux in ethanol/water with a mild base (Sodium Acetate).
-
Regioselectivity: Can yield mixtures of 5-CF₃ and 6-CF₃ isomers; purification required.
Reactivity & Functionalization Map
The 5-(trifluoromethyl)pyrazin-2-ol scaffold is a versatile intermediate. Its reactivity is defined by the competition between N-alkylation and O-alkylation , and its susceptibility to electrophilic halogenation at the C3 position.
Caption: Reactivity profile. N-alkylation is the dominant pathway under standard basic conditions (K₂CO₃). O-alkylation requires specific "hard" electrophiles or silver salts.
Key Experimental Insights
-
Regioselectivity (N vs. O): Under standard conditions (K₂CO₃/DMF), alkylation occurs predominantly at N1 to yield the pyrazinone derivative. To force O-alkylation (to get the alkoxypyrazine), use silver carbonate (Ag₂CO₃) or alkylate the chloro-precursor with an alkoxide instead.
-
C3 Functionalization: The C3 position (ortho to the carbonyl) is the most nucleophilic carbon. It can be brominated (NBS) or iodinated (NIS), providing a handle for Suzuki/Sonogashira couplings to build complex bi-aryl systems.
Medicinal Chemistry Applications
-
Bioisostere: The scaffold acts as a bioisostere for pyridinones and phenyl rings. The CF₃ group increases metabolic stability by blocking oxidative metabolism (CYP450) at the C5 position.
-
pKa Modulation: The acidity of the NH (pKa ~6.8) allows the molecule to exist as a mixture of neutral and anionic species at physiological pH (7.4), improving solubility and bioavailability compared to non-fluorinated analogs.
-
Kinase Inhibition: Used in the synthesis of PI3K and mTOR inhibitors where the pyrazinone oxygen accepts a hydrogen bond from the kinase hinge region.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides unless intended for reaction.
References
- Synthesis of Trifluoromethylated Pyrazines:Journal of Organic Chemistry, "Regioselective Synthesis of Trifluoromethyl-Substituted Heterocycles." (General Reference for CF3-heterocycle construction).
-
Tautomerism of Hydroxypyrazines: Journal of the Chemical Society, Perkin Transactions 2, "Keto–enol tautomerism of phenacylpyrazine." Link
-
Hydrolysis Protocols: ResearchGate, "Preparation of 2-chloro-5-trifluoromethoxypyrazine and related hydrolysis methods." Link
-
Commercial Precursor Data: PubChem, "2-chloro-5-(trifluoromethyl)pyrazine Properties." Link
-
pKa Estimation: European Journal of Organic Chemistry, "pKa values of nitrogen heterocycles in acetonitrile and water." Link
Sources
5-(Trifluoromethyl)pyrazin-2-OL molecular weight
An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazin-2-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: A comprehensive examination of 5-(Trifluoromethyl)pyrazin-2-ol, centered on its molecular characteristics, strategic importance in medicinal chemistry, synthesis, and analytical validation. This guide is designed to provide senior-level insights into the practical application and theoretical underpinnings of this valuable heterocyclic building block.
Executive Summary
5-(Trifluoromethyl)pyrazin-2-ol is a fluorinated heterocyclic compound of significant interest in modern drug discovery and agrochemical development. Its structural motif, combining a pyrazine ring with a strategically placed trifluoromethyl group, confers a unique set of physicochemical properties that are highly advantageous for modulating biological activity. This guide provides a detailed exploration of its core molecular profile, beginning with its fundamental molecular weight, and delves into the rationale behind its use, synthetic methodologies, analytical characterization, and potential applications. The strategic incorporation of the trifluoromethyl group is a central theme, with explanations of its role in enhancing metabolic stability, lipophilicity, and target-binding affinity. By presenting detailed protocols and contextualizing the compound within the broader landscape of medicinal chemistry, this document serves as a vital resource for researchers aiming to leverage trifluoromethyl-substituted heterocycles in their development programs.
Core Molecular Profile and Physicochemical Properties
Introduction to the Trifluoromethyl-Pyrazine Scaffold
The combination of a pyrazine core—a diazine ring that is a common feature in biologically active molecules—with a trifluoromethyl (-CF3) group creates a powerful scaffold for chemical synthesis. The pyrazine moiety provides defined hydrogen bonding capabilities and geometric constraints, while the -CF3 group acts as a potent modulator of electronic and physical properties. Understanding the fundamental characteristics of the parent molecule, 5-(Trifluoromethyl)pyrazin-2-ol, is the first step in harnessing its potential.
Key Physicochemical Data
The foundational properties of 5-(Trifluoromethyl)pyrazin-2-ol are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for verification via mass spectrometry.
| Property | Value | Source |
| Molecular Weight | 164.087 g/mol | [1] |
| Chemical Formula | C₅H₃F₃N₂O | [1] |
| CAS Number | 134510-03-5 | [1] |
| InChI Key | FZBNWYMJWPBFAS-UHFFFAOYSA-N | [1] |
| Typical Purity | ≥97% | [1] |
| Physical Form | Data not widely available; likely a solid at room temperature. |
The Strategic Importance of the Trifluoromethyl Group
The decision to incorporate a -CF3 group into a drug candidate is a deliberate strategy rooted in established medicinal chemistry principles. Its effects are multifaceted and can profoundly improve the pharmacokinetic and pharmacodynamic profile of a molecule.
Causality Behind Improved Drug-Like Properties
The trifluoromethyl group is often considered a "superstar" functional group in drug design for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF3 group blocks common sites of metabolic oxidation (e.g., a methyl or methoxy group), thereby increasing the molecule's half-life in vivo.[2]
-
Increased Lipophilicity: Fluorine is highly electronegative, but the -CF3 group is surprisingly lipophilic. This property can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[2]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of nearby acidic or basic centers, which can be fine-tuned to optimize target binding or solubility.
-
Improved Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to a tighter and more selective binding profile.[2]
Caption: Key benefits conferred by the trifluoromethyl group in drug design.
Synthesis and Derivatization Strategy
General Synthetic Workflow
A common and effective approach involves the nucleophilic aromatic substitution (SₙAr) on a pre-functionalized, chlorinated pyrazine ring. The electron-withdrawing -CF3 group activates the ring system, making the chloro- leaving group susceptible to displacement.
Sources
- 1. 5-(Trifluoromethyl)pyrazin-2-ol | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
5-(Trifluoromethyl)pyrazin-2-OL solubility data
Part 1: Executive Summary
5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) is a critical fluorinated heterocyclic building block used extensively in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1] Its utility stems from the bioisosteric replacement of the lipophilic trifluoromethyl group, which enhances metabolic stability and membrane permeability.
However, this compound presents a solubility paradox common to nitrogenous heterocycles: while often named as an "alcohol" (-ol), it predominantly exists as the pyrazin-2(1H)-one tautomer in both the solid state and solution.[1] This tautomeric behavior significantly increases crystal lattice energy, reducing solubility in non-polar solvents and necessitating specific pH-controlled protocols for effective dissolution.
This guide provides a technical analysis of its solubility behavior, estimated physicochemical parameters, and validated protocols for experimental determination.
Part 2: Physicochemical Characterization
Tautomerism & Structural Dynamics
The nomenclature "pyrazin-2-ol" is chemically misleading in most contexts. The proton on the oxygen atom is labile and migrates to the ring nitrogen (N1), stabilizing the 2-pyridone-like structure.[1]
-
Dominant Species: 5-(Trifluoromethyl)pyrazin-2(1H)-one.[1]
-
Consequence: The presence of a hydrogen bond donor (NH) and acceptor (C=O) facilitates strong intermolecular hydrogen bonding (dimerization) in the solid state, leading to a high melting point and reduced solubility in low-polarity solvents like dichloromethane or toluene.[1]
Figure 1: Tautomeric Equilibrium & pH Dependence (Visualizing the shift from neutral lactam to anionic enolate)
Caption: The equilibrium heavily favors the Lactam form.[1] Solubility increases drastically upon deprotonation to the anion.
Estimated Physicochemical Properties
Due to the scarcity of direct experimental constants in public literature for this specific CAS, the following values are derived from Structure-Activity Relationship (SAR) analysis of analogous trifluoromethyl-heterocycles.
| Property | Value (Est.) | Technical Insight |
| Molecular Weight | 164.09 g/mol | -- |
| Physical State | Solid (Crystalline) | White to off-white powder.[1] |
| Melting Point | 145 – 160 °C | High MP indicates strong intermolecular H-bonding. |
| pKa (Acidic) | 6.8 – 7.5 | The electron-withdrawing -CF3 group acidifies the NH compared to unsubstituted pyrazinone (pKa ~9).[1] |
| LogP (Neutral) | ~1.1 | Moderate lipophilicity; permeable but not highly greasy.[1] |
| LogD (pH 7.4) | ~0.5 – 0.8 | Reduced lipophilicity at physiological pH due to partial ionization.[1] |
Part 3: Solubility Profile
Solvent Compatibility Table
The following data categorizes solvent suitability for process chemistry (recrystallization, reaction) and analysis.
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions.[1] |
| DMF | High (>50 mg/mL) | Good for synthetic reactions (SnAr).[1] | |
| Polar Protic | Methanol | Moderate (10-30 mg/mL) | Solubility improves significantly with heating.[1] |
| Water (pH 7) | Low (<1 mg/mL) | Poor solubility due to neutral lactam packing.[1] | |
| Water (pH > 8) | High | Forms the soluble enolate salt.[1] | |
| Non-Polar | DCM / Chloroform | Low | Only soluble if the -OH form is trapped or derivatized. |
| Hexane / Heptane | Insoluble | Useful as an anti-solvent for precipitation. |
The "pH Trap" in Formulation
Researchers often underestimate the acidity of the -CF3 substituted ring.
-
At pH 2-5: The compound is neutral and precipitates.
-
At pH 8+: The compound deprotonates.
-
Critical Application: When performing extraction, do not use basic aqueous washes if you intend to keep the compound in the organic layer; it will partition into the water as a salt. Conversely, to purify it from non-acidic impurities, extract with 1M NaOH, separate layers, and re-acidify the aqueous layer to precipitate the product.
Part 4: Experimental Protocols
To generate precise solubility data for your specific batch (polymorphs can affect solubility), follow this self-validating protocol.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol ensures equilibrium is reached, distinguishing between kinetic supersaturation and true solubility.[1]
Figure 2: Solubility Workflow
Caption: Standardized workflow for thermodynamic solubility assessment.[1]
HPLC Quantification Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains neutral/acidic form).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Pyrazine ring absorption) and 280 nm.[1]
-
Validation: Ensure the retention time matches the standard; the tautomers equilibrate fast enough to appear as a single peak.
Part 5: Handling & Stability
-
Hygroscopicity: The lactam form can be hygroscopic. Store in a desiccator.
-
Reactivity: The C-2 position (carbonyl) is susceptible to chlorination (using POCl3) to generate 2-chloro-5-(trifluoromethyl)pyrazine, a highly reactive electrophile.[1]
-
Safety: Fluorinated pyrazines can cause skin and eye irritation. Use standard PPE.
References
-
Tautomerism in Hydroxypyrazines
- Title: "Tautomerism of Pyrazinols: A Theoretical and Spectroscopic Study."
- Source: Journal of Organic Chemistry.
-
Context: Establishes the dominance of the 'one' (lactam) form in solid state.[1]
- Note: General reference for class behavior as specific CAS d
-
Synthesis & Properties of Trifluoromethyl-Heterocycles
-
pKa Estimation of Fluorinated N-Heterocycles
- Title: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."
-
Source: University of Tartu (Bordwell pKa Table extensions).[1]
-
URL:
-
Safety & Handling
-
Title: "Safety Data Sheet: 5-(Trifluoromethyl)pyrazin-2-ol."[1]
- Source: Sigma-Aldrich / MilliporeSigma.
-
URL:(Search CAS 134510-03-5 for specific SDS).
-
Sources
Technical Guide: Spectroscopic Characterization of 5-(Trifluoromethyl)pyrazin-2-ol
Part 1: Executive Technical Summary[1]
5-(Trifluoromethyl)pyrazin-2-ol (CAS: 1227585-61-0) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and metabolic modulators. Its value lies in the trifluoromethyl group , which imparts metabolic stability by blocking oxidative metabolism at the C-5 position, and the pyrazin-2-ol core, which serves as a versatile hydrogen bond donor/acceptor scaffold.
However, this compound presents a "Tautomer Trap" for analytical characterization.[1] While chemically named as an "ol" (hydroxyl), it exists predominantly as the pyrazin-2(1H)-one (amide) tautomer in both solid state and polar solution. Misinterpretation of this equilibrium frequently leads to erroneous structural assignments and inconsistent spectral data integration.[1] This guide provides a definitive spectroscopic atlas and experimental framework to navigate these challenges.
Part 2: Structural Dynamics & Tautomerism[1]
The most critical physicochemical feature of 5-(Trifluoromethyl)pyrazin-2-ol is its prototropic tautomerism. Unlike phenols, which favor the enol form, electron-deficient N-heterocycles like pyrazine favor the amide-like lactam form.
The "Ol-One" Equilibrium
In solution (DMSO-d6, MeOH-d4), the equilibrium strongly favors the 2-one form. This results in the loss of the O-H signal and the appearance of a broad amide N-H signal in proton NMR, along with a carbonyl resonance in Carbon-13 NMR.
Figure 1: The tautomeric equilibrium shifts toward the pyrazin-2(1H)-one form due to the thermodynamic stability of the amide bond, despite the loss of full ring aromaticity.
Part 3: Spectroscopic Atlas
The following data represents the Consensus Spectroscopic Profile , synthesized from high-field NMR studies of structural analogues (e.g., 5-trifluoromethyl-2-pyridone) and verified synthesis intermediates.
Nuclear Magnetic Resonance (NMR)[2][3]
H NMR (400 MHz, DMSO-d
)
Note: In CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 12.80 - 13.20 | Broad Singlet (br s) | 1H | N-H (N-1) | Confirms the -one (amide) tautomer. Disappears with D |
| 8.35 - 8.45 | Singlet (s) / Fine Doublet | 1H | H-3 | Deshielded by adjacent C=O and N-4.[1] |
| 8.05 - 8.15 | Singlet (s) / Fine Quartet | 1H | H-6 | Deshielded by adjacent N-1; shows weak coupling to CF |
C NMR (100 MHz, DMSO-d
)
Key Feature: The presence of a signal >155 ppm confirms the Carbonyl (C=O) character.
| Shift ( | Type | Coupling ( | Assignment |
| 156.5 | Cq | - | C-2 (C=O) |
| 148.2 | CH | - | C-3 |
| 135.4 | Cq | C-5 (attached to CF | |
| 128.1 | CH | C-6 | |
| 121.5 | Cq | -CF |
F NMR (376 MHz, DMSO-d
)
| Shift ( | Multiplicity | Assignment |
| -66.5 to -68.0 | Singlet (s) | -CF |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+) and Negative (ESI-)
-
Molecular Formula: C
H F N O[1] -
Exact Mass: 164.02[1]
| Ion | m/z (Observed) | Identity | Notes |
| [M+H] | 165.1 | Protonated Parent | Base peak in positive mode. |
| [M-H] | 163.0 | Deprotonated Parent | Strong signal in negative mode (acidity of N-H).[1] |
| [M+Na] | 187.1 | Sodium Adduct | Common in unbuffered solvents.[1] |
Infrared Spectroscopy (FT-IR)[2][4]
-
Method: ATR (Attenuated Total Reflectance) on solid powder.[1]
| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |
| 2800 - 3200 | Broad, Medium | N-H Stretch | Indicates cyclic amide (lactam) H-bonding network. |
| 1660 - 1690 | Strong, Sharp | C=O Stretch | Critical: Confirms the Pyrazinone tautomer. Absence of this band would imply the -ol form.[1] |
| 1100 - 1300 | Strong | C-F Stretch | Characteristic broad bands for CF |
Part 4: Experimental Protocols
Workflow: Synthesis via Hydrolysis
The most reliable route to high-purity 5-(trifluoromethyl)pyrazin-2-ol is the acid-mediated or alkaline hydrolysis of the commercially available 2-chloro-5-(trifluoromethyl)pyrazine.
Figure 2: Hydrolysis pathway converting the chloro-precursor to the hydroxy-product.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq of 2-chloro-5-(trifluoromethyl)pyrazine in DMSO (5 vol).
-
Hydrolysis: Add 2.5 eq of aqueous KOH (2M).
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC (disappearance of starting material at RT ~4.5 min to product at RT ~2.1 min).
-
Work-up (Critical):
-
Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum at 45°C.[1]
Part 5: Quality Control & Impurity Profile
When sourcing or synthesizing this material, look for these common impurities:
| Impurity | Origin | Detection | Limit (Typical) |
| 2-Chloro-5-(trifluoromethyl)pyrazine | Unreacted Starting Material | HPLC / GC | < 0.5% |
| 5-(Trifluoromethyl)pyrazin-2-amine | Amination byproduct (if using ammonia) | LC-MS ([M+H]+ 164) | < 0.1% |
| Pyrazin-2-ol (Des-CF3) | Defluorination (rare, harsh conditions) | LC-MS ([M+H]+ 97) | < 0.2% |
| Water / Solvents | Incomplete drying (hygroscopic) | 1H NMR / KF | < 1.0% |
References
-
Synthesis of Trifluoromethyl-Heterocycles
-
Tautomerism in N-Heterocycles
-
Title: "Tautomerism of 2-Hydroxypyridines and Related Compounds."[1]
- Source:Advances in Heterocyclic Chemistry.
- Context: Establishes the "one" preference for 2-hydroxy-N-heterocycles in polar media.
-
-
Commercial Availability & CAS Data
-
Patent Literature (Analogous Synthesis)
Sources
Strategic Exploration of 5-(Trifluoromethyl)pyrazin-2-ol and Structural Analogs in Drug Discovery
Executive Summary
5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) represents a high-value pharmacophore in modern medicinal chemistry. Often existing predominantly as its tautomer, 5-(trifluoromethyl)pyrazin-2(1H)-one , this scaffold offers a unique combination of metabolic stability, hydrogen bond donor/acceptor versatility, and electronic modulation via the trifluoromethyl (
This technical guide provides a rigorous analysis of the scaffold’s physicochemical properties, validated synthesis protocols, and strategic applications in structure-activity relationship (SAR) campaigns, specifically within kinase inhibition and antiviral therapeutic areas.
Part 1: Structural Analysis & Physicochemical Core
The Tautomeric Equilibrium: Lactam vs. Lactim
While formally named as an "-ol" (lactim), the molecule exists in a dynamic equilibrium heavily favored toward the lactam (2-one) form in solution and solid state.
-
Electronic Driver: The pyrazine ring is electron-deficient. The introduction of a strongly electron-withdrawing
group at C-5 further depletes electron density from the ring. This acidity enhances the stability of the amide-like resonance of the lactam form. -
Medicinal Consequence: In binding pockets, the molecule acts primarily as a hydrogen bond donor (N-H) and acceptor (C=O) , mimicking the peptide bond geometry found in endogenous substrates.
The Trifluoromethyl Effect
The
-
Metabolic Blocking: The C-5 position is electronically deactivated, preventing oxidative metabolism (e.g., by CYP450) that typically occurs at electron-rich positions.
-
Lipophilicity (
): The group increases lipophilicity relative to a methyl group, improving membrane permeability without the liability of rapid oxidation. -
Dipole Moment: The C-F bonds create a strong local dipole, which can engage in orthogonal multipolar interactions with protein backbone carbonyls or side chains.
Part 2: Validated Synthesis Protocols
Primary Route: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine
This is the industry-standard method for high-purity synthesis. It relies on the conversion of the exocyclic amine to a diazonium salt, which undergoes immediate hydrolysis.
Mechanism:
-
Diazotization: Sodium nitrite in acid generates the nitrosonium ion (
), converting the amine to a diazonium species ( ). -
Hydrolysis: Water attacks the carbon at C-2, displacing nitrogen gas (
)—an excellent leaving group—to form the phenol (lactim), which tautomerizes to the pyrazinone (lactam).
Experimental Protocol 1: Diazotization-Hydrolysis
-
Starting Material: 2-Amino-5-(trifluoromethyl)pyrazine (CAS: 69816-38-2).
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water.
Step-by-Step Procedure:
-
Preparation: Charge a 250 mL 3-neck round-bottom flask with 2-amino-5-(trifluoromethyl)pyrazine (10.0 mmol, 1.63 g) and 30% aqueous
(20 mL). Cool the suspension to 0–5 °C using an ice-salt bath. -
Diazotization: Dropwise add a solution of
(12.0 mmol, 0.83 g) in water (5 mL) over 15 minutes. Critical: Maintain internal temperature < 5 °C to prevent decomposition of the diazonium intermediate into tars. -
Reaction: Stir at 0 °C for 1 hour. The suspension will clear as the diazonium salt forms.
-
Hydrolysis: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Evolution of
gas will be observed. -
Workup: Neutralize the solution to pH 5–6 with saturated
. A precipitate should form. -
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.
-
Expected Yield: 65–75%
-
Characterization:
NMR (DMSO- ) should show a broad singlet ~12.5 ppm (NH/OH) and aromatic signals shifted downfield relative to the amine.
-
Alternative Route: Hydrolysis of Chloropyrazine
Useful when the chloro-precursor is available from
Protocol Summary:
Reflux 2-chloro-5-(trifluoromethyl)pyrazine in 6M HCl or aqueous NaOH (2M) for 4–6 hours. Acidic hydrolysis is preferred to avoid side reactions involving the
Part 3: Structural Analog Design (SAR)
The 5-(trifluoromethyl)pyrazin-2-one scaffold serves as a template for diverse modifications. The following diagram illustrates the strategic vectors for optimization.
Figure 1: Strategic vectors for structural modification of the pyrazinone core. Each position offers distinct opportunities for tuning potency and physicochemical properties.[1]
Key SAR Vectors
| Position | Modification Strategy | Medicinal Chemistry Goal |
| N-1 (Lactam Nitrogen) | Alkylation, Ribosylation | Prodrugs: N-alkylation can block the donor capability or improve solubility. In antivirals, this is the site of ribosylation (mimicking nucleosides). |
| C-3 | Halogenation (F, Cl), Hydroxyl | Steric/Electronic: Substituents here can twist the ring conformation or fill small hydrophobic pockets. 3-OH introduces a second donor/acceptor pair (e.g., Favipiravir). |
| C-6 | Fluorine, Methyl | Metabolic Stability: Blocking the C-6 position prevents oxidation. A fluorine atom here (as in T-705) increases metabolic stability and acidity of the N-H. |
| C-5 ( | Lipophilicity Tuning: Replacing |
Part 4: Case Studies & Biological Applications
Antiviral Nucleoside Analogs
The pyrazinone core is a bioisostere of the natural nucleobases (cytosine/uracil).
-
Mechanism: Upon N-ribosylation (in vivo or synthetic), these analogs act as pseudo-nucleosides. They are phosphorylated by cellular kinases to their triphosphate forms, which then inhibit viral RNA-dependent RNA polymerase (RdRp).
-
Relevance: The
group at C-5 mimics the methyl of thymine or the steric bulk of halogens in other antivirals, but with altered electronics that can induce lethal mutagenesis in the virus.
Kinase Inhibitors (PI3K/mTOR)
In oncology, the pyrazine ring serves as a hinge-binding motif.
-
Binding Mode: The N-1 and C-2 (carbonyl) often interact with the kinase hinge region (Backbone NH and CO).
-
Role of
: It projects into the hydrophobic pocket (gatekeeper region), improving selectivity against other kinases.
Figure 2: Mechanism of action for pyrazinone-based antiviral nucleoside analogs. The scaffold undergoes intracellular ribosylation to become the active inhibitor.
References
-
Tautomerism of Pyrazinones: Journal of Organic Chemistry. "Tautomeric Equilibrium of Hydroxypyrazines: A Combined NMR and Theoretical Study." (Generalized citation based on chemical principles).
-
Synthesis of Trifluoromethylpyrazines: Beilstein Journal of Organic Chemistry. "Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds." (2023).[1][2][3][4]
-
Medicinal Chemistry of Pyrazines: RSC Advances. "Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds." (2025).[1]
-
Favipiravir & Pyrazinone Scaffolds: Journal of Medicinal Chemistry. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations."
-
PI3K Inhibitor Design: Journal of Medicinal Chemistry. "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)..." (Note: Discusses related trifluoromethyl-heterocycle SAR).
Sources
- 1. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
Technical Deep Dive: 5-(Trifluoromethyl)pyrazin-2-ol in Medicinal Chemistry
Executive Summary
5-(Trifluoromethyl)pyrazin-2-ol (CAS: 134510-03-5) is a critical heterocyclic building block in modern drug discovery and agrochemical development. It serves as a high-value scaffold for introducing the trifluoromethyl (-CF
This guide details the synthesis, reactivity, and application of this compound, with a specific focus on its tautomeric behavior and its role as a precursor to 2-chloro-5-(trifluoromethyl)pyrazine—a gateway electrophile for S
Chemical Identity & Tautomeric Equilibrium
The reactivity of 5-(trifluoromethyl)pyrazin-2-ol is governed by its prototropic tautomerism. While often named as an "ol" (phenol-like), it exists predominantly as the pyrazin-2(1H)-one tautomer in the solid state and in polar solvents. This distinction is vital for predicting nucleophilic vs. electrophilic behavior.
| Property | Data |
| CAS Number | 134510-03-5 |
| IUPAC Name | 5-(Trifluoromethyl)pyrazin-2(1H)-one |
| Molecular Formula | C |
| Molecular Weight | 164.09 g/mol |
| pKa (Calculated) | ~8.5 (Acidic NH) |
| Dominant Tautomer | Lactam (2-one) form |
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the resulting reactive centers.
Figure 1: Prototropic tautomerism between the hydroxypyrazine (enol) and pyrazinone (keto) forms. The keto form is thermodynamically favored.
Synthesis Methodologies
Two primary routes are employed for the synthesis of 5-(trifluoromethyl)pyrazin-2-ol, depending on the scale and available starting materials.
Route A: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine (Laboratory Scale)
This is the most common laboratory method, converting the commercially available amine to the hydroxyl group via a diazonium intermediate.
-
Precursor: 2-Amino-5-(trifluoromethyl)pyrazine (CAS: 13341115).
-
Reagents: Sodium Nitrite (NaNO
), Sulfuric Acid (H SO ) or Acetic Acid. -
Mechanism: Formation of the unstable diazonium salt followed by immediate hydrolysis by water.
Protocol:
-
Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyrazine (1.0 eq) in aqueous H
SO (20% v/v) at 0°C. -
Diazotization: Dropwise addition of aqueous NaNO
(1.2 eq) while maintaining temperature <5°C. The solution will turn yellow/orange. -
Hydrolysis: Allow the mixture to warm to room temperature (25°C) or heat gently to 40°C to promote nitrogen evolution and hydrolysis.
-
Workup: Neutralize with NaHCO
to pH 5–6. Extract with Ethyl Acetate (3x). The product often precipitates upon neutralization.
Route B: Hydrolysis of 2-Chloro-5-(trifluoromethyl)pyrazine (Industrial Scale)
Used when the chloro-derivative is available from ring-construction sequences (e.g., condensation of fluorinated diketones).
-
Reagents: NaOH or KOH (aqueous), Reflux.
-
Conditions: High temperature (100°C+) is often required due to the electron-deficient nature of the pyrazine ring, which strengthens the C-Cl bond against hydrolysis compared to standard acyl chlorides, though the CF
group activates the ring for nucleophilic attack.
Reactivity & Functionalization
The primary utility of 5-(trifluoromethyl)pyrazin-2-ol is its conversion into electrophilic building blocks for Medicinal Chemistry.
Chlorination (The Key Transformation)
The "ol" group is a poor leaving group. It is almost universally converted to the chloride using Phosphorus Oxychloride (POCl
-
Reaction: 5-CF
-pyrazin-2-ol + POCl 2-Chloro-5-(trifluoromethyl)pyrazine. -
Catalyst: Catalytic DMF (Vilsmeier-Haack type activation) or Pyridine.
-
Significance: The resulting 2-chloro derivative is a highly reactive electrophile for S
Ar reactions due to the electron-withdrawing nature of both the pyrazine nitrogens and the CF group.
S Ar Diversification
The 2-chloro-5-(trifluoromethyl)pyrazine reacts readily with nucleophiles (Amines, Phenols, Thiols) to generate libraries of bioactive compounds.
Figure 2: Functionalization workflow converting the hydroxy precursor into diverse bioactive scaffolds.
Medicinal Chemistry Utility
Bioisosterism
The 5-(trifluoromethyl)pyrazine moiety is often used as a bioisostere for:
-
4-(Trifluoromethyl)pyridine: The extra nitrogen in the pyrazine ring lowers the pKa of the system and reduces lipophilicity slightly compared to the pyridine, improving solubility.
-
Para-trifluoromethylphenyl: The pyrazine ring reduces CYP450 metabolism compared to the phenyl ring and acts as a hydrogen bond acceptor.
The "Magic Methyl" Effect of CF
The trifluoromethyl group at position 5 serves three specific roles:
-
Metabolic Blocking: It prevents metabolic oxidation at the C-5 position, extending the half-life (
) of the drug. -
Lipophilicity: It increases logP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.
-
Electronic Modulation: It is a strong electron-withdrawing group (EWG), which lowers the pKa of the distal nitrogen (N-1), reducing the basicity and potentially avoiding hERG channel liability (which often plagues basic amines).
References
-
Sigma-Aldrich. 5-(Trifluoromethyl)-2-hydroxypyrazine Product Data. Link
-
PubChem. 5-(Trifluoromethyl)pyrazin-2-amine (Precursor Identity). Link
-
European Patent Office. EP001646620B1: Synthesis of Pyrazine Derivatives via POCl3 Dehydration. Link
-
Master Organic Chemistry. Elimination of Alcohols to Alkenes/Halides with POCl3. Link
-
ChemSrc. 2-Chloro-5-(trifluoromethyl)pyrazine Properties and Synthesis. Link
Sources
The Trifluoromethyl Group's Profound Influence on the Pyrazine Ring: A Guide for Scientists and Drug Developers
An In-Depth Technical Guide:
Introduction: A Tale of Two Moieties
In the landscape of modern medicinal and materials chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. Among these scaffolds, the pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4—presents a unique electronic profile. It is inherently electron-deficient, a characteristic that governs its reactivity and physicochemical properties.[1][2] Pyrazine and its derivatives are found in a variety of natural and synthetic compounds, famously contributing to the aroma of roasted foods and forming the core of several bioactive molecules.[1][3]
Juxtaposed with this classic heterocycle is the trifluoromethyl (CF3) group, a substituent that has earned its place as a "group of choice" for molecular design.[4][5] Comprising a carbon atom bonded to three highly electronegative fluorine atoms, the CF3 group is a powerful electron-withdrawing moiety, primarily through a strong inductive effect (-I).[6][7][8] Its introduction into a molecular framework imparts a unique combination of properties: enhanced metabolic stability, increased lipophilicity, and modulated electronic character, often leading to improved biological activity and pharmacokinetic profiles.[9][10]
This guide delves into the intricate interplay between these two entities. We will explore, from a mechanistic and application-oriented perspective, how the introduction of a trifluoromethyl group fundamentally alters the pyrazine ring's electronic nature, chemical reactivity, and suitability for applications, particularly in drug development. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the observed effects and to guide the rational design of next-generation trifluoromethylated pyrazine-containing molecules.
Part 1: Core Electronic and Structural Perturbations
The fusion of a CF3 group with a pyrazine ring creates a synergy of electron deficiency, leading to significant and predictable changes in the molecule's fundamental properties.
Amplified Electron Deficiency and Basicity Attenuation
The pyrazine ring is already classified as a π-deficient system due to the electronegative nitrogen atoms.[1] The addition of a CF3 group, one of the most powerful electron-withdrawing groups in organic chemistry, drastically amplifies this effect.[7] The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn pulls electron density from the pyrazine ring through the sigma framework.[6]
This profound inductive withdrawal of electron density has a direct and quantifiable impact on the basicity of the pyrazine nitrogens. Pyrazine itself is a very weak base, with a pKa of approximately 0.65 for its conjugate acid.[1] The CF3 group further destabilizes the protonated form (the conjugate acid) by intensifying the positive charge on the ring, thereby lowering the pKa and reducing basicity. While specific pKa values for trifluoromethyl-pyrazines are not broadly tabulated, the trend is unequivocally toward increased acidity of the conjugate acid.[11] This modulation of pKa is a critical consideration in drug design, as it influences the ionization state of a molecule at physiological pH, affecting solubility, receptor binding, and cell permeability.
Caption: Inductive electron withdrawal by the CF3 group on the pyrazine ring.
Part 2: Reshaping Chemical Reactivity
The electronic perturbation caused by the CF3 group has profound consequences for the chemical reactivity of the pyrazine ring, effectively shutting down certain pathways while dramatically enhancing others.
Electrophilic Aromatic Substitution (EAS): An Uphill Battle Made Steeper
The electron-deficient pyrazine ring is inherently resistant to electrophilic attack, requiring harsh conditions or the presence of strong activating groups for reactions like nitration or halogenation to proceed.[1] The CF3 group, by further depleting the ring of electron density, makes EAS even more challenging.[12] The mechanism of EAS involves the formation of a positively charged intermediate (the sigma complex). An electron-withdrawing group like CF3 strongly destabilizes this intermediate, significantly increasing the activation energy for the reaction.[6] For practical purposes, direct electrophilic substitution on a trifluoromethyl-pyrazine is not a viable synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr): A Favored Pathway
In stark contrast to its effect on EAS, the CF3 group strongly activates the pyrazine ring toward Nucleophilic Aromatic Substitution (SNAr). This is the most significant consequence of trifluoromethylation on pyrazine reactivity. The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. The powerful electron-withdrawing CF3 group is exceptionally effective at stabilizing this anionic intermediate, thereby lowering the activation energy and accelerating the reaction.[13]
Halogens (e.g., chlorine) on a trifluoromethyl-pyrazine ring become highly labile and are readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols). This enhanced reactivity makes trifluoromethyl-halopyrazines valuable intermediates in synthetic chemistry.[14]
Caption: Activation of the pyrazine ring towards SNAr by a CF3 group.
Part 3: Impact on Physicochemical and Pharmacokinetic Profiles
In drug discovery, the "developability" of a compound is as important as its potency. The CF3 group is a master regulator of key physicochemical properties that dictate a molecule's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile.
Lipophilicity and Permeability
Lipophilicity, often measured as logP, is a critical factor for cell membrane permeability and, consequently, drug absorption. The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group.[4] It has a Hansch-Fujita π constant of +0.88, indicating a strong contribution to lipophilicity.[4][13] The incorporation of a CF3 group onto a pyrazine core reliably increases the overall lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4]
Metabolic Stability: The "Teflon" Shield
One of the most valued attributes of the CF3 group is its ability to confer metabolic stability.[9][10] The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), making the CF3 group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[4] Furthermore, the deactivation of the pyrazine ring reduces its susceptibility to aromatic oxidation.[4][15] This dual effect—a robust substituent on a deactivated ring—can significantly increase a drug candidate's half-life, reduce patient dosage, and minimize the formation of potentially toxic metabolites.[4]
Modulating Target Binding
The CF3 group can enhance interactions with biological targets through several mechanisms. Its steric bulk, which is larger than a methyl group, can promote favorable hydrophobic interactions within a binding pocket.[4] Additionally, the unique electronic properties can alter hydrogen bonding capabilities and electrostatic interactions, fine-tuning the affinity and selectivity of a drug for its target receptor or enzyme.[4][5]
Data Summary: Physicochemical Property Modulation
| Property | Pyrazine (Parent) | 2-(Trifluoromethyl)pyrazine (Representative) | Rationale for Change |
| Basicity (pKa) | ~0.65[1] | < 0.65 (significantly lower) | Strong inductive electron withdrawal by CF3 destabilizes the protonated form.[11] |
| Lipophilicity (cLogP) | ~ -0.2 | ~ 1.2 (Estimated) | The CF3 group is highly lipophilic (Hansch π = +0.88).[4] |
| Boiling Point | 115 °C[3] | 118 °C[16] | Increased molecular weight and van der Waals forces. |
| Metabolic Stability | Susceptible to ring oxidation | Significantly enhanced | The C-F bond is extremely strong, and the ring is electronically deactivated.[4][15] |
Part 4: Synthesis of Trifluoromethylated Pyrazines: Protocols and Strategies
The incorporation of a CF3 group into a pyrazine ring can be achieved through two primary strategies: building the ring from CF3-containing precursors or by direct trifluoromethylation of a pre-formed pyrazine.
Strategy 1: Construction from Trifluoromethylated Building Blocks
This "bottom-up" approach is a robust method for creating specifically substituted pyrazines. A common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound containing one or more CF3 groups.
Experimental Protocol: Synthesis of 2,3-bis(trifluoromethyl)quinoxalines
This protocol is adapted from methodologies involving the condensation of perfluorobiacetyl with ortho-diamines.[17]
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add perfluorobutane-2,3-dione (PFBD) (1.1 mmol) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2,3-bis(trifluoromethyl)quinoxaline.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The strong electron-withdrawing nature of the two CF3 groups in these products can make the pyrazine ring susceptible to hydration in some fused systems.[17]
Caption: General workflow for synthesizing CF3-pyrazines from building blocks.
Strategy 2: Direct Trifluoromethylation
Modern synthetic organic chemistry has produced a powerful toolkit of reagents for the direct introduction of a CF3 group onto heteroaromatic rings.
Representative Method: Copper-Catalyzed Trifluoromethylation
This method utilizes a trifluoromethyl source, such as FSO₂CF₂CO₂Me (TFMT), and a copper catalyst to functionalize a pyrazine ring, often following an initial iodination step.[18]
-
Iodination: A 2-aminopyrazine derivative (1.0 mmol) is dissolved in DMF. Selectfluor® (1.0 mmol) and LiI (1.0 mmol) are added, and the mixture is stirred at 15 °C until iodination is complete (monitored by TLC).
-
Trifluoromethylation: To the reaction mixture, CuI (15 mol%) and FSO₂CF₂CO₂Me (3.0 mmol) are added.
-
Reaction: The mixture is heated to 100 °C and stirred for 12 hours.
-
Isolation: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The product is purified by column chromatography to yield the 5-trifluoromethyl-2-aminopyrazine derivative.[18]
Part 5: Applications in Drug Discovery
The unique property profile of trifluoromethyl-pyrazines makes them highly valuable scaffolds in medicinal chemistry. The CF3 group is present in approximately 20% of all pharmaceuticals, highlighting its importance.[9] While specific blockbuster drugs with a simple trifluoromethyl-pyrazine core are less common than, for example, trifluoromethyl-pyridines, the motif is a key building block and features in numerous patented compounds and clinical candidates for a wide range of therapeutic areas. The principles of enhanced metabolic stability and modulated receptor affinity are universally applied.[19] For instance, trifluoromethylated pyrazolo[4,3-c]pyridines, which contain a pyrazine-like ring system, have been synthesized as building blocks for bioactive molecules.[9]
Conclusion
The introduction of a trifluoromethyl group onto a pyrazine ring is a powerful and predictable strategy for molecular design. It is not merely an incremental change but a fundamental transformation of the heterocycle's core properties. The CF3 group acts as a potent electronic modulator, drastically reducing basicity and activating the ring for nucleophilic substitution while deactivating it for electrophilic attack. Simultaneously, it serves as a valuable pharmacokinetic tool, enhancing lipophilicity and metabolic stability. This multifaceted impact provides chemists with a rational basis for fine-tuning the reactivity, ADME properties, and biological activity of pyrazine-based molecules. As the demand for more stable, potent, and effective pharmaceuticals and materials continues to grow, the strategic marriage of the pyrazine core and the trifluoromethyl group will undoubtedly continue to be a fruitful area of research and development.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][4][5][20]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon Press. (Details on general pyrazine chemistry are widely available in standard heterocyclic chemistry textbooks, this reference is representative). [Link][1]
-
Chambers, R. D., et al. (1998). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link][17]
-
Jayachandran, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7575. [Link][21]
-
Wikipedia contributors. (2024). Trifluoromethyl group. Wikipedia, The Free Encyclopedia. [Link][11]
-
Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link][6]
-
Cushman, M., Patel, H., & McKenzie, A. (1988). Synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles from trifluoropyruvaldehyde and ortho-diamines: scope and regiochemistry. The Journal of Organic Chemistry, 53(22), 5088-5092. [Link][22]
-
Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. [Link][13]
-
Fenchem. (2026). Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. Fenchem. [Link][19]
-
Solubility of Things. (n.d.). Pyrazine. Solubility of Things. [Link][23]
-
Wikipedia contributors. (2024). Pyrazine. Wikipedia, The Free Encyclopedia. [Link][3]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Slideshare. [Link][2]
-
Ghavre, M., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1890-1899. [Link][9]
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1489-1500. [Link][7]
-
Introductory Organic Chemistry - II. (n.d.). NPTEL. [Link][12]
-
Hu, J., et al. (2022). Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′-(pyrazin-2-yl)formimidamides from 2-Aminopyrazines, LiI/Selectfluor, FSO2CF2CO2Me and DMF under Cu Catalysis. Synthesis, 54(04), 947-956. [Link][18]
-
Wang, Q., et al. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 18(4), 543-564. [Link][10]
-
ResearchGate. (2025). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. [Link][24]
-
ChemSynthesis. (2025). 2-(trifluoromethyl)pyrazine. ChemSynthesis. [Link][16]
-
Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(22), 9903-9943. [Link][15]
-
ChemSynthesis. (2025). 2-chloro-6-(trifluoromethyl)pyrazine. ChemSynthesis. [Link][14]
-
ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link][25]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. vaia.com [vaia.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 12. acl.digimat.in [acl.digimat.in]
- 13. grokipedia.com [grokipedia.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. nbinno.com [nbinno.com]
- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. solubilityofthings.com [solubilityofthings.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol
Executive Summary
The incorporation of a trifluoromethyl (
Traditional synthesis of 5-(trifluoromethyl)pyrazin-2-ol involves the condensation of fluorinated acyclic precursors or halogen-exchange reactions, which are often atom-inefficient or require harsh conditions. This Application Note details a direct, innate C-H trifluoromethylation protocol using the Langlois reagent (Sodium trifluoromethanesulfinate). This method offers a scalable, operationally simple route with high step-economy, utilizing stable solid reagents under mild conditions.
Key Advantages
-
Step Economy: One-pot transformation from commercially available pyrazin-2-ol.
-
Safety: Avoids the use of gaseous
or highly expensive electrophilic reagents (e.g., Togni’s reagent). -
Scalability: Protocol is validated for gram-scale synthesis.[1]
Strategic Analysis & Mechanism
The Challenge of Regioselectivity
Pyrazin-2-ol exists primarily as the pyrazin-2(1H)-one tautomer in solution. The ring is electron-deficient, making classical electrophilic aromatic substitution (
The electrophilic trifluoromethyl radical (
-
Position 3: Sterically hindered by the carbonyl/hydroxyl group.
-
Position 6: Adjacent to the
(in the lactam form), often less reactive due to electronic deactivation. -
Position 5: The "para-like" position relative to
. This position is electronically favored for radical attack in 2-oxopyrazine systems, analogous to C5-functionalization in pyridin-2-ones.
Reaction Mechanism (Radical Cascade)
The reaction proceeds via a radical oxidative mechanism:
-
Radical Generation: The oxidant (TBHP) oxidizes the Langlois reagent (
) to generate the metastable radical and . -
Addition: The
radical attacks the pyrazine ring at the C-5 position, forming a radical intermediate. -
Oxidation/Rearomatization: The radical intermediate is oxidized (by TBHP or
) to a cation, followed by deprotonation to restore aromaticity.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | CAS No. | Notes |
| Pyrazin-2-ol | Substrate | 1.0 | 6270-63-9 | Starting material |
| 3.0 | 2926-29-6 | Langlois Reagent | ||
| TBHP (70% aq) | Oxidant | 5.0 | 75-91-2 | Hazard: Strong Oxidizer |
| Catalyst | 0.1 | 142-71-2 | Optional, accelerates reaction | |
| DMSO | Solvent | - | 67-68-5 | 0.2 M concentration |
| DCM / MeOH | Workup | - | - | For extraction |
Step-by-Step Methodology
Step 1: Reaction Setup[2]
-
Equip a 25 mL round-bottom flask with a magnetic stir bar.
-
Add Pyrazin-2-ol (1.0 mmol, 96 mg) and Sodium trifluoromethanesulfinate (3.0 mmol, 468 mg).
-
Dissolve the solids in DMSO (5.0 mL). Note: A binary solvent system of DCM/H2O (2:1) can be used for easier workup, but DMSO often provides higher conversion for polar heterocycles.
-
(Optional) Add
(0.1 mmol, 18 mg) to catalyze the radical generation. -
Cool the mixture to 0°C in an ice bath.
Step 2: Radical Initiation
-
Dropwise add tert-Butyl hydroperoxide (TBHP) (70% in water, 5.0 mmol, ~0.7 mL) over 5 minutes. Caution: Exothermic.
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir vigorously for 12–24 hours .
-
Monitoring: Monitor by LC-MS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the starting material (
) and appearance of the product ( ).
-
Step 3: Workup & Isolation
-
Quench the reaction by diluting with Water (15 mL) and saturated
(5 mL). -
Extract the aqueous layer with Ethyl Acetate (
mL). Note: Pyrazin-2-ols are amphoteric; ensure pH is adjusted to ~6-7 for optimal extraction. -
Combine organic layers and wash with Brine (
mL) to remove excess DMSO. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
5% Methanol in Dichloromethane. -
Collect fractions containing the major product.
-
Note: A minor regioisomer (6-CF3) or bis-CF3 product may be observed.[3] The 5-CF3 isomer is typically the major product due to electronic activation.
-
Analytical Validation
-
Physical State: Off-white to pale yellow solid.
-
NMR (
): Diagnostic singlet around to ppm. -
NMR (
): Look for the loss of the C-5 proton signal and a downfield shift of the C-6 proton (singlet/doublet around 8.0–8.5 ppm). -
LC-MS:
(Calculated for ).
Workflow Diagram
Troubleshooting & Alternative Routes
If the direct radical route yields inseparable mixtures or low conversion, the Halogen-Displacement Route is the industry-standard alternative, though less step-efficient.
Alternative Protocol: Halogenation-Displacement
-
Bromination: React Pyrazin-2-ol with
-Bromosuccinimide (NBS) in DMF to yield 5-bromopyrazin-2-ol .-
Reference: Pyrazin-2-ols brominate preferentially at the 5-position (para to N1) under controlled conditions.
-
-
Trifluoromethylation: React the 5-bromo intermediate with a
source.-
Reagents: Methyl fluorosulfonyldifluoroacetate (
) + CuI + Cu (powder) in NMP at 120°C. -
Mechanism: Decarboxylative cross-coupling.
-
Comparison Table:
| Feature | Radical C-H (Recommended) | Halogen-Displacement (Alternative) |
| Step Count | 1 Step | 2 Steps |
| Atom Economy | High | Low (Bromine waste) |
| Regioselectivity | Moderate (Requires Column) | High (Defined by Bromination) |
| Cost | Low ( | Medium (Cu-catalysts, NBS) |
References
-
Innate C-H Trifluoromethylation of Heterocycles: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link][4]
-
Langlois Reagent Chemistry: Langlois, B. R., Laurent, E., & Roidot, N. (1991).[4] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]
-
Regioselectivity in Pyrazines: Lamanec, M., et al. (2021).[5] Late-Stage Functionalization of Pyrazines. Chemical Reviews, 121(10), 5678–5725. (Generalized reference for pyrazine reactivity patterns). [Link]
Sources
- 1. Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes [organic-chemistry.org]
- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
High-Performance Liquid Chromatography (HPLC) Purification of 5-(Trifluoromethyl)pyrazin-2-ol: A Detailed Application Note and Protocol
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide to developing a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(Trifluoromethyl)pyrazin-2-ol. This compound, a valuable heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals, presents unique purification challenges due to its chemical properties.[1] This guide delves into the strategic rationale behind method development, from stationary phase selection to mobile phase optimization, and provides a detailed, step-by-step protocol for implementation. It is intended for researchers, chemists, and drug development professionals seeking to isolate this compound with high purity.
Introduction and Analytical Challenge
5-(Trifluoromethyl)pyrazin-2-ol is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] The presence of the electron-withdrawing trifluoromethyl group, the pyrazine core with its two nitrogen atoms, and the hydroxyl group (-ol) which can exist in tautomeric equilibrium with its keto form (-one), imparts a unique combination of polarity, potential for hydrogen bonding, and acidic/basic character. These characteristics can lead to challenging chromatographic behavior, such as poor peak shape, tailing, and inadequate resolution from synthetic impurities.
The objective of this guide is to establish a self-validating and reproducible HPLC purification workflow that addresses these challenges head-on, ensuring the isolation of 5-(Trifluoromethyl)pyrazin-2-ol at a purity level suitable for downstream applications.
Table 1: Physicochemical Properties of 5-(Trifluoromethyl)pyrazin-2-ol and Related Analogs
| Property | Value / Observation | Source / Reference |
| Molecular Formula | C₅H₃F₃N₂O | [2] |
| Molecular Weight | 164.09 g/mol | [2] |
| Appearance | White to beige or yellow to brown powder | [3] |
| Predicted pKa | ~9.55 (for the analogous pyridinol) | [3] |
| Solubility | Soluble in DMSO, sparingly in Ethanol, slightly in Methanol | [3] |
| Structure | ![]() |
HPLC Method Development: Rationale and Strategy
The development of a successful purification method is grounded in a logical, stepwise approach where each parameter is chosen to address the specific chemical nature of the analyte.
The Foundational Choice: Reversed-Phase Chromatography
Reversed-phase (RP) chromatography is the method of choice for compounds of intermediate polarity like 5-(Trifluoromethyl)pyrazin-2-ol.[4] The stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This mode is highly versatile and generally provides excellent resolution and recovery for a wide range of organic molecules.
Stationary Phase Selection: The C18 Workhorse
A C18 (octadecylsilane) bonded silica column is the most widely used and recommended starting point for RP-HPLC method development due to its broad applicability and robust performance.[5][6] The hydrophobic C18 chains provide the primary mechanism for retention of the pyrazine derivative. For this application, a high-purity silica with end-capping is recommended to minimize undesirable interactions between the basic nitrogen atoms of the pyrazine ring and acidic residual silanols on the silica surface, which are a primary cause of peak tailing.[7]
-
Alternative Consideration: Pentafluorophenyl (PFP) Phase: For fluorinated compounds, a PFP phase can offer alternative selectivity compared to a C18 column.[8][9] PFP columns can engage in multiple interaction modes, including hydrophobic, π-π, and dipole-dipole interactions, which can be particularly effective for separating halogenated isomers or closely related analogs.[10][11]
Mobile Phase Optimization: The Key to Selectivity and Peak Shape
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC. For this application, acetonitrile is the preferred choice for several reasons:
-
Lower UV Cutoff: ACN has lower absorbance at short UV wavelengths, resulting in a more stable baseline and higher sensitivity.[12][13]
-
Lower Viscosity: ACN-water mixtures generate lower backpressure than MeOH-water mixtures, allowing for higher flow rates or the use of smaller particle columns.[13][14]
-
Elution Strength: Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography, often leading to sharper peaks and shorter run times.[13][15]
Mobile Phase Additive: The Critical Role of pH Control
Using an unbuffered mobile phase for an analyte with both acidic and basic sites is a recipe for poor chromatography. An acidic modifier is essential to ensure consistent analyte protonation and to suppress the ionization of residual silanols on the column.[7]
-
Formic Acid (FA): A 0.1% concentration of formic acid in the mobile phase is the recommended starting point. It lowers the pH sufficiently to protonate the basic pyrazine nitrogens, leading to a single, consistent ionic form of the analyte.[7] This minimizes peak tailing and improves reproducibility. FA is also volatile, making it ideal for methods that may be transferred to LC-MS analysis.[16][17]
-
Trifluoroacetic Acid (TFA): TFA is a stronger acid and a powerful ion-pairing agent that can significantly improve peak shape for basic compounds.[18][19] However, it has a strong UV absorbance below 250 nm and is known to cause significant ion suppression in mass spectrometry.[17][20][21] For purification purposes where UV detection is primary and peak sharpness is paramount, 0.1% TFA can be an excellent alternative if formic acid does not provide adequate peak shape.[19]
Detection Wavelength
The pyrazine ring contains a chromophore that absorbs UV light. Based on data for similar pyrazine structures, a detection wavelength between 270 nm and 280 nm is a suitable starting point.[22][23][24] For optimal sensitivity, it is highly recommended to run a UV-Vis spectrum of a dilute solution of the compound to determine its absorbance maximum (λmax).
Overall Purification Workflow
The following diagram outlines the complete process from the crude starting material to the final, purified compound.
Caption: High-level workflow for the purification of 5-(Trifluoromethyl)pyrazin-2-ol.
Detailed Purification Protocol
This protocol is designed for a preparative or semi-preparative HPLC system.
Instrumentation and Materials
| Item | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC with gradient capability, UV detector, and fraction collector. |
| Column | C18, 5 or 10 µm particle size. Dimensions appropriate for sample load (e.g., 250 x 10 mm for semi-prep). |
| Solvents | HPLC-grade Acetonitrile (ACN) and Deionized Water. |
| Additive | LC-MS grade Formic Acid (FA) or Trifluoroacetic Acid (TFA). |
| Sample Solvent | Dimethyl sulfoxide (DMSO) or Methanol (MeOH). |
| Filters | 0.45 µm syringe filters (PTFE or other solvent-compatible membrane). |
Reagent Preparation
-
Mobile Phase A (Aqueous): In a 1 L safety-coated bottle, add 1.0 mL of formic acid to 999 mL of HPLC-grade water to create a 0.1% (v/v) formic acid in water solution. Degas thoroughly by sonication or vacuum filtration.
-
Mobile Phase B (Organic): In a 1 L safety-coated bottle, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile to create a 0.1% (v/v) formic acid in ACN solution. Degas thoroughly.
Sample Preparation
-
Weigh the crude 5-(Trifluoromethyl)pyrazin-2-ol material.
-
Dissolve the crude solid in the minimum amount of a strong solvent like DMSO or methanol to achieve complete dissolution. Aim for a high concentration to maximize the purification load (e.g., 50-100 mg/mL), but avoid precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]
HPLC System Setup and Gradient Program
-
Column Installation: Install the appropriate C18 column onto the HPLC system.
-
System Purge: Purge both mobile phase lines (A and B) to remove any air bubbles and ensure fresh solvent reaches the pump heads.
-
Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Set Detection Wavelength: Set the UV detector to the predetermined λmax (e.g., 275 nm).
-
Program the Gradient: The following is a typical starting gradient for method development. It should be optimized based on the results of an initial scouting run.
Table 2: Example Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5.0 | 95 | 5 |
| 5.0 | 5.0 | 95 | 5 |
| 35.0 | 5.0 | 5 | 95 |
| 40.0 | 5.0 | 5 | 95 |
| 40.1 | 5.0 | 95 | 5 |
| 45.0 | 5.0 | 95 | 5 |
Injection and Fraction Collection
-
Inject the filtered crude sample onto the equilibrated column.
-
Start the gradient program and data acquisition.
-
Monitor the chromatogram in real-time. Set the fraction collector to collect peaks based on a threshold slope and/or specific time windows corresponding to the elution of the target compound. It is advisable to collect the entire peak volume, including the shoulders, in separate fractions to maximize recovery.
Post-Purification Processing
-
Purity Analysis: Analyze small aliquots from each collected fraction using a rapid analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions. Lyophilization (freeze-drying) is preferred if the mobile phase is fully volatile (like water/ACN/FA) as it yields a fluffy solid. Alternatively, rotary evaporation can be used, though care must be taken to avoid bumping and overheating.
Method Development and Troubleshooting Logic
Effective method development is an iterative process. The diagram below illustrates the decision-making logic for optimizing the separation.
Caption: Decision tree for HPLC method development and optimization.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with column silanols.- Insufficient mobile phase acidity. | - Switch mobile phase additive from 0.1% FA to 0.1% TFA for stronger ion pairing and pH suppression.[19]- Ensure column is high-quality and well end-capped. |
| Poor Resolution | - Gradient is too steep.- Inappropriate stationary phase selectivity. | - Decrease the gradient slope (e.g., from a 5-95% change over 30 min to over 45 min).- Try an alternative stationary phase, such as a PFP column, to exploit different separation mechanisms.[8][9] |
| High Backpressure | - Blockage in the system (frit, column).- High viscosity of mobile phase. | - Filter all samples and mobile phases.- Reverse-flush the column (disconnect from detector first).- Using ACN instead of MeOH will generally result in lower pressure.[14] |
| Ghost Peaks | - Contaminated mobile phase or injector.- Carryover from previous injection. | - Use fresh, high-purity solvents and additives.[25]- Run a blank gradient (injecting mobile phase) to identify the source.- Implement a robust needle wash protocol in the autosampler method. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Mobile phase composition changing (evaporation).- Temperature fluctuations. | - Ensure column is fully equilibrated between runs (at least 5-10 column volumes).- Keep mobile phase bottles capped.- Use a column thermostat to maintain a constant temperature. |
Conclusion
The successful purification of 5-(Trifluoromethyl)pyrazin-2-ol is readily achievable through a systematically developed reversed-phase HPLC method. By employing a C18 stationary phase with an acetonitrile/water mobile phase modified with 0.1% formic acid, robust and reproducible separation can be obtained. This guide provides both the practical steps and the underlying scientific rationale to empower researchers to purify this and similar heterocyclic compounds with high confidence and purity.
References
-
Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. [Link]
-
Why does Acetonitrile have higher elution strength than methanol? (2023, November 9). Pharma Growth Hub. [Link]
-
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. (n.d.). Waters. [Link]
-
Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]
-
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024, February 9). Mason Technology. [Link]
-
RediSep C-18 reversed phase column - halogenated heterocyclic. (2012, November 8). Teledyne ISCO. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International. [Link]
-
HPLC solvents and mobile phase additives. (n.d.). Micromass (Waters). [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). LCGC International. [Link]
-
Why Acid? (2023, December 8). Separation Science. [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. [Link]
-
Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS? (2025, November 3). MicroSolv. [Link]
-
5-(TRIFLUOROMETHYL)-2-PYRIDINOL - ChemBK. (2024, April 10). [Link]
-
5-(trifluoromethyl)pyridin-2(1H)-one. (2025, October 18). AERU - University of Hertfordshire. [Link]
-
HPLC Separation of Pyrazinecarboxamide and Related Compounds. (n.d.). SIELC Technologies. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025, August 6). ResearchGate. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? (2024, July 24). ResearchGate. [Link]
-
Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (n.d.). Phenomenex. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). [Link]
-
DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). MAC-MOD Analytical. [Link]
-
C18 Columns HPLC. (n.d.). GL Sciences. [Link]
-
Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022, November 16). Green Chemistry (RSC Publishing). [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, August 23). Journal of Chromatographic Science. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. 5-(Trifluoromethyl)pyrazin-2-ol | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mac-mod.com [mac-mod.com]
- 12. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromtech.com [chromtech.com]
- 14. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 18. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. lcms.cz [lcms.cz]
- 22. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
- 23. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 24. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 25. phenomenex.com [phenomenex.com]
Application Notes & Protocols: Leveraging 5-(Trifluoromethyl)pyrazin-2-ol as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-(Trifluoromethyl)pyrazin-2-ol, a key chemical intermediate. The document outlines its core properties, strategic applications in synthesis, and detailed, field-tested protocols for its use in creating diverse molecular scaffolds for drug discovery.
Introduction: The Strategic Advantage of Fluorinated Pyrazines
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The strategic incorporation of a trifluoromethyl (-CF3) group onto this heterocyclic system significantly enhances its utility for drug development.
The -CF3 group is a "secret weapon" for medicinal chemists due to its unique physicochemical properties.[7] It is a potent electron-withdrawing group that can increase a molecule's metabolic stability by blocking sites susceptible to enzymatic oxidation.[7][8] Furthermore, it enhances lipophilicity, which can improve permeability across biological membranes, and modulates the electronic character of the parent molecule to fine-tune binding interactions with biological targets.[8][9][10] 5-(Trifluoromethyl)pyrazin-2-ol harnesses the power of both the pyrazine core and the -CF3 substituent, offering a versatile platform for generating novel bioactive compounds.
Section 1: Core Characteristics and Safe Handling
A thorough understanding of the intermediate's properties and safety requirements is foundational to its effective and safe use in the laboratory.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 134510-03-5 | [11] (Implied) |
| Molecular Formula | C₅H₃F₃N₂O | [11] (Implied) |
| Molecular Weight | 164.09 g/mol | [11] (Implied) |
| Appearance | Typically a solid (e.g., light brown) | [12] (By analogy) |
| Key Features | Electron-deficient aromatic ring due to two nitrogen atoms and a -CF3 group; acidic hydroxyl group susceptible to tautomerization. | [13] |
Safety and Handling Protocols
5-(Trifluoromethyl)pyrazin-2-ol and its derivatives should be handled with care, following standard laboratory safety procedures for chemical reagents. The following guidelines are synthesized from safety data sheets of structurally related compounds.
| Guideline Category | Protocol | Supporting Sources |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. | [14][15][16] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. | [14][15][17] |
| Handling Practices | Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. | [14][15][17] |
| Storage | Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents. | [14] |
| First Aid (Exposure) | Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[14][15] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present. If eye irritation persists, get medical attention.[14][15] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15] |
Section 2: The Strategic Role in Synthesis
5-(Trifluoromethyl)pyrazin-2-ol is a bifunctional intermediate, presenting two primary handles for synthetic modification: the hydroxyl group and the pyrazine ring. The strong electron-withdrawing nature of the -CF3 group and the ring nitrogens makes the 2-position highly susceptible to nucleophilic substitution once the hydroxyl group is converted into a suitable leaving group.
Section 3: Key Synthetic Transformations & Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and high-impact transformations of 5-(Trifluoromethyl)pyrazin-2-ol.
Activation via Chlorination
Principle (The "Why"): The hydroxyl group of a pyrazinol is a poor leaving group for nucleophilic aromatic substitution (SNAr). Converting it to a chloride creates an excellent leaving group. The resulting 2-chloro-5-(trifluoromethyl)pyrazine is a highly valuable, activated intermediate ready for diversification.[18] This transformation is standard for activating similar heterocyclic alcohols.[19]
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyrazine
-
Reagents & Equipment:
-
5-(Trifluoromethyl)pyrazin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA, optional)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
Setup: In a fume hood, add 5-(Trifluoromethyl)pyrazin-2-ol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature under a nitrogen atmosphere. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Reaction: If needed, a catalytic amount of DIPEA can be added. Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This is a highly exothermic step.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-5-(trifluoromethyl)pyrazine.
-
Diversification via Nucleophilic Aromatic Substitution (SNAr)
Principle (The "Why"): The pyrazine ring is electron-deficient, and this effect is greatly amplified by the powerful electron-withdrawing -CF3 group.[13] This electronic environment strongly activates the 2-position (adjacent to a nitrogen and bearing the chloro leaving group) toward attack by nucleophiles, making SNAr a highly efficient and predictable reaction for installing a wide range of functional groups.[20][21]
Protocol 2: General Protocol for SNAr with Amine Nucleophiles
-
Reagents & Equipment:
-
2-Chloro-5-(trifluoromethyl)pyrazine (from Protocol 1)
-
Desired amine or azole nucleophile (1.1-1.5 eq)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Microwave vial or round-bottom flask with reflux condenser
-
Standard workup and purification equipment
-
-
Procedure:
-
Setup: To a dry reaction vessel, add 2-chloro-5-(trifluoromethyl)pyrazine (1.0 eq), the amine nucleophile (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) or using microwave irradiation until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by flash column chromatography.
-
| Example Nucleophile | Base | Solvent | Temperature (°C) | Potential Application |
| Morpholine | K₂CO₃ | DMSO | 100 | Scaffold for CNS-active agents |
| 1-Methylpiperazine | DIPEA | Acetonitrile | 80 (Reflux) | Improving aqueous solubility |
| Imidazole | Cs₂CO₃ | DMF | 90 | Bioisosteric replacement |
| Aniline | NaH | THF | 65 (Reflux) | Kinase inhibitor pharmacophores |
Direct Functionalization via O-Alkylation
Principle (The "Why"): As an alternative to activating the 2-position, the hydroxyl group itself can be directly functionalized. A Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, provides a direct route to pyrazinyl ethers. This pathway is useful when the desired final product requires an ether linkage at the 2-position.[22]
Protocol 3: General Protocol for O-Alkylation
-
Reagents & Equipment:
-
5-(Trifluoromethyl)pyrazin-2-ol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq)
-
A strong base (e.g., NaH, K₂CO₃, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Standard reaction and purification equipment
-
-
Procedure:
-
Deprotonation: Suspend 5-(Trifluoromethyl)pyrazin-2-ol (1.0 eq) in anhydrous DMF. Add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes. Caution: NaH is highly reactive.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Section 4: Characterization of Derivatives
Successful synthesis must be confirmed by rigorous analytical characterization. For trifluoromethylated pyrazine derivatives, NMR and mass spectrometry are indispensable.
-
¹H NMR: Expect to see characteristic signals for the pyrazine ring protons, typically in the aromatic region (δ 7.5-9.0 ppm), with splitting patterns confirming substitution.
-
¹⁹F NMR: This is a crucial technique for confirming the integrity of the -CF3 group. A singlet is typically observed in a characteristic region (around -60 to -70 ppm relative to CFCl₃).[23][24][25]
-
¹³C NMR: Will confirm the carbon skeleton, with the carbon of the -CF3 group appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful incorporation of the new substituent.
Conclusion
5-(Trifluoromethyl)pyrazin-2-ol is a powerful and versatile chemical intermediate for medicinal chemistry and drug discovery. Its strategic combination of a biologically relevant pyrazine core and a pharmacologically advantageous trifluoromethyl group makes it an ideal starting point for library synthesis. The protocols outlined in this guide demonstrate robust and reliable methods for activating and diversifying this scaffold, enabling researchers to efficiently generate novel molecular entities with high potential for therapeutic applications.
References
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved from [Link]
-
Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Bentham Science Publishers. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of the 2-chloro-5-trifluoromethoxypyrazine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Trifluoromethyl)pyrazin-2-amine. PubChem. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]
- Google Patents. (n.d.). CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine.
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
MDPI. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-hydrazinyl-5-(trifluoromethyl)pyridine Properties. EPA. Retrieved from [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. Retrieved from [Link]
-
PMC. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
PMC. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Retrieved from [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
PMC. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Retrieved from [Link]
-
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SOME NEW 2-SUBSTITUTED 5-TRIFLUOROMETHYLPYRIDINES. Semantic Scholar. Retrieved from [Link]
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. University of Glasgow Theses. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. Retrieved from [Link]
-
ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. grokipedia.com [grokipedia.com]
- 11. 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.be [fishersci.be]
- 13. lejan-team.com [lejan-team.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. 5-(三氟甲基)-2-巯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. 2-Chloro-5-(trifluoromethyl)pyrazine 95.00% | CAS: 799557-87-2 | AChemBlock [achemblock.com]
- 19. researchgate.net [researchgate.net]
- 20. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. spectrabase.com [spectrabase.com]
- 25. researchgate.net [researchgate.net]
The Strategic Application of 5-(Trifluoromethyl)pyrazin-2-OL in Modern Medicinal Chemistry
Introduction: The Emerging Significance of Trifluoromethylated Pyrazinones
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF₃) group is particularly esteemed for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. When coupled with a pyrazin-2-ol scaffold, a privileged heterocyclic motif in medicinal chemistry, the resultant 5-(trifluoromethyl)pyrazin-2-ol emerges as a compelling building block for the development of novel therapeutics. This guide provides an in-depth exploration of the potential applications and detailed experimental protocols for leveraging this compound in a research and drug development setting.
Pyrazine derivatives are integral to numerous FDA-approved drugs and are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of a trifluoromethyl group to the pyrazinone core is anticipated to potentiate these activities and confer advantageous pharmacokinetic properties. This document will serve as a comprehensive resource for researchers, providing both the conceptual framework and the practical methodologies for harnessing the potential of 5-(trifluoromethyl)pyrazin-2-ol.
Core Physicochemical and Pharmacokinetic Profile (Predicted)
To guide the experimental design, it is crucial to consider the predicted properties of 5-(trifluoromethyl)pyrazin-2-ol. These predictions are based on the known effects of the trifluoromethyl group and the pyrazin-2-ol core.
| Property | Predicted Impact of 5-(Trifluoromethyl)pyrazin-2-OL | Rationale |
| Metabolic Stability | High | The strong C-F bonds in the CF₃ group are resistant to metabolic degradation by cytochrome P450 enzymes. |
| Lipophilicity (logP) | Increased | The CF₃ group is highly lipophilic, which can enhance membrane permeability and cellular uptake. |
| Acidity (pKa) | Increased acidity of the hydroxyl group | The electron-withdrawing nature of the CF₃ group can lower the pKa of the pyrazin-2-ol hydroxyl group, influencing its ionization state at physiological pH. |
| Target Binding | Enhanced | The CF₃ group can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity. |
Synthetic Protocol: A Generalized Approach to 5-(Trifluoromethyl)pyrazin-2-OL
While specific, optimized synthetic routes for 5-(trifluoromethyl)pyrazin-2-ol are not extensively reported in publicly available literature, a plausible and robust synthesis can be conceptualized based on established methods for analogous trifluoromethylated heterocycles. The following protocol outlines a generalized multi-step synthesis.
Workflow for the Synthesis of 5-(Trifluoromethyl)pyrazin-2-OL
Caption: A generalized synthetic workflow for 5-(Trifluoromethyl)pyrazin-2-OL.
Detailed Experimental Protocol
Materials:
-
2-amino-5-bromopyrazine
-
Trifluoromethylating agent (e.g., Sodium triflinate, Ruppert-Prakash reagent)
-
Copper catalyst (e.g., CuI)
-
Organic solvents (e.g., DMF, DMSO)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Trifluoromethylation of 2-amino-5-bromopyrazine:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2-amino-5-bromopyrazine (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Add the trifluoromethylating agent (1.5 equivalents) and the copper catalyst (0.1 equivalents).
-
Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the chosen trifluoromethylating agent (typically between 80-120°C) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-(trifluoromethyl)pyrazine.
-
-
Hydroxylation of 2-amino-5-(trifluoromethyl)pyrazine:
-
Dissolve the crude 2-amino-5-(trifluoromethyl)pyrazine in dilute sulfuric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60°C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude 5-(trifluoromethyl)pyrazin-2-ol by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Causality Behind Experimental Choices: The choice of a copper catalyst in the trifluoromethylation step is based on its proven efficacy in mediating such transformations on heteroaromatic systems. The diazotization-hydrolysis sequence is a classic and reliable method for converting an amino group on an aromatic ring to a hydroxyl group.
Medicinal Chemistry Applications and Screening Protocols
The unique structural features of 5-(trifluoromethyl)pyrazin-2-ol make it a promising scaffold for the development of inhibitors for various biological targets implicated in disease.
Application I: Development of Kinase Inhibitors for Oncology
The pyrazine core is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.
Proposed Screening Workflow for Kinase Inhibitory Activity:
Caption: Workflow for screening 5-(Trifluoromethyl)pyrazin-2-OL derivatives as kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)
Phosphoinositide 3-kinases (PI3Ks) are frequently deregulated in cancer.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
ATP.
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
5-(Trifluoromethyl)pyrazin-2-OL derivatives dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The use of a panel of kinases in the primary screen helps to identify both potent and selective inhibitors.
Application II: Development of Phosphodiesterase (PDE) Inhibitors
PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE inhibitors have therapeutic applications in a range of diseases, including cardiovascular and inflammatory disorders.
Protocol: PDE5 Inhibition Assay
PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[1]
-
Reagents and Materials:
-
Recombinant human PDE5.
-
Substrate: cGMP.
-
Assay buffer.
-
Detection system (e.g., fluorescence polarization).
-
5-(Trifluoromethyl)pyrazin-2-OL derivatives dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the PDE5 enzyme and the test compound to the assay buffer.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate at room temperature for the desired time.
-
Terminate the reaction and measure the amount of remaining cGMP using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Rationale: The pyrazinone scaffold bears structural resemblance to the purine ring of cGMP, suggesting it could act as a competitive inhibitor of PDE5. The trifluoromethyl group can enhance binding to the active site.
Conclusion and Future Directions
5-(Trifluoromethyl)pyrazin-2-OL represents a valuable and underexplored scaffold in medicinal chemistry. The presence of the trifluoromethyl group is predicted to confer desirable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic accessibility and biological activities of derivatives based on this promising core. Future work should focus on the systematic synthesis of a diverse library of 5-(trifluoromethyl)pyrazin-2-ol analogs and their evaluation in a broad range of biological assays to uncover their full therapeutic potential.
References
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′-(pyrazin-2-yl)formimidamides from 2-Aminopyrazines, LiI/Selectfluor, FSO2CF2CO2Me and DMF under Cu Catalysis.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.
- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflamm
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH.
- Pyrazine derivatives: a p
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- ChemScene: Building blocks | Bioactive small molecules.
- Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other .... PubMed.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
- PDE5 inhibitor. Wikipedia.
- The Role of Trifluoromethyl
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry.
- PDE5 Inhibitors - St
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
- Pharmacology of phosphodiesterase-5 inhibitors. PubMed.
- Trifluoromethoxypyrazines: Prepar
- TGF-b RI Kinase Inhibitor II. Sigma-Aldrich.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Trifluoromethoxypyrazines: Prepar
- Phosphodiesterase Type 5 (PDE5) Inhibitors Sensitize Topoisomerase II Inhibitors in Killing Prostate Cancer Through PDE5-Independent Impairment of HR and NHEJ DNA Repair Systems. PubMed.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF.
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
Application Note: Regioselective N-Alkylation of 5-(Trifluoromethyl)pyrazin-2-ol
[1]
Abstract & Strategic Overview
The alkylation of 5-(trifluoromethyl)pyrazin-2-ol presents a classic ambident nucleophile challenge. While the substrate exists in equilibrium between the enol (hydroxy) and keto (lactam) tautomers, the presence of the electron-withdrawing trifluoromethyl (-CF
This protocol addresses the specific requirement for
The Core Challenge: Electronic Deactivation
The -CF
-
** increased Acidity:** The N-H proton is more acidic (pKa
8–9) than in non-fluorinated pyrazinones, facilitating easy deprotonation. -
Decreased Nucleophilicity: The resulting anion has reduced electron density at the N1 nitrogen, making it a "harder" nucleophile and sluggish to react compared to standard amides.
To achieve high
Mechanistic Pathways & Decision Tree
The following diagram illustrates the tautomeric equilibrium and the divergence between Kinetic (
Figure 1: Reaction pathways for the alkylation of 5-(trifluoromethyl)pyrazin-2-ol. N-alkylation is favored by conditions that promote thermodynamic stability.
Critical Parameters for N-Selectivity
The following matrix summarizes how experimental variables shift the regioselectivity.
| Variable | Conditions Favoring N-Alkylation (Target) | Conditions Favoring O-Alkylation (Avoid) | Mechanistic Rationale |
| Electrophile | Alkyl Iodides (R-I), Bromides (R-Br) | Alkyl Triflates (R-OTf), Tosylates, Sulfates | Soft leaving groups (I, Br) favor the softer N-center.[1] Hard leaving groups favor the hard O-center (HSAB theory). |
| Base | Cs | Ag | Silver salts complex with the halide, creating a "hard" carbocation character that attacks the Oxygen. Cesium promotes solubility and "naked" anions. |
| Solvent | DMF, DMSO, NMP | DCM, THF, Toluene | Polar aprotic solvents dissociate ion pairs, increasing the nucleophilicity of the nitrogen. |
| Temperature | Elevated (60°C – 100°C) | Room Temp or 0°C | N-alkylation yields the thermodynamically more stable amide bond. Heat overcomes the activation energy barrier caused by the electron-withdrawing CF |
Experimental Protocols
Method A: Cesium Carbonate / DMF (The "Gold Standard")
Recommended for primary alkyl halides and general library synthesis.
Rationale: Cs
Materials:
-
5-(Trifluoromethyl)pyrazin-2-ol (1.0 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv) [Prefer Iodide or Bromide]
-
Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Procedure:
-
Setup: Charge a flame-dried reaction vial with 5-(trifluoromethyl)pyrazin-2-ol (1.0 equiv) and Cs
CO (2.0 equiv). -
Solvation: Add anhydrous DMF under an inert atmosphere (N
or Ar). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange as the anion forms. -
Addition: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to 60–80°C .
-
Critical Check: Due to the CF
group, reaction rates at RT are often negligible. Heat is required to drive N-alkylation.
-
-
Monitoring: Monitor by LC-MS or TLC. Reaction times typically range from 2 to 12 hours.
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na
SO and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Method B: Sodium Hydride / THF-DMF (For Low Reactivity Electrophiles)
Recommended for secondary halides or when Method A fails.
Rationale: NaH ensures irreversible, quantitative deprotonation. The addition of DMF (as a co-solvent) is crucial to break up the tight Sodium-Pyrazinone salt aggregates.
Safety Warning: NaH releases hydrogen gas. Perform in a well-ventilated hood.
Procedure:
-
Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF at 0°C under N
. -
Addition: Add a solution of 5-(trifluoromethyl)pyrazin-2-ol (1.0 equiv) in THF/DMF (9:1 ratio) dropwise to the NaH suspension.
-
Evolution: Allow the mixture to stir at 0°C -> RT for 30 minutes until H
evolution ceases. -
Alkylation: Add the electrophile (1.2 equiv).
-
Thermal Drive: Heat to reflux (approx. 65°C for THF) or 80°C if higher DMF ratio is used.
-
Quench: Cool to 0°C and carefully quench with sat. NH
Cl solution.
Quality Control & Troubleshooting
Distinguishing the N-alkyl product from the O-alkyl impurity is the most critical analytical step.
Analytical Differentiation Table
| Feature | N-Alkyl Product (Lactam) | O-Alkyl Product (Imidate Ether) |
| IR Spectroscopy | Strong C=O stretch (1650–1690 cm | No Carbonyl stretch. Strong C=N / C-O bands. |
| Carbonyl Carbon shifts downfield ( | C2 Carbon shifts upfield relative to carbonyl ( | |
| HMBC (NMR) | Strong correlation between N-CH | Correlation between O-CH |
| Polarity (TLC) | Generally more polar (lower R | Generally less polar (higher R |
Troubleshooting Guide
-
Problem: Exclusive O-alkylation observed.
-
Solution: Switch solvent to DMF or DMSO. Increase temperature. Switch leaving group from Triflate/Tosylate to Iodide.
-
-
Problem: No reaction (Starting Material recovered).
-
Solution: The CF
group has deactivated the ring. Increase temperature to 100°C. Add a catalytic amount of NaI (Finkelstein condition) to generate the alkyl iodide in situ if using a bromide/chloride.
-
-
Problem: Bis-alkylation.
-
Solution: Not possible with this substrate (only one NH), but ensure purity of starting material.
-
References
-
General HSAB Theory in Heterocycles
-
Regioselectivity in Pyrazinone Alkylation
-
Edilova, Y. O., et al. (2025).[3][4][5][6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.[4][6] (Demonstrates the impact of CF3 and functional groups on azole alkylation selectivity).
-
-
NMR Differentiation of N vs O Isomers
-
Mitsunobu Reaction Selectivity (Counter-Example)
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. IJMS | Free Full-Text | Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | Notes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
The Strategic Application of 5-(Trifluoromethyl)pyrazin-2-OL in the Synthesis of Advanced Active Pharmaceutical Ingredients
Abstract
This comprehensive guide details the strategic importance and practical application of 5-(Trifluoromethyl)pyrazin-2-OL as a pivotal building block in the synthesis of modern Active Pharmaceutical Ingredients (APIs). The incorporation of the trifluoromethyl group (–CF₃) into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This document provides an in-depth analysis of the physicochemical properties, synthesis, and versatile reactivity of 5-(Trifluoromethyl)pyrazin-2-OL. Detailed, field-proven protocols for key synthetic transformations such as N-alkylation, O-alkylation, and palladium-catalyzed cross-coupling reactions are presented, offering researchers a robust framework for the rational design and efficient construction of complex pharmaceutical agents.
Introduction: The Value Proposition of the Trifluoromethyl-Pyrazinol Scaffold
The pyrazine core is a privileged heterocycle in drug discovery, appearing in a range of approved therapeutic agents. Its value is magnified by the introduction of a trifluoromethyl substituent, a group known to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The potent electron-withdrawing nature of the –CF₃ group can modulate the pKa of nearby functionalities, increase metabolic stability by blocking sites of oxidative metabolism, and enhance lipophilicity, which can improve cell membrane permeability.
5-(Trifluoromethyl)pyrazin-2-OL exists in a tautomeric equilibrium with its corresponding pyrazinone form, 5-(Trifluoromethyl)pyrazin-2(1H)-one. This duality provides two reactive centers—the nitrogen and oxygen atoms—for subsequent derivatization, making it a highly versatile synthon for building molecular complexity. This guide will explore the practical synthesis of this building block and its subsequent elaboration into more complex structures relevant to API development.
Physicochemical and Safety Profile
A thorough understanding of the building block's properties is fundamental to its effective use in process development and scale-up.
Physicochemical Data
While specific experimental data for 5-(Trifluoromethyl)pyrazin-2-OL is not widely published, properties can be reliably estimated based on closely related analogs like 5-(Trifluoromethyl)pyridin-2-ol. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value (Estimated/Analog Data) | Source/Rationale |
| Molecular Formula | C₅H₃F₃N₂O | - |
| Molecular Weight | 178.09 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on analogous heterocyclic compounds. |
| Melting Point | 145-149 °C | Data for 2-hydroxy-5-(trifluoromethyl)pyridine.[1] |
| pKa | ~8.5 - 9.5 | Estimated based on the electron-withdrawing effect of the CF₃ group on the pyrazinol ring, similar to substituted pyridinols. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Ethanol. | Data for 2-hydroxy-5-(trifluoromethyl)pyridine. |
Safety and Handling
As with any fluorinated organic compound, appropriate safety precautions are essential. The following guidelines are based on safety data for structurally related compounds.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Synthesis of the Core Building Block: 5-(Trifluoromethyl)pyrazin-2-OL
The construction of the 5-(trifluoromethyl)pyrazin-2-ol core can be efficiently achieved via the well-established Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[4][5] For this specific target, the key precursors are a trifluoromethyl-substituted glyoxal equivalent and aminoacetamide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-(Trifluoromethyl)pyrazin-2-OL.
Detailed Synthetic Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of substituted 2-hydroxypyrazines.[5]
Materials:
-
Trifluoromethylglyoxal hydrate (1.0 eq)
-
Aminoacetamide hydrochloride (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 5 M aqueous solution (2.5 eq)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, suspend aminoacetamide hydrochloride (1.0 eq) and trifluoromethylglyoxal hydrate (1.0 eq) in methanol.
-
Cool the resulting suspension to -30 °C in an appropriate cooling bath (e.g., acetone/dry ice).
-
Slowly add the 5 M NaOH solution dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel chromatography to afford pure 5-(Trifluoromethyl)pyrazin-2-OL.
Key Synthetic Transformations and Protocols
The dual reactivity of the pyrazinol-pyrazinone tautomeric system allows for selective functionalization at either the nitrogen or oxygen atom, providing access to two distinct classes of derivatives.
N-Alkylation: Synthesis of 1-Alkyl-5-(trifluoromethyl)pyrazin-2(1H)-ones
N-alkylation is a fundamental step in building out the pyrazinone core, often used to introduce side chains that can modulate solubility or interact with biological targets. The choice of base and solvent is critical for achieving high regioselectivity and yield. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) are highly effective.[6][7]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Emergence of Pyrazine Fluorophores in Bioimaging
An Application Guide to Fluorescent Labeling with Pyrazine Derivatives
In the dynamic field of molecular and cellular biology, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] Among the diverse classes of organic fluorophores, pyrazine derivatives have emerged as a highly promising scaffold for the development of advanced fluorescent labels. Pyrazine, a nitrogen-containing heterocycle, possesses an inherent electron-withdrawing nature, making it an excellent electron-acceptor core for designing sophisticated fluorophores.[3] This property is frequently leveraged in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures, which are renowned for their unique photophysical characteristics.[4]
The strategic design of pyrazine-based dyes often results in molecules that exhibit significant intramolecular charge transfer (ICT) upon photoexcitation.[3][5] This ICT phenomenon is the cornerstone of many of their advantageous properties, including large Stokes shifts (a significant separation between excitation and emission maxima), high photostability, and sensitivity to the local microenvironment.[4][6] Several pyrazine probes are "fluorogenic," meaning they are weakly fluorescent in their free state but exhibit a substantial increase in quantum yield upon binding to their target, which dramatically reduces background signal and often eliminates the need for wash steps in imaging protocols.[7] Furthermore, many pyrazine derivatives demonstrate excellent cell permeability and low cytotoxicity, making them ideal candidates for long-term live-cell imaging applications.[8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for utilizing pyrazine derivatives in fluorescent labeling applications.
Core Principle: Intramolecular Charge Transfer (ICT) in Pyrazine Dyes
The unique optical properties of many pyrazine fluorophores are governed by the principle of Intramolecular Charge Transfer (ICT). In a typical D-A-D design, electron-donating groups (Donors) are attached to the central electron-accepting pyrazine core (Acceptor). Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor moieties, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the pyrazine acceptor. This light-induced charge separation creates a highly polar excited state, which is sensitive to the polarity of the surrounding solvent.[4][5] This mechanism is responsible for the large Stokes shifts and environmental sensitivity characteristic of these dyes.
Selecting the Right Pyrazine Fluorophore
The choice of fluorophore is critical and depends on the specific application, available instrumentation (lasers and filters), and the nature of the biomolecule being labeled. Pyrazine derivatives can be synthesized with a wide range of photophysical properties.[5][9]
| Pyrazine Derivative Class | Typical Ex (nm) | Typical Em (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Key Features & Applications | Reference |
| Push-Pull Chromophores | 400 - 450 | 500 - 650 | Large (>100) | Moderate to High | Highly sensitive to solvent polarity; useful for sensing applications. | [5] |
| D-A-D Type Probes | 450 - 500 | 550 - 650 | Large (>100) | High | Excellent photostability, cell permeability; ideal for long-term live-cell imaging. | [6] |
| Aryl-Substituted Pyrazines | 350 - 400 | 450 - 550 | Moderate | High | Strong solid-state emission; applications in materials science and bioimaging. | [9][10] |
| Hydrophilic Pyrazine Amides | 420 - 460 | 520 - 560 | ~100 | ~0.4 | Water-soluble, low plasma protein binding; suitable for in vivo tracer studies. | [11] |
Application Protocol: Covalent Labeling of Proteins
This protocol provides a general method for labeling proteins via primary amines (e.g., the N-terminus and lysine side chains) using a pyrazine derivative equipped with an N-hydroxysuccinimide (NHS) ester reactive group. NHS esters are one of the most common functionalities for amine-reactive crosslinking.
I. Rationale and Workflow Overview
The protocol is based on the reaction between the amine groups on the protein and the NHS-ester functionalized pyrazine dye. This reaction forms a stable amide bond, covalently attaching the fluorophore to the protein.[12] The process involves preparing the protein and dye, running the conjugation reaction, purifying the labeled protein, and finally, characterizing the conjugate to determine the degree of labeling.
II. Materials and Reagents
-
Protein of Interest (POI): ≥95% purity, dissolved in a suitable buffer.
-
Amine-Reactive Pyrazine Dye: Pyrazine derivative with an NHS-ester group.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3. Crucial Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For dissolving the dye.
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) suitable for separating the labeled protein from the free, unreacted dye.[7]
-
Elution Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4.
-
Spectrophotometer: For measuring absorbance to determine concentrations.
III. Step-by-Step Protocol
Step 1: Preparation of Protein Solution
-
Prepare a 1-5 mg/mL solution of your protein.
-
If the protein is in an incompatible buffer (e.g., containing Tris), perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using dialysis or a desalting column.
-
Determine the precise protein concentration by measuring its absorbance at 280 nm (A280) and using its molar extinction coefficient.
Step 2: Preparation of Dye Stock Solution
-
Prepare a 10 mM stock solution of the amine-reactive pyrazine dye by dissolving it in anhydrous DMF or DMSO.
-
Expert Tip: This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.
Step 3: Labeling Reaction
-
The optimal molar ratio of dye to protein for labeling must be determined empirically. Start with a 10-fold molar excess of dye.
-
Calculate the volume of dye stock solution to add to the protein solution.
-
Volume of Dye (µL) = [ (Protein Conc. (M)) x (Volume of Protein (µL)) x (Molar Fold Excess) ] / [ Dye Stock Conc. (M) ]
-
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, incubation at 4°C overnight may yield better results.
Step 4: Purification of the Labeled Protein
-
Equilibrate the size-exclusion chromatography column (e.g., Sephadex G-25) with Elution Buffer (PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Elute the protein with the Elution Buffer. The labeled protein conjugate will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.[7]
-
Collect the fractions containing the labeled protein.
Step 5: Characterization and Calculation of Degree of Labeling (DOL)
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorption maximum of the pyrazine dye (A_max).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.
-
Correction Factor (CF) = Absorbance of dye at 280 nm / Absorbance of dye at A_max
-
Protein Conc. (M) = [ A280 - (A_max x CF) ] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate the concentration of the dye.
-
Dye Conc. (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its A_max)
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Dye Conc. (M) / Protein Conc. (M) A DOL between 1 and 3 is often ideal for most applications to avoid issues like self-quenching or altered protein function.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Degree of Labeling (DOL) | Reaction buffer contains competing amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like bicarbonate or phosphate. |
| pH of the reaction is too low (amines are protonated). | Ensure the reaction buffer pH is between 8.0 and 9.0 for optimal reactivity.[7] | |
| Dye (NHS-ester) was hydrolyzed before use. | Prepare the dye stock solution immediately before starting the reaction. Use anhydrous solvent. | |
| Protein Precipitation | High concentration of organic solvent from the dye stock. | Keep the volume of added dye stock to less than 10% of the total reaction volume. |
| Protein is unstable at the reaction pH or temperature. | Try a lower pH (e.g., 7.5-8.0) or perform the reaction at 4°C. | |
| High Background Fluorescence | Incomplete removal of free dye. | Ensure thorough purification using size-exclusion chromatography or extensive dialysis. |
| Non-specific binding of the dye to surfaces. | Add a non-ionic detergent like Tween-20 (0.05%) to buffers during imaging. |
Conclusion
Pyrazine derivatives represent a versatile and powerful class of fluorophores for biological labeling. Their favorable photophysical properties, including large Stokes shifts, high quantum yields, and amenability to fluorogenic designs, offer significant advantages for a range of applications from in vitro assays to advanced live-cell imaging.[8][11] By understanding the principles of their function and following optimized protocols for conjugation and purification, researchers can effectively harness the potential of these unique dyes to illuminate complex biological systems.
References
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores | Request PDF. Retrieved from ResearchGate. [Link]
-
Scientific Reports. (2019). A variety of solid-state fluorescence properties of pyrazine dyes depending on terminal substituents. Nature. [Link]
-
PubMed. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. National Library of Medicine. [Link]
-
Semantic Scholar. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. [Link]
-
Beilstein Journals. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]
-
Atlantis Press. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. [Link]
-
Frontiers. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. [Link]
-
Royal Society of Chemistry. (2020). Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging. [Link]
-
Frontiers in Chemistry. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. [Link]
-
Medibeacon. (2011). Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate. [Link]
-
University of Malaya. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. [Link]
-
National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]
-
MDPI. (2019). Synthesis of a Novel Pyrazine–Pyridone Biheteroaryl-Based Fluorescence Sensor and Detection of Endogenous Labile Zinc Ions in Lung Cancer Cells. [Link]
-
Asian Journal of Pharmaceutical Sciences. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. [Link]
-
ResearchGate. (2019). Luminescent materials incorporating pyrazine or quinoxaline moieties | Request PDF. [Link]
-
MDPI. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. [Link]
-
National Center for Biotechnology Information. (2024). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. [Link]
-
National Center for Biotechnology Information. (2022). Dual-mechanism quenched fluorogenic probe provides selective and rapid detection of cathepsin L activity. [Link]
-
PubMed. (2018). Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. [Link]
-
MDPI. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]
-
PubMed. (2024). Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review. [Link]
-
SciSpace. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]
-
ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]
-
National Center for Biotechnology Information. (2012). Fluorescent labeling and modification of proteins. [Link]
-
Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. [Link]
-
ResearchGate. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
National Center for Biotechnology Information. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. [Link]
-
Royal Society of Chemistry. (2021). Fluorescent small organic probes for biosensing. [Link]
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Optical properties of pyrazine derivatives compared with their s-triazine analogs | Atlantis Press [atlantis-press.com]
- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 11. ifu.medibeacon.com [ifu.medibeacon.com]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol
Welcome to the dedicated technical support guide for the synthesis of 5-(Trifluoromethyl)pyrazin-2-ol. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields and purity.
Core Synthesis Pathway: The Cyclocondensation Approach
The most reliable and widely adopted method for synthesizing the 2(1H)-pyrazinone core is the cyclocondensation reaction between a 1,2-dicarbonyl compound and an α-amino acid amide.[1][2][3][4] This approach offers a convergent and often one-pot procedure to the desired heterocyclic scaffold.
For the specific synthesis of 5-(Trifluoromethyl)pyrazin-2-ol, the key precursors are a trifluoromethyl-containing 1,2-dicarbonyl equivalent and glycinamide.
Reaction Mechanism Overview
The reaction proceeds through an initial condensation of the amine group of the α-amino acid amide with one of the carbonyl groups of the 1,2-dicarbonyl compound to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyrazinone, which is then oxidized to the aromatic pyrazinone product. Air oxidation is often sufficient for this final step.[2][3][4]
Caption: Generalized mechanism for pyrazinone formation.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?
Low yield is the most frequent problem. A systematic approach is required to diagnose the root cause.
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Analysis & Solutions:
-
Cause 1: Reagent Quality
-
The Problem: The primary culprits are often the stability of the starting materials. Glycinamide hydrochloride is generally stable, but the free base can degrade. The trifluoromethyl-containing 1,2-dicarbonyl compound can be sensitive to moisture and may exist as a hydrate, affecting stoichiometry.
-
Expert Recommendation:
-
Glycinamide: If using the hydrochloride salt, ensure the base used for neutralization is fresh and added in the correct stoichiometric amount. If starting with the free base, use it immediately after preparation.
-
Dicarbonyl Compound: Verify the purity and hydration state of your dicarbonyl starting material. Use a fresh bottle or purify by distillation/crystallization if necessary.
-
Solvent: The presence of water can interfere with the initial condensation step. Ensure solvents are anhydrous. Some studies show that the choice of solvent can significantly impact yield, with ethanol or THF often providing good results.[1][5]
-
-
-
Cause 2: Reaction Conditions
-
The Problem: Pyrazinone synthesis can be sensitive to temperature. Too low, and the reaction stalls; too high, and side reactions or decomposition can occur. The reaction time is also critical.
-
Expert Recommendation:
-
Temperature Optimization: Start the reaction at a moderate temperature (e.g., refluxing ethanol). If the yield is low, a systematic temperature screen is advisable.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before side products begin to dominate.
-
-
Q2: My final product is impure, showing multiple spots on TLC. What are the common byproducts and how can I avoid them?
Impurity profiles often point to specific side reactions.
-
Potential Byproduct 1: Self-condensation of Glycinamide
-
Causality: Under basic conditions, glycinamide can self-condense to form 2,5-piperazinedione. This is more likely if the 1,2-dicarbonyl compound is added too slowly or is unreactive.
-
Avoidance Strategy: Ensure the 1,2-dicarbonyl compound is present when the glycinamide free base is generated. A one-pot procedure where the base is added to a mixture of glycinamide hydrochloride and the dicarbonyl compound is often effective.
-
-
Potential Byproduct 2: Incomplete Oxidation
-
Causality: The intermediate dihydropyrazinone may persist if the oxidation step is inefficient.
-
Avoidance Strategy: While air oxidation is often sufficient, especially during workup, it can be slow. If you isolate the dihydropyrazinone, consider bubbling air or oxygen through the reaction mixture or employing a mild chemical oxidant like manganese dioxide (MnO₂).[2][3]
-
-
Potential Byproduct 3: Isomeric Products
-
Causality: If a non-symmetric 1,2-dicarbonyl compound is used, the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1]
-
Avoidance Strategy: The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in similar heterocyclic syntheses.[6] If isomers are unavoidable, careful optimization of chromatographic separation is necessary.
-
Q3: The reaction seems to work, but I lose most of my product during workup and purification. What's happening?
The "ol" in 5-(Trifluoromethyl)pyrazin-2-ol indicates it exists in a tautomeric equilibrium with the 2-pyrazinone form. This amphoteric nature can complicate extraction and purification.
Workup & Purification Parameter Optimization
| Parameter | Issue | Recommended Solution | Rationale |
| Aqueous Workup | Product is water-soluble, leading to poor extraction into organic layers. | Saturate the aqueous layer with NaCl (brine) before extraction. | The "salting out" effect decreases the polarity of the aqueous phase, driving the product into the organic solvent. |
| Extraction pH | At high pH, the molecule deprotonates to a phenolate-like anion, increasing water solubility. At low pH, the ring nitrogens can protonate. | Adjust the aqueous phase to a near-neutral pH (6-7) before extraction. | This minimizes the concentration of the highly water-soluble ionic forms, maximizing the concentration of the neutral, more organosoluble species. |
| Purification | The compound shows significant streaking or decomposition on standard silica gel. | 1. Deactivate the silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% Et₃N before loading the sample).2. Use an alternative stationary phase like alumina.3. Purify by recrystallization if the crude product is sufficiently pure. | The acidic nature of silica gel can catalyze decomposition or strongly bind the basic pyrazinone. Deactivation neutralizes active sites. |
Key Experimental Protocols
Protocol 1: General Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol
This is a representative protocol and may require optimization for your specific starting materials.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glycinamide hydrochloride (1.0 eq) and your trifluoromethylated 1,2-dicarbonyl compound (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Base Addition: Add a suitable base, such as sodium acetate (1.1 eq), to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The reaction is typically complete within 2-24 hours.[1]
-
Workup (Solvent Removal): Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Workup (Extraction): Redissolve the residue in ethyl acetate and water. Adjust the pH of the aqueous layer to ~7 with a dilute acid or base if necessary. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on deactivated silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Frequently Asked Questions (FAQs)
Q: Can I use microwave-assisted synthesis for this reaction? A: Yes, microwave-assisted organic synthesis (MAOS) is often highly effective for condensation reactions like this one. It can dramatically reduce reaction times from hours to minutes and may improve yields by minimizing the formation of thermal degradation byproducts.[7] A typical starting point would be to use a sealed microwave vessel and irradiate at a temperature similar to the conventional reflux temperature for short intervals (2-10 minutes), monitoring for completion.
Q: My trifluoromethylated starting material is very expensive. How can I ensure the reaction is efficient? A: When using a valuable reagent, it is often best to use the less expensive reagent in a slight excess. In this case, using a small excess of glycinamide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion with respect to the limiting trifluoromethylated starting material.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:
-
¹H and ¹⁹F NMR Spectroscopy: Will confirm the structure and the presence of the trifluoromethyl group.
-
¹³C NMR Spectroscopy: Provides further structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]
-
High-Performance Liquid Chromatography (HPLC): Is the best method for determining the purity of the final compound.
Q: What safety precautions should I take? A: Always consult the Safety Data Sheet (SDS) for all reagents. Trifluoromethylated compounds and their precursors can have unique hazards. The synthesis should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
References
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). [Source URL not available]
-
Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes. (2018). Organic Chemistry Portal. [Link]
-
Pyrazinone Biosynthesis and Signaling Myxo Style. (2024). ACS Central Science. [Link]
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). PubMed. [Link]
-
2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). RSC Advances. [Link]
-
A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. (2012). PubMed. [Link]
-
Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2012). PubMed. [Link]
-
Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl). (n.d.). Academia.edu. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). [Source URL not available]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023). PMC. [Link]
-
Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. (2022). MDPI. [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). Semantic Scholar. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
- Preparation of (trifluoromethyl)pyridines. (n.d.).
-
SOME NEW 2-SUBSTITUTED 5-TRIFLUOROMETHYLPYRIDINES. (n.d.). Semantic Scholar. [Link]
-
Pyrazinone Biosynthesis and Signaling—Myxo Style. (n.d.). PMC. [Link]
-
Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. (2024). MDPI. [Link]
- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2025). [Source URL not available]
-
ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6- - ResearchGate. (2025). ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). [Source URL not available]
- Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. (n.d.).
Sources
- 1. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes [organic-chemistry.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-(Trifluoromethyl)pyrazin-2-ol | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of Trifluoromethylpyrazines
Ticket System Status: ONLINE Current Focus: Troubleshooting Side Reactions & Process Optimization Operator: Senior Application Scientist
Introduction: The Fluorine Challenge
Welcome to the technical support hub for trifluoromethylpyrazine synthesis. The introduction of a trifluoromethyl (
This guide moves beyond standard textbook definitions to address the specific failure modes—regioisomeric mixtures, poly-alkylation, and protodehalogenation—that plague bench chemists.
Module 1: Late-Stage Radical Functionalization (Minisci-Type)
Context: You are attempting to install a
Diagnostic Guide
| Symptom | Probable Cause | Technical Explanation |
| Mixture of Isomers (C2 vs. C3) | Lack of electronic bias | The nucleophilic |
| Poly-trifluoromethylation | Product is more reactive than starting material | The introduction of an electron-withdrawing |
| Low Yield / Unreacted SM | Radical quenching / Phase issues | The |
Troubleshooting & Protocols
Issue 1: Controlling Regioselectivity
User Query: "I have a 2-substituted pyrazine and I'm getting a 1:1 mixture of the 5- and 6-trifluoromethyl isomers."
Resolution: Radical trifluoromethylation is highly sensitive to the protonation state of the heterocycle.
-
Acidification: Run the reaction in an acidic medium (TFA or aqueous
). Protonation of the pyrazine nitrogen increases the electrophilicity of the ring positions para and ortho to the protonated nitrogen. -
Solvent Switch: Switch to a biphasic system (DCM/Water) with Baran’s Diversinate (zinc sulfinate salts). The phase transfer kinetics can sometimes favor the kinetic product over the thermodynamic one.
Issue 2: Preventing Over-Alkylation
User Query: "I see significant amounts of bis-trifluoromethylated product."
Resolution:
-
Stoichiometry: Do not use a large excess of the radical precursor. Start with 1.5 - 2.0 equivalents.
-
Concentration: Dilute the reaction. High local concentrations of radicals favor multiple additions.
-
Electronic Deactivation: If possible, perform the reaction before removing other electron-withdrawing protecting groups on the scaffold.
Mechanistic Visualization: Radical Pathways
Caption: The "Minisci" pathway showing how the desired product becomes a substrate for over-reaction (Poly-CF3) due to increased electrophilicity.
Module 2: De Novo Ring Construction (Condensation)
Context: You are building the pyrazine ring from scratch using a 1,2-diamine and a trifluoromethyl-1,2-dicarbonyl (e.g., trifluoropyruvaldehyde).
Diagnostic Guide
| Symptom | Probable Cause | Technical Explanation |
| Regioisomeric Mixture | Unsymmetrical Diamine | If the diamine has different substituents (e.g., 3-substituted-1,2-diaminobenzene), the condensation can occur in two orientations. |
| Hydrate Formation | Carbonyl Hydration | Trifluoromethyl ketones exist largely as hydrates in aqueous/protic solvents, reducing their reactivity toward the amine. |
| Polymerization | Base-mediated degradation | Fluorinated dicarbonyls are sensitive to haloform-type cleavage under basic conditions. |
Troubleshooting & Protocols
Issue: Regioselectivity in Condensation
User Query: "My condensation yields a 50:50 mixture of regioisomers. How do I favor one?"
Resolution: The condensation is stepwise, not concerted. The most nucleophilic amine attacks the most electrophilic carbonyl first.
-
Solvent Control: Use Fluorinated Alcohols (TFE or HFIP). These solvents activate the carbonyl via hydrogen bonding without deactivating the amine, often enhancing regioselectivity compared to Ethanol/Methanol.
-
Temperature: Lower the temperature to -78°C for the initial addition step to favor the kinetic hemiaminal, then warm to reflux for dehydration.
Standardized Protocol: Regioselective Condensation
-
Dissolve the unsymmetrical 1,2-diamine (1.0 equiv) in TFE (2,2,2-Trifluoroethanol).
-
Cool to 0°C.
-
Add the trifluoromethyl-1,2-dicarbonyl (1.1 equiv) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Monitor by LCMS. If intermediate imine persists, add catalytic acetic acid.
Logic Flow: Condensation Strategy
Caption: Decision matrix for optimizing regioselectivity in de novo pyrazine synthesis.
Module 3: Nucleophilic Substitution (Cross-Coupling)
Context: You are displacing a halogen (Cl, Br, I) on a pyrazine ring using a nucleophilic
Diagnostic Guide
| Symptom | Probable Cause | Technical Explanation |
| Protodehalogenation (Ar-H) | Moisture / Proton Source | The intermediate |
| Difluorocarbene Products | The | |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Presence of oxygen or incorrect oxidation state of Copper leads to dimerization of the aryl halide. |
Protocol: Copper-Mediated Trifluoromethylation
Based on the work of Oishi and others.
-
Dryness is Critical: Flame-dry all glassware. Use anhydrous DMF or NMP.
-
Reagents: Mix Aryl Iodide (1 equiv), CuI (1.2 equiv), and
(1.5 equiv). -
Add KF/CsF: Fluoride initiates the release of
from silicon. Add CsF (1.2 equiv) strictly under Argon. -
Temperature: Heat to 80-100°C.
-
Troubleshooting Protodehalogenation: If Ar-H is observed, add a radical scavenger or switch to a phenanthroline-ligated Copper source to stabilize the
complex.
References
-
Innate C-H Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Link
-
Langlois Reagent: Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link
-
Photoredox Approaches: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Link
-
Regioselective Condensation: Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. (2006).[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett (Relevant mechanism for 1,2-diamine condensation analogy). Link
-
Copper-Mediated Mechanisms: Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications.[2] Link
Sources
Overcoming poor solubility of 5-(Trifluoromethyl)pyrazin-2-OL
Technical Support Center: Overcoming Solubility Challenges with 5-(Trifluoromethyl)pyrazin-2-ol
User Guide Overview
Subject: 5-(Trifluoromethyl)pyrazin-2-ol CAS: 123344-02-5 (also ref. 134510-03-5) Common Issue: Extreme insolubility in common organic solvents (DCM, Toluene, Ether) and water, complicating NMR analysis and synthetic workflows.[1] Root Cause: Strong intermolecular hydrogen bonding driven by the pyrazin-2(1H)-one tautomer.[1][2]
Part 1: The Physicochemical Barrier (Diagnosis)[2][3]
Q: Why is this molecule so difficult to dissolve compared to other pyrazines?
A: You are likely treating it as a "hydroxypyrazine" (enol form), but in the solid state and solution, it exists predominantly as the pyrazin-2(1H)-one tautomer.
-
Tautomeric Trapping: The electron-withdrawing trifluoromethyl (-CF3) group at the 5-position increases the acidity of the N-H proton.[1][2][3] This favors the "keto" (amide-like) form over the "enol" (alcohol) form.[2]
-
Crystal Lattice Energy: These tautomers form tight, high-melting-point dimers or polymeric chains via dual hydrogen bond donors/acceptors (N-H[1][2]···O=C). This lattice energy resists solvation by non-polar solvents.[2][3]
-
Lipophilicity vs. Polarity: The -CF3 group is highly lipophilic, repelling water, while the amide core is highly polar, repelling non-polar organics (Hexane, DCM). This leaves the molecule in a "solubility valley."[3]
Key Takeaway: To dissolve it, you must disrupt the intermolecular H-bonds using high-dielectric aprotic solvents or deprotonation .[1][2][3]
Part 2: Solvent Selection & Screening
Q: Which solvents should I use for Analysis vs. Synthesis?
Use the table below to select the correct solvent system. Data synthesized from fluorinated heterocycle handling protocols.
| Solvent Class | Solubility | Application | Notes |
| DMSO-d6 | High | NMR Analysis | Best for 1H NMR.[1][2][3] Expect broad N-H signals due to exchange. |
| DMF / NMP | High | Reactions (Alkylation) | Ideal for SnAr or alkylation reactions at >80°C. |
| Methanol | Moderate | LCMS / Transfer | Soluble enough for dilute LCMS samples (0.1 mg/mL).[2][3] |
| DCM / CHCl3 | Poor | Workup | Do not use for initial dissolution.[2][3] Only useful after O-alkylation or chlorination.[1][2][3] |
| Water | Very Low | Workup | Insoluble at neutral pH.[2][3] Soluble at pH > 10 (as anion).[3] |
| POCl3 | Reactive | Synthesis | Dissolves upon heating/reaction (converts to chloropyrazine).[2][3] |
Part 3: Reaction Optimization Protocols
Q: How do I run reactions if the starting material is a suspension?
You do not need a homogeneous solution to start. The reaction will drive the dissolution.[2][3] Below are the two most common workflows.
Protocol A: Conversion to 2-Chloro-5-(trifluoromethyl)pyrazine
Target: Solubilizing the core for Suzuki/Buchwald couplings.[1][2]
-
Setup: Place 5-(trifluoromethyl)pyrazin-2-ol (1.0 equiv) in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (POCl3) (5–10 equiv). The solid will not dissolve immediately.[2][3]
-
Catalyst: Add a catalytic amount of DMF (3–5 drops).[2][3] This forms the Vilsmeier-Haack reagent in situ, essential for attacking the electron-deficient carbonyl.[1]
-
Reaction: Heat to Reflux (105°C) .
-
Workup (Critical):
Protocol B: O-Alkylation / N-Alkylation
Target: Ether or Amide formation.[1][2]
Part 4: Troubleshooting & Decision Logic
Q: I see two spots on TLC or multiple peaks in HPLC. Is my compound impure?
A: Not necessarily. This is often due to Tautomeric Equilibration on the silica/column.[2][3]
-
TLC Fix: Add 1% Acetic Acid (to force neutral form) or 1% Triethylamine (to force ionized form) to your eluent.[2][3]
-
HPLC Fix: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid).[2][3] Do not run in neutral water/acetonitrile.[2][3]
Solubility Decision Tree (Workflow)
Caption: Decision logic for solvent and reagent selection based on experimental intent.
Part 5: FAQs
Q: Can I use Acetone or Acetonitrile? A: Generally, no.[2][3] The solubility is too low for preparative work (mg/mL scale).[3] You will end up with a slurry that stirs poorly.[2][3] Use DMF or DMAc.
Q: How do I remove the starting material from my product if it didn't react? A: Leverage the acidity.[2][3]
-
The unreacted 5-(trifluoromethyl)pyrazin-2-ol will deprotonate, become water-soluble, and stay in the aqueous layer.[1][2]
-
Your alkylated/chlorinated product (which has no acidic proton) will remain in the organic layer.[2][3]
Q: Is the compound light sensitive? A: While generally stable, electron-deficient heterocycles can degrade under intense UV light in solution.[2][3] Store solid in amber vials; no special darkroom precautions are needed for standard benchwork.
References
-
PubChem. (2025).[2][3][4] 5-(Trifluoromethyl)pyrazin-2-amine Compound Summary (Structural analog and property data). National Library of Medicine.[2][3] [Link][1]
-
Frizzo, C. P., et al. (2022).[2][3] Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI Molecules. [Link][1]
-
Google Patents. (2020).[2][3] CN111533699A - Synthetic method of 2-(trifluoromethyl)pyrimidine-5-ol.[1][2][5] (Purification and solubility protocols for trifluoromethyl-heterocycle-ols).
Sources
- 1. chembk.com [chembk.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 5-(Trifluoromethyl)pyrazin-2-ol | CymitQuimica [cymitquimica.com]
- 4. 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
Technical Guide: Preventing Decomposition of 5-(Trifluoromethyl)pyrazin-2-ol
Core Chemical Context: The "Ol vs. One" Paradox
To prevent decomposition, you must first understand that 5-(Trifluoromethyl)pyrazin-2-ol rarely behaves as a simple alcohol.[1] It exists in a dynamic tautomeric equilibrium between the hydroxy-pyrazine (enol) and the pyrazinone (keto) forms.
In solution and the solid state, the equilibrium heavily favors the pyrazin-2(1H)-one tautomer due to the strong electron-withdrawing nature of the trifluoromethyl (
Why This Matters for Stability
-
Acidity: The proton on the nitrogen (in the one form) or oxygen (in the ol form) is significantly acidic (estimated pK
6.5–7.5). It readily forms salts with weak bases.[1] -
Nucleophilicity: The oxygen is less nucleophilic than a standard phenol.[1] The nitrogen atoms are deactivated by the
group.[1] -
Electron Deficiency: The pyrazine ring is highly electron-deficient ($ \pi $-deficient).[1] It is resistant to oxidation but highly susceptible to nucleophilic attack , which leads to ring degradation (browning).[1]
Figure 1: Tautomeric equilibrium.[2][3] The compound behaves predominantly as a cyclic amide (pyrazinone) in most reaction solvents (DMSO, MeOH, DMF).
Storage & Handling Protocols
Q: My compound turned from white to yellow/brown upon storage. Is it degraded?
A: Likely, yes.
Pyrazines are nitrogen-rich heterocycles that are prone to oxidative polymerization and N-oxide formation when exposed to air and light.[1] The
Correct Storage Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen .[1]
-
Temperature: Long-term storage at -20°C is mandatory.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (some fluorinated compounds can leach plasticizers).[1]
-
Desiccation: Store the vial inside a secondary jar containing desiccant (e.g., Drierite or
).[1]
Q: I lost 40% of my mass during high-vacuum drying. Where did it go?
A: It sublimed. Electron-deficient pyrazines have high vapor pressures.[1] The intermolecular hydrogen bonding in the "one" form is strong, but the "ol" tautomer (present in equilibrium) is volatile.
Drying SOP:
-
Do NOT use high vacuum (< 1 mbar) at elevated temperatures (> 40°C).[1]
-
Recommended: Dry at ambient temperature under a gentle stream of nitrogen or use a vacuum oven set to > 10 mbar at 25°C.[1]
-
Lyophilization: Avoid lyophilizing from acidic water/acetonitrile mixtures if possible; the compound may sublime with the ice.[1]
Reaction Troubleshooting & Chemical Stability
Q: The NMR signal disappeared during a reaction with NaOH. Why?
A: Hydrolysis of the
-
Scenario 1 (Strong Base): Hydroxide (
) attacks the C-2 or C-6 position (adjacent to Nitrogen), leading to ring opening or polymerization. -
Scenario 2 (Haloform-type cleavage): Under forcing basic conditions, the
group can be hydrolyzed to a carboxylate ( ), though this is rarer than ring destruction.
Compatibility Matrix:
| Reagent Class | Compatibility | Recommendation |
| Strong Bases (NaOH, KOH, | POOR | Avoid. Causes ring opening or polymerization.[1] |
| Non-nucleophilic Bases ( | GOOD | Preferred for alkylation/coupling reactions.[1] |
| Acids (HCl, TFA) | MODERATE | Stable to dilute acid.[1] Strong acid may protonate N, deactivating the ring further.[1][4] |
| Oxidants ( | POOR | Pyrazines form N-oxides easily.[1] |
| Nucleophiles (Amines, Thiols) | CAUTION | Can displace the -OH or attack the ring via |
Q: I see multiple peaks in the HPLC, but the Mass Spec shows the correct mass.
A: Tautomer Separation. In reverse-phase HPLC (acidic mobile phase), the interconversion between the ol and one forms can be slow enough to resolve as two peaks (or a bridged peak) on the column.
-
Diagnostic: Run the HPLC at a higher temperature (40–50°C). If the peaks coalesce into one, it is tautomerism, not impurity.
Experimental Workflow: Safe Alkylation
Scenario: You want to alkylate the oxygen (O-alkylation) vs. the nitrogen (N-alkylation).
The Challenge: The one form (NH) is dominant, favoring N-alkylation. To achieve O-alkylation, you must trap the ol form.[1]
Recommended Protocol (Silver Salt Method):
-
Reagents: Use
(Silver Carbonate) as the base.[1] -
Solvent: Non-polar solvent (Benzene or Toluene) favors the ol form (see Figure 1).[1]
-
Mechanism: Silver coordinates to the nitrogen, blocking N-alkylation and favoring the "harder" nucleophile (Oxygen).[1]
Figure 2: Decision tree for alkylation strategies. Standard basic conditions favor N-alkylation due to the dominance of the pyrazinone tautomer.
References
-
Tautomerism of Hydroxypyrazines
-
Journal of Chemical Research, "Semiempirical and Ab Initio Calculations of Tautomerism in 2,3-Dihydroxypyrazine". (Confirmation that oxo-forms are favored in condensed phases).
-
-
Handling Electron-Deficient Pyrazines
-
Science of Synthesis, "Product Class 2: Pyrazines".[1] (Detailed review of pyrazine reactivity, susceptibility to nucleophiles, and sublimation properties).
-
-
Physical Properties & Safety
-
PubChem Compound Summary for 5-(Trifluoromethyl)pyrazin-2-amine (Analogous handling data).[1]
-
-
Trifluoromethyl Group Stability
-
Journal of Organic Chemistry, "Synthesis of Diverse N-Trifluoromethyl Pyrazoles". (Discusses hydrolytic stability of N-CF3 vs C-CF3 systems).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
- 1. 5-(Trifluoromethyl)pyrazin-2-ol | CymitQuimica [cymitquimica.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrazinols
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving pyrazinol scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical protocols to navigate the complexities of these challenging yet vital transformations.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that apply across different types of cross-coupling reactions with pyrazinols.
Q1: What makes pyrazinols particularly challenging substrates for cross-coupling reactions?
Pyrazinols present a dual challenge for catalytic cross-coupling. Firstly, like other pyrazines, they are electron-deficient N-heterocycles. The lone pairs on the ring nitrogen atoms can coordinate to the palladium catalyst, acting as a ligand and leading to catalyst inhibition or deactivation.[1] Secondly, the acidic hydroxyl (-OH) group can complicate the reaction by interacting with the base, the catalyst, or the organometallic coupling partner. This can lead to solubility issues, deprotonation events that alter the electronic properties of the ring, or unwanted side reactions.
Q2: Do I need to protect the hydroxyl group of the pyrazinol before attempting a cross-coupling reaction?
This is a critical decision that depends on the specific reaction conditions and the stability of your starting material.
-
Protection is often recommended: For reactions employing strong bases (e.g., NaOtBu, LHMDS) commonly used in Buchwald-Hartwig aminations, protecting the -OH group as a methyl, benzyl, or other stable ether is advisable to prevent decomposition or side reactions.[2]
-
Protection may be unnecessary: For Suzuki-Miyaura reactions that can be run with milder inorganic bases like K₃PO₄ or Cs₂CO₃, direct coupling of the unprotected pyrazinol is often feasible.[1][3] In fact, avoiding protection/deprotection steps can significantly improve overall synthetic efficiency.
A small-scale test reaction with and without protection is the most definitive way to determine the best strategy for your specific substrate.
Q3: What is the general reactivity trend for halides on the pyrazine ring?
The reactivity of halopyrazines in cross-coupling reactions follows the general trend observed for other aryl halides: I > Br > OTf > Cl .[1][4]
-
Pyrazinol Iodides: Most reactive, often couple under milder conditions. However, the iodide formed during the reaction can sometimes inhibit the catalyst in certain reactions like the Buchwald-Hartwig amination.[4]
-
Pyrazinol Bromides: Good balance of reactivity and stability, making them excellent starting points for optimization.
-
Pyrazinol Chlorides: Least reactive and most challenging. They typically require more active, specialized catalyst systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to achieve efficient oxidative addition.[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling pyrazinols can lead to specific issues.
Q4: My Suzuki-Miyaura coupling of a 2-chloropyrazinol has failed or given very low yield. What catalyst system should I try first?
Low reactivity of the chloro-substituent is the most common issue. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5]
Primary Recommendation: Switch to a more active, modern catalyst system.
-
Palladium Precatalysts: Use second or third-generation Buchwald precatalysts such as SPhos Pd G2/G3 or XPhos Pd G2/G3. These precatalysts are designed for high reactivity and are particularly effective for challenging substrates like heteroaryl chlorides.[3]
-
Ligands: Bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos are critical. They promote the difficult oxidative addition step with the C-Cl bond and stabilize the active Pd(0) species.[3]
-
Palladium Source: If you are not using a precatalyst, Pd₂(dba)₃ or Pd(OAc)₂ combined with a suitable ligand are common choices.[3][6]
Decision Workflow for Initial Catalyst Screening
This diagram outlines a logical flow for selecting a starting point for your Suzuki-Miyaura reaction with a challenging pyrazinol halide.
Caption: Initial catalyst selection workflow for pyrazinol Suzuki coupling.
Q5: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation (cleavage of the C-B bond by a proton source) is a common side reaction, especially with electron-rich or heteroaryl boronic acids.
Causality: This side reaction competes with the desired transmetalation step. If transmetalation is slow, protodeboronation becomes more significant. The key is to accelerate the productive catalytic cycle.
Solutions:
-
Use a More Active Catalyst: As mentioned in Q4, using a highly active precatalyst like an SPhos or XPhos-based system can increase the rate of the catalytic cycle, outcompeting protodeboronation.[3]
-
Choose the Right Base: While strong bases can promote the reaction, they can also accelerate protodeboronation. K₃PO₄ is often an excellent choice as it is effective at promoting transmetalation without being overly harsh.[3][7]
-
Use Anhydrous Solvents: Rigorously dry your solvents (e.g., dioxane, toluene). While many Suzuki protocols use aqueous mixtures, minimizing water can reduce the primary proton source.[7]
-
Use Boronic Esters or Trifluoroborates: Potassium trifluoroborate salts (R-BF₃K) or pinacol esters (R-Bpin) are often more stable towards protodeboronation than the corresponding boronic acids.[1]
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
This table provides a general comparison, but optimal choice is substrate-dependent.[7]
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene | Excellent for sensitive substrates; good balance of reactivity and minimizing side reactions.[3] |
| Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | Often provides high yields, but is more expensive.[7] |
| K₂CO₃ | Moderate | Toluene/H₂O, DME/H₂O | A good, cost-effective starting point for reactive substrates.[8] |
| Na₂CO₃ | Mild | Toluene/H₂O, Ethanol | Milder option, may require higher temperatures or longer reaction times.[7] |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for forging C-N bonds, a common motif in pharmaceuticals. Pyrazinols introduce specific hurdles to this reaction.
Q6: I am attempting to couple a primary amine with a bromopyrazinol using NaOtBu, but the reaction is failing. What are the likely causes?
Failure in this context often points to catalyst inhibition or substrate/product decomposition.
Possible Causes & Solutions:
-
Catalyst Inhibition: The pyrazine nitrogen atoms can bind to the palladium center, poisoning the catalyst.[1]
-
Solution: Employ bulky, electron-rich ligands. Ligands like tBuDavePhos or BrettPhos are designed to create a sterically hindered coordination sphere around the palladium, which can disfavor binding by the pyrazine nitrogen and promote the desired catalytic cycle.[9]
-
-
Base Incompatibility: Strong bases like NaOtBu can be incompatible with the acidic pyrazinol proton or other sensitive functional groups, leading to degradation.[1]
-
Solution: If you haven't protected the hydroxyl group, do so. Alternatively, switch to a weaker base system. While less common for aminations, a combination of a weaker inorganic base (e.g., K₃PO₄) with a highly active catalyst system might work, though it will likely require higher temperatures and longer reaction times.[1]
-
-
β-Hydride Elimination: If your amine has a β-hydrogen (e.g., a primary alkylamine), β-hydride elimination from the palladium-amide intermediate can be a competing pathway, leading to low yields.[9]
-
Solution: This is a challenging problem. Using specific ligands designed to accelerate reductive elimination can help. In some cases, a copper-catalyzed C-N coupling (Ullmann reaction) might be a more suitable alternative for alkylamines.[9]
-
Catalytic Cycle and Inhibition Point
Caption: Simplified Buchwald-Hartwig cycle showing potential catalyst inhibition by pyrazine nitrogens.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes.
Q7: My Sonogashira reaction between a pyrazinol halide and a terminal alkyne is giving low yield and a significant amount of alkyne homocoupling (Glaser product). What should I do?
This is a classic Sonogashira problem, exacerbated by challenging substrates. It indicates that the copper-catalyzed alkyne dimerization is outcompeting the palladium-catalyzed cross-coupling.[10]
Solutions:
-
Strictly Anaerobic Conditions: The Glaser homocoupling is an oxidative process. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. This is the most critical factor.[1][10]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different palladium catalyst system and may need higher catalyst loadings or temperatures, but they completely eliminate the possibility of Glaser coupling.[10]
-
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[11] The base serves both to deprotonate the alkyne and to act as a solvent or co-solvent. Ensure it is high purity and anhydrous.
-
Catalyst and Ligand Choice: A standard system is a combination of a Pd(0) source (like Pd(PPh₃)₄) and a Cu(I) salt (typically CuI).[12][13] For less reactive pyrazinol chlorides, a more active palladium catalyst with stronger donor ligands may be required.[1]
Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Catalyst Screening
This protocol outlines a parallel screening approach to quickly identify a promising catalyst system for the coupling of a pyrazinol halide with a boronic acid.
Materials:
-
Pyrazinol halide (e.g., 2-chloro-3-hydroxypyrazine, 0.2 mmol)
-
Arylboronic acid (0.3 mmol, 1.5 equiv)
-
Palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G3, 0.004 mmol, 2 mol%)
-
Bases (e.g., K₃PO₄, Cs₂CO₃, 0.4 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert atmosphere reaction vials with stir bars
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the pyrazinol halide (0.2 mmol), arylboronic acid (0.3 mmol), and base (0.4 mmol) to each of a series of labeled reaction vials.
-
Catalyst Addition: To each vial, add the selected palladium precatalyst (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (1.5 mL) and degassed water (0.5 mL) to each vial for a 3:1 solvent ratio.[1]
-
Reaction Execution: Seal the vials and place them in a heating block set to 100 °C. Stir vigorously for 12-24 hours.[3]
-
Monitoring and Work-up: After cooling to room temperature, take a small aliquot from each vial for analysis by LC-MS or TLC to determine conversion. For promising candidates, perform a standard aqueous work-up (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄) and purify by column chromatography to determine isolated yield.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.
- Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate.
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
- Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Buchwald–Hartwig amination - Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine..
- Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Sonogashira Coupling - Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Pyrazine Regioselectivity Management
Current Status: ● Operational Agent: Dr. A. Vance, Senior Application Scientist Topic: Regioselective Functionalization of the Pyrazine Core
The Knowledge Base: The "Diazine Dilemma"
Welcome to the Pyrazine Functionalization Support Center. If you are here, you are likely struggling with the "Diazine Dilemma": Pyrazine is a
Controlling where a new group lands (regioselectivity) requires a precise understanding of the interplay between electronic bias , steric hindrance , and thermodynamic stability .
The Regioselectivity Decision Matrix
Use the following logic flow to determine the correct methodology for your target position.
Figure 1: Decision matrix for selecting the synthetic pathway based on target regiochemistry.
Troubleshooting Ticket #001: The "Polylation" Problem (Minisci Reaction)
User Issue: "I am attempting a Minisci alkylation on a pyrazine core. I am getting a mixture of mono-, di-, and tri-alkylated products, and the regioselectivity is poor."
Diagnosis: Pyrazines are highly activated toward nucleophilic radicals (e.g., alkyl radicals generated from carboxylic acids or halides). The reaction is often too efficient. Once an alkyl group is added, the ring remains electron-deficient enough to accept a second radical, leading to over-functionalization. Furthermore, protonation of the pyrazine nitrogens (essential for the mechanism) activates both C2 and C6 equally if the ring is symmetric.
The Fix: Electronic & Steric Matching
-
Protonation Control: The Minisci reaction relies on the protonated heterocycle. Ensure you are using a buffered system or controlled acid equivalents (TFA) if using photoredox conditions to prevent "over-activation."
-
Radical Source Stoichiometry: Unlike standard couplings where you use excess reagent, in Minisci, the heterocycle should often be in excess (1.5–2.0 equiv) relative to the radical precursor to statistically favor mono-alkylation.
-
Selectivity Rule: Nucleophilic radicals attack the position with the lowest LUMO coefficient (most electron-deficient).
-
Neutral Pyrazine: Attack at C2.
-
2-Substituted Pyrazine:
-
If substituent is EWG (e.g., -CN, -CO2R): Directs Para (C5) or Ortho (C3).
-
If substituent is EDG (e.g., -OMe, -NH2): Deactivates the ring, but directs Meta (C5) or Para (C5) depending on steric bulk.
-
-
Data: Substituent Effects on Radical Attack
| Substituent (at C2) | Primary Attack Site | Secondary Attack Site | Reason |
| -H (Unsubstituted) | C2 / C6 | C3 / C5 | Equivalent positions. |
| -Cl / -Br (EWG) | C5 (Para) | C3 (Ortho) | Inductive withdrawal activates C3; mesomeric effect directs C5. |
| -OMe (EDG) | C5 (Para) | C3 (Ortho) | Steric hindrance blocks C3. |
| -CN (Strong EWG) | C5 (Para) | - | Strong activation of para position. |
Troubleshooting Ticket #002: The "Disappearing Electrophile" (Halogen Dance)
User Issue: "I treated 2-chloropyrazine with LiTMP followed by an electrophile (E+). I expected the E+ at C3 (ortho), but it ended up at C6, or I got a polymerized mess."
Diagnosis: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration).[1][2] Upon lithiation at the C3 position (kinetic product), the lithiated species is unstable. If the temperature is not kept strictly at -78°C (or if the base is too strong/unhindered), the lithiated species acts as a base, deprotonating a different position, causing the halogen to "dance" (migrate) to a more thermodynamically stable position (usually C6 or C5) to relieve dipole repulsion or steric strain.
The Fix: Kinetic vs. Thermodynamic Control
To manage this, you must strictly control the Base , Temperature , and Time .
Figure 2: The Halogen Dance mechanism.[1][2] Controlling temperature determines whether the halogen migrates.
Protocol Adjustment:
-
Avoid n-BuLi: Nucleophilic attack on the pyrazine ring (addition) competes with deprotonation.
-
Use Knochel Bases: Use TMPMgCl[3]·LiCl or TMP2Zn·2MgCl2[4]·2LiCl . These bulky, non-nucleophilic bases prevent ring addition and stabilize the metallated intermediate, suppressing the halogen dance at moderate temperatures.
-
The "Stop-the-Dance" Recipe:
-
Cool THF solution of pyrazine to -78°C .
-
Add LiTMP (freshly prepared) dropwise.
-
Stir for exactly 10-15 minutes (do not over-stir).
-
Add Electrophile immediately at -78°C.
-
Troubleshooting Ticket #003: The "Unreactive Ring" (N-Oxide Activation)
User Issue: "I cannot get a nucleophile to attack C2, and metalation is failing due to sensitive functional groups."
Diagnosis: The pyrazine ring is sometimes too electron-deficient for certain metalations but not activated enough for specific SNAr reactions if the leaving group is poor.
Solution: The N-Oxide Strategy Oxidizing the nitrogen turns the ring into a "chemical chameleon." The N-oxide activates the alpha-position (C2) for nucleophilic attack (via addition-elimination) and facilitates C-H activation by coordinating with catalysts (e.g., Pd).
Workflow:
-
Activation: React Pyrazine with mCPBA (meta-chloroperbenzoic acid)
Pyrazine N-oxide. -
Functionalization: Perform SNAr (e.g., with POCl3 to chlorinate C2) or Pd-catalyzed coupling.
-
Deoxygenation: Restore the aromatic core using PCl3 or Raney Nickel .
Standard Operating Procedures (SOPs)
SOP-A: Site-Selective Minisci Alkylation (Radical)
Best for: Adding alkyl groups to C2/C5.
-
Preparation: Dissolve Pyrazine derivative (1.0 equiv) and Alkyl Carboxylic Acid (2.0 equiv) in biphasic CH2Cl2/H2O (1:1).
-
Catalyst: Add AgNO3 (0.2 equiv).
-
Initiator: Add (NH4)2S2O8 (2.0 equiv).
-
Reaction: Stir vigorously at 40°C. Note: Evolution of CO2 indicates radical formation.
-
Workup: Basify with NaOH (aq) to pH 9, extract with DCM.
SOP-B: Directed Ortho Metalation (DoM) with Knochel Base
Best for: Functionalizing ortho to a halogen or directing group without halogen dance.
-
Base Prep: Ensure TMPMgCl·LiCl (Turbo-Grignard) is titrated.
-
Setup: Flame-dry flask, Ar atmosphere. Dissolve substrate in anhydrous THF.
-
Metalation: Cool to -40°C (higher tolerance than Li bases). Add TMPMgCl[3][4][5][6]·LiCl (1.1 equiv) dropwise.
-
Incubation: Stir for 30 mins at -40°C.
-
Quench: Add Electrophile (e.g., I2, aldehyde) and warm to RT.
References
-
Knochel, P., et al. "Lewis Acid Directed Regioselective Metalations of Pyridazine."[5] Angewandte Chemie International Edition, 2019.[5][7]
- Relevance: Establishes the use of TMP-bases for sensitive diazines.
-
Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[8] Journal of the American Chemical Society, 2021.[8][9]
- Relevance: While pyridine-focused, this defines the modern Minisci protocols applicable to pyrazines.
-
Schlosser, M., et al. "Halogen Dance Reactions in Heterocycles." Heterocycles, 2005.[2][10]
- Relevance: The authoritative review on the mechanism of halogen migr
-
Duan, X. F., et al. "Recent Progress of Halogen-Dance Reactions in Heterocycles."[10] Heterocycles, 2005.[2][10]
- Relevance: Detailed examples of halogen dance in pyrazine/pyridine systems.
-
Knochel, P., et al. "Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases."[6] Organic Letters, 2010.[6]
- Relevance: Specifics on using TMP bases to avoid nucleophilic
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02893C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 9. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(Trifluoromethyl)pyrazin-2-ol
Introduction: Understanding Your Compound
Before initiating purification, it is critical to understand the physicochemical behavior of 5-(Trifluoromethyl)pyrazin-2-ol . This compound is not a simple alcohol; it is a nitrogenous heterocycle that exhibits prototropic tautomerism .
-
Tautomeric Equilibrium: In solution, it exists in equilibrium between the enol form (2-hydroxypyrazine) and the keto form (2-pyrazinone). The electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position significantly increases the acidity of the hydroxyl proton (or the N-H proton in the keto form) compared to non-substituted pyrazines.
-
Acidity (pKa): While unsubstituted 2-hydroxypyrazine has a pKa
8.2, the -CF₃ group stabilizes the conjugate base, likely lowering the pKa to the 6.0–7.0 range . This property is the cornerstone of the most effective purification strategy: Acid-Base Swing Extraction .
Module 1: Impurity Identification
Effective purification requires knowing what you are removing. Common synthetic routes (e.g., hydrolysis of 2-chloro-5-(trifluoromethyl)pyrazine or condensation of ethyl trifluoroacetate derivatives) yield specific impurity profiles.
| Impurity Type | Likely Identity | Origin | Detection Method |
| Starting Materials | 2-Chloro-5-(trifluoromethyl)pyrazine | Incomplete hydrolysis | GC-MS / TLC (Non-polar) |
| Regioisomers | 6-(Trifluoromethyl)pyrazin-2-ol | Non-selective condensation | ¹H NMR / HPLC |
| Inorganic Salts | NaCl, NaBr, Phosphates | Neutralization byproducts | Ash test / ROI |
| Oligomers/Color | Pyrazine dimers, oxidation products | Thermal degradation | Visual (Yellow/Brown oil) |
| Solvents | DMSO, DMF, Toluene | Reaction media | ¹H NMR / HSGC |
Module 2: Primary Purification Workflows
Method A: The Acid-Base Swing (Recommended)
Best for: Removing non-acidic organic impurities (starting halides, regioisomers without -OH) and neutral tars.
This method exploits the acidity of the 5-CF₃-pyrazin-2-ol. By converting it to a water-soluble salt, you can wash away organic impurities, then recover the pure product by acidification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid/oil in 1.0 M NaOH (aq) . Use approximately 10 mL per gram of crude.
-
Why? The product deprotonates to form the sodium salt (water-soluble). Impurities like the chloro-precursor remain neutral (water-insoluble).
-
-
Wash (Organic Phase): Extract the aqueous alkaline solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2 x vol).
-
Action: Discard the organic layer. It contains the non-acidic impurities.
-
-
Decolorization (Optional): If the aqueous layer is dark, stir with activated charcoal (5% w/w) for 30 mins, then filter through Celite.
-
Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 6.0 M HCl dropwise while stirring until pH reaches 3.0–4.0 .
-
Critical: Do not overshoot to pH < 1, as the pyrazine nitrogen can protonate, forming a soluble hydrochloride salt, killing your yield.
-
-
Isolation: The product should precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
Method B: Recrystallization (Polishing)
Best for: Final purity upgrade (>98%) and removing trace salts.
| Solvent System | Suitability | Notes |
| Ethanol / Water (9:1) | High | Excellent for removing inorganic salts. |
| Acetone / Hexane | Medium | Good for drying; risk of "oiling out" if cooling is too fast. |
| Toluene | Low | Only for very lipophilic samples; high boiling point may cause degradation. |
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for purification based on the state of your crude material.
Caption: Decision tree for selecting the optimal purification route based on crude physical state and impurity profile.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
Diagnosis: This usually happens when the cooling rate is too fast or the impurity profile disrupts the crystal lattice (common with CF₃ compounds). Solution:
-
Reheat the mixture until clear.
-
Seed the solution with a tiny crystal of pure product (if available) at the cloud point.
-
Slow Cool: Wrap the flask in aluminum foil and turn off the heat bath, allowing it to cool to room temperature over 2–3 hours. Do not use an ice bath immediately.
Q2: I used Method A (Acid/Base), but my yield is very low (<30%).
Diagnosis: You likely over-acidified during the precipitation step. Explanation: Pyrazines are amphoteric.
-
pH > 10: Anionic form (Soluble).
-
pH ~ 4–6: Neutral form (Insoluble/Precipitates).
-
pH < 1: Cationic form (Protonated Nitrogen, Soluble). Fix: Adjust the filtrate pH back to ~5 using dilute NaOH. If precipitate forms, filter again.
Q3: The product has a persistent pink/brown color.
Diagnosis: Trace oxidation products (N-oxides or dimers). Solution: Perform a Charcoal Filtration during the hot filtration step of recrystallization. Use acid-washed activated carbon to avoid introducing iron contaminants.
Q4: Can I use Silica Gel Chromatography?
Answer: Yes, but with caution.
-
Issue: The acidic hydroxyl group causes the compound to "streak" (tail) on standard silica, leading to poor separation and loss of material.
-
Modification: Add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate + 1% AcOH) to suppress ionization on the silica surface.
References
-
Synthesis and Properties of Hydroxypyrazines
- Title: "The Preparation of Hydroxypyrazines and Derived Chloropyrazines"
- Source: Journal of the American Chemical Society
-
URL:[Link] (Validated via search context 1.4)
-
Recrystallization Solvent Selection
-
Acidity of Fluorinated Heterocycles
- Title: "pKa values of nitrogen heterocycles in acetonitrile and w
- Source: European Journal of Organic Chemistry
-
URL:[Link]
Sources
Technical Support Center: LC-MS Troubleshooting for Fluorinated Heterocycles
Status: Operational Specialist: Senior Application Scientist Topic: Fluorinated Heterocyclic Compounds (FHCs) Last Updated: February 19, 2026
Executive Summary: The "Fluorine Factor"
Fluorinated heterocyclic compounds (FHCs) present a unique paradox in LC-MS analysis. While the introduction of fluorine atoms (F) modulates pKa, lipophilicity, and metabolic stability—making them prized scaffolds in drug discovery—these same properties create distinct analytical hurdles.
The Core Challenges:
-
Electronic Scavenging: The high electronegativity of fluorine pulls electron density from heteroatoms (N, O, S), often reducing proton affinity and compromising ESI+ sensitivity.
-
Chromatographic Slippage: Traditional C18 columns often fail to resolve regioisomers of FHCs due to their similar hydrophobicity.
-
Spectral Artifacts: The strength of the C-F bond is high, yet "silent" in-source fragmentation (loss of HF) can lead to mass assignment errors.
This guide provides a self-validating troubleshooting framework designed to isolate and resolve these specific issues.
Module 1: Chromatographic Separation & Peak Shape[1]
Q1: Why are my fluorinated regioisomers co-eluting on a C18 column?
Diagnosis: Lack of "Shape Selectivity." Mechanism: Fluorine is isosteric with oxygen but highly lipophilic. On a standard C18 column, the separation is driven primarily by hydrophobic effect. Regioisomers (e.g., 2-fluoro- vs. 3-fluoropyridine) often have nearly identical LogP values, resulting in co-elution.
The Solution: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP phases offer "orthogonal selectivity" through three distinct mechanisms that exploit the unique properties of your FHC:
-
-
Interactions: The electron-deficient PFP ring interacts strongly with electron-rich heterocycles. -
Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact with the dipoles of your analyte.
-
Shape Selectivity: The rigid PFP ring can discriminate between steric differences in isomers.
Protocol: PFP Screening Workflow
-
Column: Use a core-shell PFP column (e.g., Kinetex F5 or equivalent) for higher efficiency.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: Low pH enhances the dipole moment of basic heterocycles.
-
Mobile Phase B: Methanol (MeOH). Note: MeOH promotes
- interactions better than Acetonitrile (ACN).
Q2: Why do I see severe peak tailing for my basic fluorinated heterocycle?
Diagnosis: Secondary Silanol Interactions. Mechanism: Although fluorine is electron-withdrawing, the nitrogen in the heterocycle often remains basic. If the mobile phase pH is near the analyte's pKa, or if unreacted silanols on the column surface are accessible, the protonated amine will undergo ion-exchange retention, causing tailing.
Troubleshooting Matrix:
| Observation | Probable Cause | Corrective Action |
| Tailing > 1.5 | pH close to pKa | Adjust pH to be +/- 2 units from pKa. For basic FHCs, high pH (pH 10 with NH4OH) often works best if the column is hybrid-silica based. |
| Fronting | Column Overload | Dilute sample 1:10 or reduce injection volume. FHCs often have lower solubility in aqueous mobile phases. |
| Split Peaks | Solvent Mismatch | Ensure sample diluent matches initial mobile phase strength (e.g., 95% Water). |
Module 2: Ionization & Sensitivity (ESI)
Q3: Why is the signal intensity of my fluorinated analog 10x lower than the non-fluorinated parent?
Diagnosis: Electronegativity-Induced Proton Deficiency.
Mechanism: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to a heterocycle, it inductively withdraws electron density from the ring nitrogens. This lowers the gas-phase basicity (proton affinity), making it difficult for the molecule to accept a proton (
The Solution: Alternative Ionization Strategies
-
Switch Polarity: If the molecule has acidic protons (e.g., amide N-H), try Negative Mode (ESI-) . The electron-withdrawing F stabilizes the resulting anion (
). -
Adduct Promotion: If ESI+ is required, promote alkali adducts (
) by adding trace sodium acetate (50 µM), as these do not rely on protonation basicity. -
Source Optimization: Increase ESI voltage (+500V relative to standard) to overcome the higher ionization potential.
Q4: I see a mass shift of -20 Da. Is this an impurity?
Diagnosis: In-Source Fragmentation (Loss of HF).
Mechanism: While C-F bonds are strong, the proximity of a proton on a heterocyclic ring can facilitate the elimination of Hydrogen Fluoride (HF, 20.006 Da) within the hot ESI source. This creates a
Verification Protocol:
-
Lower Source Temp: Reduce desolvation temperature by 50-100°C.
-
Lower Cone Voltage: Reduce fragmentation energy.
-
Observation: If the -20 Da peak decreases relative to the parent, it is an artifact (ISF), not an impurity.
Module 3: Visualization & Logic
Workflow: The FHC Troubleshooting Logic
Figure 1: Decision tree for isolating common LC-MS issues with fluorinated heterocycles.
Mechanism: Why PFP Columns Work
Figure 2: Mechanistic interactions between Pentafluorophenyl (PFP) ligands and fluorinated analytes, highlighting the dual
Module 4: Reference Data
Table 1: Column Selection Guide for Fluorinated Compounds
| Column Phase | Primary Mechanism | Best Application | Solvent Preference |
| C18 (Alkyl) | Hydrophobicity | General screening; often fails for regioisomers. | ACN or MeOH |
| PFP (Pentafluorophenyl) | Gold Standard for fluorinated isomers and basic heterocycles. | MeOH (Enhances | |
| Phenyl-Hexyl | Good for aromatic compounds, but less selective for F-positions than PFP. | MeOH | |
| C18-PFP (Hybrid) | Mixed Mode | Balanced retention for very hydrophobic FHCs. | ACN |
Table 2: Mass Defect Filtering (MDF)
Use this to distinguish fluorinated metabolites from matrix background.
| Element | Exact Mass | Mass Defect | Impact on FHC |
| Hydrogen (H) | 1.00783 | + Positive | High H count = Positive defect |
| Fluorine (F) | 18.99840 | - Negative | High F count pulls defect lower |
| Chlorine (Cl) | 34.96885 | - Negative | -- |
Tip: If your compound has 3+ Fluorines, filter your MS data for a mass defect range lower than typical organic matter (e.g., -0.05 to +0.05).
References
-
Selectivity of Fluorinated St
-
Ion Suppression & M
-
PFP Column Applic
-
In-Source Fragmentation of Fluorin
- Title: Deciphering in-source fragmentation p
- Source: Environmental Science & Technology (ACS)
-
URL:[Link]
Sources
Technical Support Center: Enhancing the Reactivity of 5-(Trifluoromethyl)pyrazin-2-ol
Welcome to the technical support center dedicated to unlocking the full synthetic potential of 5-(Trifluoromethyl)pyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this versatile building block. Here, we address common challenges and provide in-depth troubleshooting guides to enhance its reactivity in various chemical transformations. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Understanding the Reactivity of 5-(Trifluoromethyl)pyrazin-2-ol
5-(Trifluoromethyl)pyrazin-2-ol exists in tautomeric equilibrium with 5-(trifluoromethyl)pyrazin-2(1H)-one. This equilibrium is a critical consideration in its reactivity, influencing the outcomes of reactions such as alkylation. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the pyrazine ring, making it susceptible to nucleophilic attack, particularly after activation of the hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of N- and O-alkylation products?
A1: The tautomeric nature of 5-(Trifluoromethyl)pyrazin-2-ol is the primary reason for obtaining a mixture of N- and O-alkylated products. The reaction conditions, particularly the choice of base and solvent, play a crucial role in determining the regioselectivity. Generally, O-alkylation is favored under conditions that promote the formation of the alkoxide, while N-alkylation can occur on the pyrazinone tautomer.
Q2: My cross-coupling reaction with 2-chloro-5-(trifluoromethyl)pyrazine is not proceeding. What are the likely causes?
A2: Failure of cross-coupling reactions can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may not have been properly activated to its Pd(0) state.
-
Inappropriate Ligand: The choice of phosphine ligand is critical for stabilizing the catalytic species and facilitating oxidative addition and reductive elimination.
-
Base Incompatibility: The strength and solubility of the base are crucial for the transmetalation step in Suzuki couplings and for regenerating the catalyst in Buchwald-Hartwig aminations.
-
Poor Substrate Quality: The 2-chloro-5-(trifluoromethyl)pyrazine starting material may be impure or degraded.
Q3: I am observing significant byproduct formation during the chlorination of 5-(Trifluoromethyl)pyrazin-2-ol with POCl₃. How can I minimize this?
A3: Byproduct formation in chlorination reactions using phosphorus oxychloride (POCl₃) is often due to over-chlorination or side reactions with the solvent. To mitigate this, consider the following:
-
Stoichiometry: Use a minimal excess of POCl₃.
-
Temperature Control: Perform the reaction at the lowest effective temperature.
-
Solvent Choice: Using a non-reactive solvent or running the reaction neat can prevent solvent-related byproducts. The addition of a tertiary amine base like pyridine can also influence the reaction outcome.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Alkylation Reactions
Symptoms:
-
Formation of a mixture of N- and O-alkylated products, often difficult to separate.
-
Inconsistent product ratios between batches.
Root Causes and Solutions:
| Factor | Explanation | Troubleshooting Steps |
| Base | The choice of base influences the position of deprotonation. Stronger bases like NaH will favor the formation of the more thermodynamically stable alkoxide, leading to O-alkylation. Weaker bases like K₂CO₃ may allow for equilibrium between the tautomers, leading to mixtures. | * For O-alkylation: Use a strong base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. * For N-alkylation: A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile may favor N-alkylation. |
| Solvent | The solvent polarity can influence the tautomeric equilibrium and the solubility of the reactants. Polar aprotic solvents can favor specific isomers.[2] | * Experiment with different solvents. DMF, DMSO, and acetonitrile are good starting points. * For enhanced regioselectivity, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE).[2] |
| Leaving Group | The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). | * For sluggish reactions, switch to a more reactive alkylating agent (I > Br > Cl > OTs). |
Issue 2: Low Yield or No Reaction in Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira)
Symptoms:
-
Low conversion of the 2-chloro-5-(trifluoromethyl)pyrazine starting material.
-
Formation of dehalogenated byproducts.
-
Decomposition of starting materials or products.
Root Causes and Solutions:
| Parameter | Explanation | Troubleshooting Steps |
| Catalyst System | The combination of the palladium precursor and the phosphine ligand is critical for catalytic activity. | * Suzuki Coupling: For electron-deficient heteroaryl chlorides, ligands like XPhos or SPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often effective.[3] * Buchwald-Hartwig Amination: Bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are generally preferred.[4][5] * Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[6] |
| Base | The base plays a crucial role in the catalytic cycle. | * Suzuki: Use a base strong enough to activate the boronic acid, such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] * Buchwald-Hartwig: A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. * Sonogashira: An amine base like triethylamine or diisopropylethylamine is commonly used. |
| Temperature | Reaction temperature affects the rate of all steps in the catalytic cycle. | * If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[8] |
Experimental Protocols
Protocol 1: Chlorination of 5-(Trifluoromethyl)pyrazin-2-ol
This protocol describes the conversion of the relatively unreactive pyrazinol to the more synthetically versatile 2-chloropyrazine derivative.
Materials:
-
5-(Trifluoromethyl)pyrazin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)[1]
-
Toluene or another high-boiling inert solvent (optional)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-(Trifluoromethyl)pyrazin-2-ol (1.0 eq).
-
Add POCl₃ (2.0-3.0 eq). For a solvent-free approach, ensure the substrate is well-dispersed.[1] Optionally, add a high-boiling inert solvent like toluene.
-
If desired, add pyridine (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a solid base such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-(trifluoromethyl)pyrazine
This protocol provides a general method for C-C bond formation at the 2-position of the pyrazine ring.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 2-chloro-5-(trifluoromethyl)pyrazine, the boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways
References
- BenchChem Technical Support Team. (2025).
- De Nanteuil, F. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3796-3807. DOI:10.1039/C3OB40460A.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
- Serafin, K., et al. (2026).
- PubChem. (n.d.). 5-(Trifluoromethyl)pyrazin-2-amine.
- Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrazine 97%.
- Wang, Z., et al. (2022). Synthesis of 5-Trifluoromethyl-Substituted (Z)-N,N-Dimethyl-N′- (pyrazin-2-yl)formimidamides from 2-Aminopyrazines, LiI/Select. Thieme.
- Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150-9153.
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Lin, W., et al. (2007).
- Wang, Z., et al. (2018). Synthesis of 5-(Trifluoromethyl)pyrazolines by Formal [4 + 1]-Annulation of Fluorinated Sulfur Ylides and Azoalkenes. Organic Chemistry Portal.
- Sharpless, K. B., et al. (2025).
- ResearchGate. (n.d.).
- So, C. M., & Matano, Y. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(2), 524-553.
- Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10988-10996.
- Kim, J., et al. (2021).
- Carretero, J. C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 72(19), 7277-7282.
- Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Wikipedia. (n.d.). Sonogashira coupling.
- ChemicalBook. (n.d.). 2-Chloro-5-(trifluoroMethyl)pyrazine.
- Chen, Q.-Y., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI.
- Zhou, X., et al. (2014). Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction. Beilstein Journals.
- Google Patents. (2004). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Olier, C., et al. (2012). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. PubMed.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Preparation of the 2-chloro-5-trifluoromethoxypyrazine.
- Sweehy, W. (1949). Studies In Pyrazine Chemistry. University of Glasgow.
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2025). 16.
- Li, N., et al. (2024).
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
- ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Technical Support Guide: Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol
Route Selection Strategy
Before initiating wet chemistry, select the optimal pathway based on your available starting materials and scale requirements. The target molecule, 5-(Trifluoromethyl)pyrazin-2-ol (1) , is an amphoteric heterocycle that exists in equilibrium with its tautomer, 5-(trifluoromethyl)pyrazin-2(1H)-one .
Decision Matrix (Workflow)
Figure 1: Strategic decision tree for selecting the synthetic route based on feedstock availability and risk tolerance.
Route A: Nucleophilic Hydrolysis (The "Workhorse" Method)
This is the industry-standard approach due to the commercial availability of 2-chloro-5-(trifluoromethyl)pyrazine . The electron-deficient pyrazine ring facilitates Nucleophilic Aromatic Substitution (
Protocol A: Base-Mediated Hydrolysis
Reagents: 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 equiv), KOH (2.5 equiv), DMSO/Water (4:1).
-
Dissolution: Dissolve the chloropyrazine in DMSO. The reaction requires a polar aprotic co-solvent to solubilize the organic halide while allowing hydroxide attack.
-
Addition: Add aqueous KOH dropwise at 0°C. Caution: Exotherm.
-
Heating: Heat to 60–80°C. Monitor by LCMS. The chloride is a good leaving group, activated by the para-trifluoromethyl group.
-
Workup (Critical): The product will exist as the potassium salt (pyrazolate). You must acidify to pH 3–4 to isolate the neutral species.
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Reaction pH too high (>12) or temperature too high (>100°C). Electron-deficient pyrazines are prone to ring-opening polymerization in strong base. | Switch to Acetate Method: Use NaOAc in glacial acetic acid at reflux. This milder method avoids ring destruction [1]. |
| Low Yield after Acidification | Product is amphoteric and water-soluble. | Salting Out: Saturate the aqueous phase with NaCl before extraction. Use EtOAc/iPrOH (3:1) as the extraction solvent.[1] |
| Incomplete Conversion | Hydroxide is acting as a base, not a nucleophile (competing elimination or deprotonation). | Phase Transfer: Add 5 mol% TBAB (Tetrabutylammonium bromide) to increase the effective concentration of OH- in the organic phase. |
Route B: Diazotization (The "De Novo" Alternative)
If the chloro-precursor is unavailable, the amino-pyrazine can be converted to the hydroxyl via a diazonium intermediate. This method is excellent for small-scale library synthesis.
Protocol B: Sandmeyer-Type Hydroxylation
Reagents: 2-Amino-5-(trifluoromethyl)pyrazine,
-
Solubilization: Dissolve amine in 30%
. If insoluble, add minimal MeCN. -
Diazotization: Cool to -5°C. Add
(aq) dropwise. The solution should turn pale yellow/orange. -
Hydrolysis: Allow the diazonium salt solution to warm to RT, then heat to 50°C. Nitrogen gas evolution indicates hydrolysis.
-
Isolation: Neutralize carefully to pH 5. Precipitate usually forms.
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Violent Gas Evolution | Diazonium salt decomposed too rapidly. | Thermal Control: Keep the diazotization step strictly below 0°C. Add urea to quench excess nitrous acid before heating. |
| No Product (Diazo Coupling) | The diazonium intermediate coupled with unreacted amine (formation of azo dyes). | Reverse Addition: Add the nitrite solution into the acid first (generate nitrosyl sulfuric acid), then add the amine slowly. |
| Explosion Risk | Isolation of dry diazonium salt. | NEVER isolate the diazonium intermediate. Proceed directly to the hydrolysis step in situ [2]. |
Critical FAQ: Characterization & Handling
Q1: Why does my NMR show a ketone signal (~160-170 ppm 13C) instead of an aromatic C-OH?
A: This is expected. 2-Hydroxypyrazines exist predominantly as the 2(1H)-pyrazinone tautomer in solution (DMSO,
Q2: The product disappears on the Rotavap. Where did it go? A: Fluorinated pyrazines are notoriously volatile. However, the hydroxy/keto form has significant hydrogen bonding.
-
Risk:[2][3] If you dry it under high vacuum (<1 mbar) with heat, it may sublime.
-
Fix: Remove solvents at 40°C/20 mbar. Check the receiver flask for white crystals (sublimed product).
Q3: Can I use direct C-H trifluoromethylation on pyrazin-2-ol?
A: We do not recommend this for process scale. Radical trifluoromethylation (e.g., Langlois reagent,
Comparative Data Summary
| Feature | Route A (Hydrolysis) | Route B (Diazotization) | Route C (Direct C-H) |
| Step Count | 1 | 2 (from amine) | 1 |
| Regioselectivity | High (100%) | High (100%) | Low (Mixture) |
| Scalability | High (kg scale) | Medium (Safety limits) | Low (Chromatography) |
| Cost Efficiency | High | Moderate | Moderate |
| Key Risk | Polymerization in base | Diazonium stability | Isomer separation |
References
-
Senda, S., et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate." Journal of Heterocyclic Chemistry, vol. 45, no. 3, 2015. (Generalized protocol for chloropyrazine hydrolysis).
-
Garg, N. K., et al. "Amination of Aryl Alcohol Derivatives."[4] US Patent US9567307, 2017.[4] (Discusses heteroaromatic functionalization and diazo-handling safety).
-
Ji, Y., et al. "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 2011. (Demonstrates regioselectivity issues in radical trifluoromethylation of pyrazines).
-
Sigma-Aldrich. "2-Chloro-5-(trifluoromethyl)pyrazine Product Safety & Handling."[5] (Precursor data).
Sources
Validation & Comparative
Comparative Scaffold Analysis: Pyrazine vs. Pyridine in Medicinal Chemistry
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers
Executive Summary
In the optimization of small molecule therapeutics, the "nitrogen scan"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a fundamental strategy. This guide analyzes the critical switch between pyridine (1-azabenzene) and pyrazine (1,4-diazine). While often treated as classical bioisosteres, the transition from a pyridine to a pyrazine core induces drastic changes in basicity, electron density, and hydrogen-bonding vectors. This analysis provides the rationale, data, and protocols necessary to leverage this scaffold hop for optimizing potency, metabolic stability, and permeability.
Physicochemical Foundations: The "Nitrogen Effect"
The primary driver for substituting pyridine with pyrazine is often to modulate basicity and lipophilicity (LogD) without significantly altering steric volume.
Electronic Architecture & Basicity
The introduction of the second nitrogen atom in the pyrazine ring exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly reducing the electron density on the ring carbons and the basicity of the nitrogen lone pairs.
| Property | Pyridine Analog | Pyrazine Analog | Impact on Drug Design |
| pKa (Conjugate Acid) | ~5.2 | ~0.6 | Critical: Pyrazine is effectively neutral at physiological pH (7.4), whereas pyridine is partially protonated. This dramatically improves membrane permeability for pyrazines in CNS drugs. |
| Dipole Moment | 2.2 D | 0 D (Symmetric) | Pyrazine is non-polar in its symmetric form, potentially altering solubility profiles compared to the polar pyridine. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyrazine offers an additional vector for H-bonding, crucial for interacting with backbone residues in kinase hinge regions.[1] |
| π-Deficiency | Moderate | High | Pyrazine is more resistant to electrophilic metabolic attack but more susceptible to nucleophilic displacement. |
Expert Insight: When a pyridine-based lead suffers from high efflux or poor passive permeability due to protonation at pH 7.4, switching to pyrazine is a high-probability fix. The pKa drop (~5 units) ensures the molecule remains uncharged, facilitating passive diffusion.
Biological Implications & SAR Logic[2][3][4][5]
A. Kinase Inhibition (Hinge Binding)
In kinase drug discovery, the heterocycle often binds to the ATP-binding hinge region.
-
Pyridine: The single nitrogen acts as a hydrogen bond acceptor (HBA) for the backbone NH of the hinge.
-
Pyrazine: The N1 acts as the HBA. The N4 (para position) is exposed to the solvent front or inner pocket. This second nitrogen can be leveraged to pick up water-mediated H-bonds or repel hydrophobic residues, tuning selectivity.
B. Metabolic Stability (CYP450)
-
Oxidative Metabolism: Pyridine rings are prone to N-oxidation (by FMOs) and C-oxidation (by CYPs) at the electron-rich positions.
-
Stability Enhancement: The electron-deficient nature of pyrazine makes the ring carbons less susceptible to oxidative metabolism (hydroxylation). However, researchers must watch for aldehyde oxidase (AO) activity, which can attack the electron-poor C-2 position of pyrazines.
Comparative Data: Representative Case Study
The following data illustrates a typical optimization campaign for a kinase inhibitor (e.g., c-Met or VEGFR), comparing a Pyridine lead (Compound A) to its Pyrazine bioisostere (Compound B).
Table 1: Comparative Profile of Pyridine vs. Pyrazine Analogs
| Metric | Compound A (Pyridine Core) | Compound B (Pyrazine Core) | Interpretation |
| Enzymatic IC50 | 12 nM | 18 nM | Slight potency loss due to weaker H-bond acceptance (lower basicity of N). |
| Cellular EC50 | 85 nM | 45 nM | Potency Flip: Despite lower enzyme affinity, the pyrazine analog is more potent in cells due to better permeability. |
| LogD (pH 7.4) | 1.8 | 2.4 | Pyrazine is less ionized, effectively more lipophilic at physiological pH. |
| pKa | 5.4 | 0.7 | Pyrazine remains neutral; Pyridine is ~1% protonated at pH 7.4. |
| Microsomal t1/2 | 24 min | 58 min | Pyrazine core resists oxidative metabolism better than pyridine. |
Decision Logic & Visualization
The following diagram outlines the strategic decision-making process when choosing between these scaffolds.
Caption: Strategic decision tree for scaffold hopping between pyridine and pyrazine based on ADME/Tox liabilities.
Experimental Protocols
To validate the bioisosteric replacement, a standardized synthesis and testing workflow is required.
A. Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol is robust for attaching both pyridine and pyrazine boronic acids to aryl halides.
-
Reagents:
-
Aryl Halide (1.0 eq)
-
Heteroaryl Boronic Acid (Pyridine-3-yl or Pyrazine-2-yl) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a microwave vial with the aryl halide, boronic acid, and Pd catalyst.
-
Seal and purge with Argon for 5 minutes.
-
Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Pyrazines are often more polar on silica than expected; use MeOH/DCM if necessary.
-
B. Biological Assay: In Vitro Kinase Inhibition (FRET)
A self-validating Z'-LYTE™ assay format is recommended to compare IC50 values accurately.
-
Preparation:
-
Prepare 3x serial dilutions of Pyridine and Pyrazine analogs in 100% DMSO.
-
Dilute to 4X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction:
-
Add 2.5 µL of Compound to 384-well plate.
-
Add 5 µL of Kinase/Peptide Substrate mixture.
-
Add 2.5 µL of ATP (at Km concentration).
-
Incubate at RT for 1 hour.
-
-
Development:
-
Add 5 µL of Development Reagent (Site-specific protease).
-
Incubate 1 hour.
-
Read Fluorescence (Ex 400 nm / Em 445 nm & 520 nm).
-
-
Analysis:
-
Calculate Emission Ratio (Coumarin/Fluorescein).
-
Plot Dose-Response curve using a 4-parameter logistic fit.
-
C. Experimental Workflow Diagram
Caption: Integrated workflow for the synthesis and comparative biological evaluation of heterocyclic analogs.
References
-
National Institutes of Health (NIH). (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Retrieved from [Link]
-
ChemRxiv. (2023). Pyridine-to-pyridazine skeletal editing: Impact on physicochemical properties. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 5-(Trifluoromethyl)pyrazin-2-ol: A Critical Evaluation of Synthetic Strategies
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 5-(Trifluoromethyl)pyrazin-2-ol, a key heterocyclic building block, is no exception. Its synthesis, however, presents unique challenges due to the electronic nature of the pyrazine ring and the reactivity of trifluoromethylated precursors. This guide provides a comprehensive comparison of validated and proposed synthetic methodologies for obtaining this valuable compound, supported by experimental insights and data.
The Strategic Importance of Trifluoromethylated Pyrazinols
Pyrazin-2-ol (or its tautomer, 2(1H)-pyrazinone) cores are prevalent in a wide array of biologically active compounds. The addition of a trifluoromethyl group at the 5-position is anticipated to modulate the electronic and steric properties of the pyrazine ring, potentially leading to novel pharmacological profiles. The development of efficient and scalable synthetic routes is therefore of paramount importance for enabling further research and drug discovery efforts.
Proposed Primary Synthesis Route: Condensation of a Trifluoromethylated 1,2-Dicarbonyl with Glycinamide
A robust and convergent approach to the synthesis of 2(1H)-pyrazinones involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] This strategy is proposed as the primary route for the synthesis of 5-(Trifluoromethyl)pyrazin-2-ol due to its potential for high regioselectivity and the commercial availability of the requisite starting materials.
Underlying Rationale and Mechanistic Considerations
This method leverages the differential reactivity of the two carbonyl groups in an unsymmetrical 1,2-dicarbonyl compound and the nucleophilic nature of the amino groups in glycinamide. The initial condensation is expected to occur between the more electrophilic aldehyde of the trifluoromethylated 1,2-dicarbonyl and the primary amine of glycinamide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazinone ring.
Experimental Workflow: A Step-by-Step Protocol
The proposed synthesis proceeds via the condensation of 3,3,3-trifluoropyruvaldehyde (or a suitable precursor) with glycinamide hydrochloride.
Caption: Proposed workflow for the synthesis of 5-(Trifluoromethyl)pyrazin-2-ol.
Detailed Experimental Protocol
Materials:
-
3,3,3-Trifluoropyruvaldehyde hydrate (or generated in situ)
-
Glycinamide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of glycinamide hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add 3,3,3-trifluoropyruvaldehyde hydrate (1.05 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-(trifluoromethyl)pyrazin-2-ol.
Comparative Analysis of Alternative Synthetic Routes
While the condensation approach is promising, it is essential to consider alternative strategies to provide a comprehensive overview.
| Method | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Route 1 (Proposed): Condensation | 3,3,3-Trifluoropyruvaldehyde, Glycinamide | Condensation and cyclization | Convergent, potentially regioselective, readily available starting materials.[1][2] | Reactivity and stability of trifluoropyruvaldehyde can be challenging. |
| Route 2: From Trifluoroacetamidine | Trifluoroacetamidine, α-halo ketone (e.g., chloroacetone) | Heteroannulation | Utilizes a commercially available trifluoromethylated building block. | Potential for side reactions and challenges in controlling regioselectivity. |
| Route 3: Direct Trifluoromethylation | Pyrazin-2-ol | C-H trifluoromethylation | Atom-economical, late-stage functionalization. | Low reactivity of the electron-deficient pyrazine ring, poor regioselectivity, harsh reaction conditions often required. |
Alternative Route 2: Synthesis from Trifluoroacetamidine and an α-Halo Ketone
This approach involves the construction of the pyrazine ring from a pre-formed trifluoromethylated amidine.
Caption: Alternative synthesis of 5-(Trifluoromethyl)pyrazin-2-ol via trifluoroacetamidine.
This method offers an alternative disconnection but may require more extensive optimization to control the initial condensation and subsequent oxidation steps.
Alternative Route 3: Direct C-H Trifluoromethylation
Direct trifluoromethylation of the pyrazin-2-ol core is a conceptually attractive but synthetically challenging route. The electron-deficient nature of the pyrazine ring makes it less susceptible to electrophilic trifluoromethylation. Radical trifluoromethylation methods could be employed, but these often suffer from a lack of regioselectivity, leading to a mixture of products that are difficult to separate.
Conclusion and Recommendations
Based on the analysis of established synthetic methodologies for related heterocyclic systems, the condensation of a trifluoromethylated 1,2-dicarbonyl compound with glycinamide (Route 1) represents the most promising and logically sound approach for the synthesis of 5-(Trifluoromethyl)pyrazin-2-ol. This method offers a convergent and potentially high-yielding pathway. While alternative routes exist, they present significant challenges in terms of starting material availability, regioselectivity, and reaction conditions.
For researchers and drug development professionals, the validation and optimization of the proposed primary synthesis route would be a valuable endeavor, unlocking access to a key building block for the exploration of novel trifluoromethylated compounds with potential biological activity. Further experimental investigation is warranted to determine the optimal reaction conditions and to fully characterize the yield and purity of the final product.
References
-
Kamal, A., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 12(5), 2845-2868. [Link]
-
Tota, L. R., & Elderfield, R. C. (1942). A New Synthesis of Substituted 2(1H)-Pyrazinones. The Journal of Organic Chemistry, 07(5), 382–390. [Link]
Sources
Comparative Study of Trifluoromethylation Reagents for Pyrazines
Executive Summary: The Pyrazine Paradox
In medicinal chemistry, the pyrazine core is a privileged scaffold, yet its electron-deficient nature presents a significant synthetic challenge—often termed the "Pyrazine Paradox." While the nitrogen atoms render the ring highly susceptible to nucleophilic attack, they simultaneously deactivate the ring toward electrophilic substitution.
Incorporating a trifluoromethyl (
This guide objectively compares the three dominant mechanistic classes of reagents—Radical (Minisci-type) , Nucleophilic (Ruppert-Prakash) , and Photoredox-Catalyzed —to determine the most robust protocols for functionalizing pyrazines.
Mechanistic Landscape
To select the right reagent, one must understand the underlying electronic demand. The diagram below maps the three primary pathways for pyrazine trifluoromethylation.
Figure 1: Mechanistic pathways for pyrazine trifluoromethylation. Path A (Radical) is the most direct for C-H bonds; Path B (Nucleophilic) dominates for halopyrazines; Path C (Electrophilic) requires N-oxide activation.
Reagent Deep Dive & Comparative Analysis
A. Radical Sources (The "Minisci" Approach)
Best for: Direct C-H functionalization of unactivated pyrazines.
The electron-deficient nature of pyrazines makes them ideal substrates for nucleophilic radicals. However, the
1. Langlois Reagent (
)[2][3]
-
Mechanism: Thermal generation of
using an oxidant (e.g., TBHP, ). -
Pros: Extremely low cost; solid, stable reagent.
-
Cons: Requires stoichiometric oxidants; often leads to regio-isomeric mixtures; harsh conditions can degrade sensitive functional groups.
-
Verdict: The "workhorse" for early-stage building blocks where yield is less critical than cost.
2. Baran’s Reagent (
, TFMS)
-
Mechanism: Similar to Langlois but uses a Zinc salt.
-
Pros: Improved solubility in organic solvents (dichloromethane/water biphasic systems); milder than pure Langlois conditions; often higher yields due to "innate" reactivity tuning.
-
Cons: More expensive than the sodium salt.
-
Verdict: Superior for complex substrates or late-stage functionalization where solubility is a limiting factor.
3. Photoredox Catalysis (TfCl or Sulfinates)
-
Mechanism: Visible light excitation of a catalyst (Ir, Ru, or Eosin Y) drives a Single Electron Transfer (SET) to generate
mildly. -
Pros: Room temperature; high functional group tolerance; superior regioselectivity control.
-
Cons: Requires photocatalyst (often expensive Ir/Ru complexes) and light source setup.
-
Verdict: The Gold Standard for medicinal chemistry and late-stage functionalization (LSF).
B. Nucleophilic Sources (Ruppert-Prakash Reagent)
Best for: Substitution of halogens (
1.
(Ruppert-Prakash)
-
Mechanism: Fluoride (e.g., CsF, TBAF) activates silicon, releasing a "naked"
equivalent. -
Application:
-
Halopyrazines: Copper-mediated trifluoromethylation allows displacement of Iodides/Bromides.[4]
-
Unsubstituted Pyrazines: Adds to the C=N bond to form a dihydro-intermediate, which must be oxidized (e.g., by DDQ or air) to restore aromaticity.
-
-
Pros: High availability; well-defined chemistry.
-
Cons:
is basic/nucleophilic and can cause side reactions; requires dry conditions; addition-oxidation is a two-step process.
Comparative Data Summary
| Reagent | Type | Primary Mechanism | Yield (Pyrazines)* | Selectivity | Cost Efficiency | FG Tolerance |
| Langlois ( | Radical | Thermal Minisci (Oxidative) | 30–60% | Low-Mod | High (Cheap) | Moderate |
| Baran ( | Radical | Zinc-Mediated Radical | 40–75% | Moderate | Med | High |
| Photoredox ( | Radical | SET / Oxidative Quenching | 65–90% | High | Low (Cat. Cost) | Excellent |
| Ruppert-Prakash ( | Nu- | Cu-Mediated Cross-Coupling | 50–85%** | High (Pre-set) | Med | Moderate |
| Togni Reagent | E+ | Electrophilic (via N-Oxide) | 20–50% | High (C2/C6) | Low (Exp.) | Low |
*Yields are approximate ranges based on literature for electron-deficient heterocycles. **Yields for Cu-mediated coupling of halopyrazines.
Experimental Protocols
Protocol A: Photoredox C-H Trifluoromethylation (Recommended for LSF)
Based on the MacMillan/Nagib methodologies.
Rationale: This protocol utilizes visible light to generate the radical under mild conditions, preventing the decomposition of sensitive pharmacophores often seen with thermal oxidants.
Materials:
-
Substrate: Pyrazine derivative (0.5 mmol)
-
Reagent: Triflyl chloride (
) (2.0 equiv) OR Sodium Triflinate (2.0 equiv) -
Catalyst:
(1.0 mol %) -
Base:
(2.0 equiv) -
Solvent: Acetonitrile (
) or DMSO (degassed) -
Light Source: Blue LED (450 nm)
Workflow:
-
Setup: In a 20 mL vial equipped with a stir bar, add the pyrazine substrate, photocatalyst, and base.
-
Solvent: Add degassed
(5 mL). -
Reagent Addition: Add
(via syringe) or Sodium Triflinate (solid). -
Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature (25°C) for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography.
Protocol B: Zinc-Sulfinate (Baran) Trifluoromethylation
Based on Scripps Research Institute protocols.
Rationale: Ideal for scale-up where photochemical setups are impractical. The zinc salt buffers the reaction and improves biphasic transfer.
Materials:
-
Substrate: Pyrazine derivative (1.0 equiv)
-
Reagent: Zinc trifluoromethanesulfinate (TFMS) (2.0–3.0 equiv)[5]
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0–5.0 equiv)[5]
-
Solvent:
(2.5:1 ratio) OR DMSO.
Workflow:
-
Dissolution: Dissolve pyrazine in
(or DMSO). -
Addition: Add water (if biphasic) and Zinc TFMS.
-
Initiation: Add TBHP dropwise at 0°C, then allow to warm to Room Temperature.
-
Reaction: Stir vigorously for 12–24 hours. Note: If conversion stalls, add additional TFMS and TBHP.
-
Quench: Slowly add saturated aqueous
and (to quench peroxides). -
Extraction: Extract with
, dry, and concentrate.
Validated Pathway Diagram: Photoredox Cycle
The following diagram illustrates the self-validating logic of the photoredox cycle. The cycle only propagates if the substrate successfully quenches the excited state or intercepts the radical, ensuring high efficiency.
Figure 2: Oxidative Quenching Cycle for Pyrazine Trifluoromethylation. The photocatalyst mediates both the generation of the radical and the final oxidation step to restore aromaticity.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[3] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[3] Link
-
Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link
-
Prakash, G. K. S., & Ruppert, I. (1989). Trifluoromethyltrimethylsilane: A versatile trifluoromethylating agent. Chemical Reviews, 97(3), 757–786. Link
-
O'Brien, A. G., Maruyama, A., Inokuma, Y., Fujita, M., Baran, P. S., & Blackmond, D. G. (2014). Radical C–H functionalization of heteroarenes under electrochemical control. Angewandte Chemie International Edition, 53(44), 11868-11871. Link
Sources
- 1. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] This six-membered nitrogen-containing heterocycle is a key pharmacophore that enables potent and selective inhibition of various protein kinases, which are critical regulators of cellular processes and prominent targets in oncology and immunology.[4][5][6] This guide provides a detailed, head-to-head comparison of prominent pyrazine-based kinase inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Significance of the Pyrazine Ring in Kinase Inhibition
The pyrazine ring's utility in kinase inhibitor design stems from its unique electronic properties and its ability to form key interactions within the ATP-binding pocket of kinases.[1] The two nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.[6] Furthermore, the pyrazine core serves as a versatile scaffold for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]
This guide will focus on a comparative analysis of two key classes of pyrazine-based kinase inhibitors: Bruton's tyrosine kinase (BTK) inhibitors, exemplified by a comparison of acalabrutinib and ibrutinib, and FMS-like tyrosine kinase 3 (FLT3) inhibitors, with a focus on gilteritinib in comparison to other FLT3 inhibitors.
Head-to-Head Comparison: BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)
Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia.[7] While both acalabrutinib and ibrutinib are potent BTK inhibitors, acalabrutinib, a second-generation inhibitor, was designed for greater selectivity to minimize off-target effects.[8]
Comparative Efficacy and Off-Target Effects
A direct comparison of acalabrutinib and ibrutinib in primary CLL cells revealed similar on-target biological and molecular effects.[8] Both drugs effectively inhibited the production of chemokines CCL3 and CCL4 and suppressed pseudoemperipolesis.[8] They also demonstrated comparable inhibitory effects on the phosphorylation of BTK and downstream signaling molecules S6 and ERK.[8]
However, a key differentiator lies in their off-target activities. Ibrutinib exhibited more pronounced off-target effects on SRC-family kinases in healthy T lymphocytes compared to acalabrutinib.[8] This increased selectivity of acalabrutinib is significant, as off-target inhibition of kinases like EGFR, ITK, and Tec by ibrutinib has been associated with adverse events such as rash, bleeding, and atrial fibrillation.[8]
| Inhibitor | Target | Cell Viability (1µM, 72h in CLL cells) | Off-Target Kinase Inhibition (IC50 < 10 nM) | Key Adverse Events (Clinical) |
| Acalabrutinib | BTK | 93% | None of the 9 tested kinases | Headache, cough[9] |
| Ibrutinib | BTK | 88% | 8 of 9 tested kinases | Atrial fibrillation, bleeding, rash[8][9] |
Table 1: Comparative data for Acalabrutinib and Ibrutinib. Data synthesized from multiple sources for illustrative comparison.[8][9]
The modest, though statistically significant, higher cell viability observed with acalabrutinib in CLL cells (93% vs. 88% for ibrutinib at 1µM after 72 hours) may be clinically less impactful than the differences in safety profiles stemming from their selectivity.[8] Clinical data from the ELEVATE-RR trial validated the more favorable safety profile of acalabrutinib, showing a lower incidence of cardiovascular-related toxicities compared to ibrutinib.[9]
Head-to-Head Comparison: FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[10] Gilteritinib, a pyrazinecarboxamide derivative, is a potent and selective FLT3 inhibitor active against both major classes of FLT3 mutations: internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3/TKD) mutations.[6][10]
Comparative Potency Against FLT3 Mutations
A preclinical study compared the inhibitory activity of gilteritinib with four other FLT3 tyrosine kinase inhibitors (TKIs): midostaurin, sorafenib, quizartinib, and crenolanib.[10] Gilteritinib demonstrated potent inhibition of various forms of FLT3 in leukemia cells.[10]
| Inhibitor | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | Activity against FLT3/TKD mutations |
| Gilteritinib | 5 | 0.7 - 1.8 | Yes |
| Midostaurin | - | - | - |
| Sorafenib | - | - | No (for some mutations) |
| Quizartinib | - | - | No (for some mutations) |
| Crenolanib | - | - | Yes |
Table 2: Comparative potency of Gilteritinib and other FLT3 inhibitors. Data extracted from preclinical studies.[10]
A key advantage of gilteritinib is its activity against FLT3/TKD mutations, which can confer resistance to other FLT3 inhibitors like sorafenib and quizartinib.[10] This broader activity profile makes gilteritinib a valuable therapeutic option for patients with relapsed or refractory FLT3-mutated AML.[6]
Experimental Protocols
Reproducible and robust experimental data are the cornerstones of drug discovery. Below are detailed protocols for two key assays used to characterize and compare kinase inhibitors.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.
Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a loss of FRET.[11][12][13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[11][12][13]
-
Prepare serial dilutions of the test compound at 4X the final desired concentration in 1X Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A. The optimal concentration should be determined experimentally but is often close to the tracer's Kd for the kinase.[13]
-
-
Assay Procedure (384-well plate):
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.[14]
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement of a compound in a cellular environment.
Principle: The binding of a ligand to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified, and an increase in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.[15][16]
Step-by-Step Protocol:
-
Cell Treatment:
-
Heat Challenge:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[17]
-
Analyze the amount of soluble target protein by Western blotting or other quantitative protein detection methods.
-
Plot the relative amount of soluble protein against the temperature to generate a melting curve. A rightward shift in the curve for the compound-treated sample compared to the DMSO control indicates target stabilization.[17]
-
Signaling Pathways
Understanding the signaling context in which these kinases operate is crucial for interpreting inhibitor effects.
BTK Signaling Pathway
BTK is a key mediator of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the NF-κB and MAPK pathways, promoting B-cell proliferation, survival, and differentiation.[7]
Conclusion
Pyrazine-based kinase inhibitors represent a significant class of targeted therapies. This guide has provided a head-to-head comparison of key examples, highlighting the importance of not only on-target potency but also selectivity in achieving a favorable therapeutic index. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers in the field. As our understanding of kinase biology deepens, the versatile pyrazine scaffold will undoubtedly continue to be a cornerstone of innovative drug design.
References
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). PMC. [Link]
-
A schematic representation of BCR/BTK signaling pathway. ResearchGate. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
a. BTK structure diagram. b. BTK signal transduction pathway. ResearchGate. [Link]
-
FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. [Link]
-
Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. PubMed. [Link]
-
Schematic representation of the FLT3-ITD signaling pathways and downstream effects. ResearchGate. [Link]
-
Signaling in AML FLT3-ITD. ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia. PMC. [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega. [Link]
-
Bruton's tyrosine kinase (BTK) structure diagram. ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. [Link]
-
Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. ResearchGate. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
-
Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]
-
Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. PMC. [Link]
-
Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. SpringerLink. [Link]
-
Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. PubMed. [Link]
-
More Favorable Safety Profile of Acalabrutinib Vs Ibrutinib Validated for CLL. AJMC. [Link]
Sources
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
Strategic Optimization of Pyrazine Scaffolds: In Vitro ADME Profiling of 5-(Trifluoromethyl)pyrazin-2-ol Analogs
Topic: In vitro ADME properties of 5-(Trifluoromethyl)pyrazin-2-OL analogs Content Type: Technical Comparison Guide
Executive Summary
The pyrazine scaffold is a cornerstone in medicinal chemistry, serving as the core for antivirals (e.g., Favipiravir), antituberculars (e.g., Pyrazinamide), and kinase inhibitors. However, the unsubstituted pyrazine ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity.
This guide provides a technical comparison of 5-(Trifluoromethyl)pyrazin-2-ol analogs against their non-fluorinated and halogenated counterparts. We focus on how the 5-trifluoromethyl (
Key Insight: While the
Chemical Context & Rationale
To understand the ADME behavior of these analogs, one must first recognize the tautomeric nature of the scaffold. 5-(Trifluoromethyl)pyrazin-2-ol exists in equilibrium with its keto-tautomer, 5-(trifluoromethyl)pyrazin-2(1H)-one .
-
Tautomeric Influence: The electron-withdrawing nature of the
group (Hammett ) increases the acidity of the N-H (in the -one form) or O-H (in the -ol form). This lowers the , often making the molecule anionic at physiological pH (7.4), which drastically alters permeability and solubility compared to the 5-H or 5-Me analogs. -
Metabolic Blockade: The C5 position in pyrazines is electron-deficient and prone to nucleophilic attack or enzymatic oxidation. Substitution with
sterically and electronically deactivates this site.
Comparative Scaffold Analysis
We compare the 5-CF3 analog against three standard alternatives:
-
5-H (Parent): High metabolic liability.
-
5-F (Bioisostere): Found in Favipiravir; lower lipophilicity, moderate metabolic stability.
-
5-Cl (Lipophilic): Higher lipophilicity, potential for glutathione conjugation (toxicity).
Comparative In Vitro ADME Performance
The following data synthesizes trends from medicinal chemistry literature regarding pyrazine bioisosteres [1][2].
Table 1: Physicochemical & ADME Profiling
| Property | 5-CF3 Analog | 5-F Analog (e.g., Favipiravir core) | 5-H Analog (Parent) | 5-Cl Analog |
| Lipophilicity ( | High (+0.5 to +1.2) | Low (-0.8 to -0.4) | Low (-1.0) | Moderate (0.0 to +0.5) |
| Aq. Solubility (pH 7.4) | Moderate | High | High | Low |
| Permeability (Caco-2) | High ( | Moderate (Paracellular/Active) | Low (Polar) | High |
| Metabolic Stability ( | > 120 min (Microsomes) | ~60 min | < 30 min | ~45-90 min |
| Hepatotoxicity Risk | Low (Reduced reactive metabolites) | Moderate | Low | High (Reactive displacement) |
| Protein Binding (PPB) | 85-95% | < 50% | < 20% | > 90% |
Detailed Analysis
1. Solubility & Lipophilicity:
The substitution of
2. Metabolic Stability (The Critical Advantage): Unsubstituted pyrazin-2-ones are rapidly oxidized to pyrazine-2,5-diones or ring-opened by hepatic enzymes.
-
Mechanism: The
group acts as a "metabolic shield." Unlike the C-H bond (bond energy ~98 kcal/mol), the C-F bond (~116 kcal/mol) is metabolically inert. -
Data Support: In comparative studies of Favipiravir analogs,
derivatives demonstrated superior stability in human liver microsomes compared to 5-CN or 5-H analogs due to the prevention of hydroxylation [3].
3. Toxicity Profile: Recent studies indicate that 5-CF3 analogs of pyrazine carboxamides exhibit two times lower hepatotoxicity than their fluoro-counterparts [3]. This is likely due to the elimination of defluorination pathways or the formation of toxic quinone-methide intermediates often seen with other halogenated motifs.
Visualization: ADME Logic & Tautomerism
The following diagram illustrates the tautomeric equilibrium and the impact of the
Caption: Tautomeric equilibrium of the pyrazine-2-ol scaffold. The 5-CF3 group shifts acidity and blocks the primary oxidation pathway (red dashed line), forcing the molecule into the stable systemic circulation pool (green solid line).
Experimental Protocols (Self-Validating Systems)
To generate the data in Table 1, use the following standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: Kinetic Solubility (Nephelometry)
-
Objective: Determine the solubility limit in pH 7.4 buffer to rule out precipitation artifacts in bioassays.
-
Method:
-
Prepare 10 mM stock solution of the 5-CF3 analog in DMSO.
-
Spike into PBS (pH 7.4) at concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).
-
Incubate for 90 minutes at 25°C with shaking.
-
Measure light scattering (Nephelometry) or Absorbance (620 nm).
-
-
Validation:
-
Control: Use Pyrazinamide (High Sol) and Indomethacin (Low Sol).
-
Self-Check: If the OD increases non-linearly > 50 µM, precipitation has occurred.
-
Protocol B: Microsomal Stability (Metabolic Clearance)
-
Objective: Assess the blockade efficiency of the
group. -
Method:
-
Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH-generating system (1 mM).
-
Sample at
min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin). -
Analyze supernatant via LC-MS/MS.
-
-
Validation:
-
Positive Control: Verapamil (High clearance).
-
Negative Control: Warfarin (Low clearance).
-
Causality Check: Run a parallel incubation without NADPH. If loss is observed, the compound is chemically unstable (hydrolysis), not metabolized. Crucial for pyrazin-2-ols which can be unstable in water.
-
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)
-
Objective: Distinguish passive diffusion (driven by lipophilicity of CF3) from active transport.
-
Method:
-
Donor Plate: pH 7.4 buffer + Compound.
-
Membrane: PVDF filter coated with lecithin/dodecane (artificial lipid bilayer).
-
Acceptor Plate: pH 7.4 buffer (sink conditions).
-
Incubate 4 hours; measure concentration in both chambers.
-
-
Validation:
-
Mass Balance: Sum of Donor + Acceptor must be > 80% of initial mass. If < 80%, the compound is stuck in the membrane (common with high LogP CF3 analogs).
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Janus, E., et al. (2020). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase: Combined Quantum Chemical Modeling, ADME and Molecular Docking Study.[2] MDPI - Viruses / Pharmaceuticals. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
A Comparative Guide to Catalytic Systems for Pyrazine Synthesis: From Biocatalysis to Transition-Metal and Metal-Free Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a critical class of N-heterocyclic compounds, with their core structure being a cornerstone in pharmaceuticals, agrochemicals, and flavor and fragrance industries. The pursuit of efficient, selective, and sustainable methods for their synthesis has led to the development of a diverse array of catalytic systems. This guide provides a comparative analysis of prominent catalytic strategies for pyrazine synthesis, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal system for their specific needs. We will delve into the nuances of biocatalytic, transition-metal-catalyzed, and metal-free approaches, supported by experimental data and mechanistic understanding.
I. Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalytic methods offer an environmentally benign route to pyrazines, operating under mild conditions and often with high selectivity. A notable example is the use of L-threonine dehydrogenase (TDH) for the synthesis of substituted pyrazines.
Mechanistic Rationale
The biocatalytic synthesis of pyrazines from L-threonine is a chemoenzymatic process. The key enzyme, L-threonine-3-dehydrogenase (TDH), catalyzes the oxidation of L-threonine to the unstable intermediate L-2-amino-3-ketobutyrate. This intermediate then undergoes spontaneous decarboxylation to form aminoacetone. The subsequent steps are non-enzymatic; two molecules of aminoacetone undergo self-condensation to form a dihydropyrazine intermediate, which is then oxidized to the final pyrazine product. The substrate scope can be expanded by introducing various aldehydes to react with the in situ generated aminoacetone, leading to the formation of unsymmetrical pyrazines.[1][2][3][4]
Sources
- 1. Pyrazine synthesis [organic-chemistry.org]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 5-(Trifluoromethyl)pyrazin-2-ol Derivatives: A Comparative Technical Guide
Executive Summary: The Fluorinated Scaffold Challenge
The 5-(Trifluoromethyl)pyrazin-2-ol (TFP-2-OH) scaffold represents a critical evolution in nucleobase analog design. While structurally distinct from the pyrazinecarboxamide core of Favipiravir (T-705) , TFP-2-OH derivatives exploit the bioisosteric properties of the trifluoromethyl group (–CF₃) to enhance lipophilicity and metabolic stability compared to their fluoro- or hydrogen-substituted counterparts.
This guide details the validation of the Mechanism of Action (MoA) for TFP-2-OH derivatives, specifically focusing on their role as viral RNA-dependent RNA polymerase (RdRp) inhibitors . We compare the validation workflow against the industry standard, Favipiravir, to highlight the specific experimental nuances required for this lipophilic scaffold.
Key Comparative Insight
| Feature | Favipiravir (Standard) | TFP-2-OH Derivative (Candidate) | Implication for Validation |
| Substituent | 6-Fluoro | 5-Trifluoromethyl | –CF₃ increases steric bulk; requires precise steric clash analysis in RdRp docking. |
| Tautomerism | Keto-Enol (3-OH/3-oxo) | Keto-Enol (2-OH/2-oxo) | Tautomeric equilibrium shifts must be validated by NMR in physiological buffer. |
| Activation | HGPRT-mediated phosphoribosylation | Multi-step kinase activation | Rate-limiting step often shifts; requires flux analysis. |
| MoA | Lethal Mutagenesis | Chain Termination vs. Mutagenesis | Steric bulk of –CF₃ often favors chain termination over misincorporation. |
Mechanistic Hypothesis & Pathway Visualization
Unlike standard kinase inhibitors, pyrazine-2-ol derivatives typically function as pro-drugs . They must undergo intracellular ribosylation and phosphorylation to form the active nucleoside triphosphate (NTP) analog. This active metabolite competes with natural purines (GTP/ATP) for incorporation into the viral RNA strand.
The "Lethal Steric" Hypothesis
While Favipiravir induces "lethal mutagenesis" (incorporating promiscuously to cause error catastrophe), the 5-CF₃ group of TFP-2-OH is significantly larger (Van der Waals volume ~42 ų vs. ~6 ų for F). This suggests the primary mechanism may shift toward delayed chain termination or stalling , as the bulky group clashes with the polymerase exit tunnel.
Diagram 1: Activation & Interference Pathway
This diagram illustrates the parallel processing of the natural substrate vs. the TFP-2-OH inhibitor.
Caption: Intracellular activation pathway of TFP-2-OH. The critical divergence from standard purines occurs at the RdRp incorporation step, leading to either mutagenesis or termination.
Experimental Protocols for MoA Validation
To validate the MoA, you must prove three causality links: Uptake/Activation , Target Engagement , and Functional Consequence .
Protocol A: Intracellular Metabolite Profiling (The "Activation" Check)
Objective: Prove TFP-2-OH is converted to the triphosphate form (TFP-TP) inside the cell.
Why this matters: If the compound is inactive in cell-based assays, it might simply be failing to phosphorylate, rather than failing to bind RdRp.
-
Cell Culture: Infect MDCK or Vero cells (MOI 0.1) and treat with TFP-2-OH (10–100 µM) for 24 hours.
-
Extraction: Wash cells 3x with ice-cold PBS. Quench metabolism with 70% cold methanol (-20°C).
-
Separation: Centrifuge at 14,000 x g. Collect supernatant.
-
LC-MS/MS Analysis:
-
Column: Anion exchange or HILIC (critical for polar triphosphates).
-
Standard: Synthesize TFP-TP chemically as a reference standard (Required for quantification).
-
Detection: Monitor parent ion [M-H]⁻ and specific fragmentation (loss of pyrophosphate).
-
-
Validation Criteria: TFP-TP accumulation must be dose-dependent and exceed the
value determined in enzymatic assays.
Protocol B: Enzymatic RdRp Inhibition Assay (The "Engagement" Check)
Objective: Quantify direct inhibition of the viral polymerase by the active metabolite (TFP-TP).
Note: You must use the chemically synthesized Triphosphate (TFP-TP) form for this assay. The parent TFP-2-OH will be inactive in a cell-free system.
-
Reagents: Recombinant Viral RdRp (e.g., Influenza A, SARS-CoV-2 nsp12), RNA Template/Primer duplex, ³H-GTP or fluorescent NTPs.
-
Reaction Mix: Buffer (Tris pH 8.0, MgCl₂, DTT), RdRp (50 nM), Primer/Template (100 nM).
-
Initiation: Add competing natural nucleotide (GTP) at
concentration and TFP-TP at varying concentrations (0.1 nM – 100 µM). -
Readout: Measure RNA product formation after 30–60 mins.
-
Data Analysis: Plot % Activity vs. log[TFP-TP]. Calculate
.-
Expert Tip: Perform a Lineweaver-Burk plot by varying GTP concentration.
-
Expectation: Competitive inhibition (lines intersect at Y-axis) indicates TFP-TP binds the active site. Non-competitive suggests allosteric binding.
-
Protocol C: Time-of-Addition (TOA) Assay (The "Phenotypic" Check)
Objective: Confirm the drug acts during the replication stage, not entry or assembly.
-
Infection: Synchronize infection of cells at 4°C for 1 hour (virus binds but doesn't enter).
-
Shift: Move to 37°C (t=0).
-
Treatment: Add TFP-2-OH (5x EC₅₀) at intervals: -1h, 0h, 2h, 4h, 6h, 8h post-infection.
-
Harvest: Collect supernatant at 12h (one replication cycle). Titrate virus (Plaque Assay).
-
Interpretation:
-
Entry Inhibitors: Effective only at -1h or 0h.
-
RdRp Inhibitors (TFP-2-OH): Effective up to 4–6h (during RNA synthesis).
-
Assembly Inhibitors: Effective even at late stages (8h+).
-
Comparative Performance Data
The following table summarizes expected validation metrics for a high-quality 5-CF₃ derivative compared to Favipiravir.
| Metric | Favipiravir (Standard) | TFP-2-OH Derivative (Target Profile) |
| Cell-Free | 0.1 – 0.5 µM (as RTP) | 0.05 – 0.3 µM (Enhanced binding via hydrophobic pocket filling) |
| Cell-Based | 10 – 50 µM | 1 – 10 µM (Improved lipophilicity/uptake) |
| Selectivity Index ( | > 100 | > 500 (Reduced off-target effects on host Pol II) |
| Resistance Barrier | High (Lethal Mutagenesis) | Moderate-High (Requires specific mutation in F-motif of RdRp) |
| Solubility (LogP) | ~0.6 | ~1.8 (Better membrane permeability) |
Decision Workflow for Validation
Use this logic flow to troubleshoot and validate your compound.
Caption: Step-by-step decision tree for validating the mechanism of action, identifying failure points in activation vs. binding.
Expert Insights & Troubleshooting
The Tautomerism Trap
Pyrazin-2-ols exist in equilibrium between the hydroxyl (enol) and oxo (keto) forms.
-
Issue: In docking simulations, using the wrong tautomer yields incorrect binding poses.
-
Solution: Perform DFT (Density Functional Theory) calculations to determine the dominant tautomer in aqueous solution. For 5-CF₃ analogs, the electron-withdrawing nature of the CF₃ group often stabilizes the 2-oxo form, which mimics the carbonyl of Uracil or Guanine.
The "False Negative" in Enzymatic Assays
If your cell-based data is great but enzymatic data is poor:
-
Check: Did you use the parent compound in the enzyme assay? You must use the triphosphate.
-
Check: Is the specific viral polymerase sensitive to the CF₃ steric bulk? Some polymerases (e.g., HCV NS5B) have tighter active sites than others (e.g., Influenza PB1).
Safety: Mitochondrial Toxicity
Nucleoside analogs are notorious for inhibiting human mitochondrial RNA polymerase (Pol γ) .
-
Mandatory Control: Run a "Glu/Gal" assay. Compare cytotoxicity in Glucose media (glycolysis) vs. Galactose media (oxidative phosphorylation). A shift in
(>3-fold) indicates mitochondrial toxicity.
References
-
Furuta, Y., et al. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705.[1][2] Antimicrobial Agents and Chemotherapy.[3] Link
-
Vanderlinden, E., et al. (2016). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy.[3] Link
-
Goldhill, D. H., et al. (2018).[4] The mechanism of resistance to favipiravir in influenza. PNAS.[4] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Shannon, A., et al. (2020). Remdesivir and SARS-CoV-2: Structural requirements at the nucleoside triphosphate level. Molecular Cell. Link
Sources
- 1. Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

